Buforin-2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Bioaktivität |
Antibacterial, Antifungal |
|---|---|
Sequenz |
TRSSRAGLQFPVGRVHRLLRK |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Buforin II: Discovery, Origin, and Mechanism
This technical guide provides a comprehensive overview of the antimicrobial peptide Buforin II, intended for researchers, scientists, and drug development professionals. It covers the peptide's discovery, its biological origin, its unique mechanism of action, and detailed experimental protocols for its study.
Discovery and Origin
Buforin II is a potent, 21-amino acid cationic antimicrobial peptide. It was first identified as a more active derivative of a 39-amino acid peptide, buforin I, which was isolated from the stomach tissue of the Asian toad, Bufo bufo gargarizans.[1][2] Buforin I is a histone H2A-derived peptide.[3][4] Buforin II is generated from buforin I through the enzymatic cleavage by endoproteinase Lys-C.[5] More recently, Buforin II has also been identified in the skin secretions of the Orinoco lime treefrog (Sphaenorhynchus lacteus).[3][6]
The primary amino acid sequence of Buforin II is TRSSRAGLQFPVGRVHRLLRK. It possesses a net positive charge of +6 and a high degree of hydrophobicity, which are characteristic features of many antimicrobial peptides.[3][5] Structurally, in a hydrophobic environment, Buforin II adopts a helix-hinge-helix conformation.[3][4] This structure consists of an N-terminal random coil (residues 1-4), an extended α-helix (residues 5-10), a proline hinge at position 11, and a C-terminal regular α-helix (residues 12-21).[1][4][5] The proline hinge is a critical structural feature that confers the peptide its cell-penetrating ability.[4][7]
Mechanism of Action
Unlike many other antimicrobial peptides that kill bacteria by forming pores in the cell membrane, Buforin II has a distinct mechanism of action.[8] It penetrates the bacterial cell membrane without causing significant lysis or permeabilization.[4][7][8] Once inside the cell, it binds strongly to nucleic acids (DNA and RNA), inhibiting cellular functions such as replication and transcription, which ultimately leads to rapid cell death.[3][8][9] The binding affinity of Buforin II to DNA and RNA is reported to be over 20 times stronger than that of magainin 2, another well-studied antimicrobial peptide.[8]
The translocation across the cell membrane is a key step in Buforin II's activity. While the exact mechanism is still under investigation, it is suggested to involve the formation of transient toroidal pores.[6] The proline hinge plays a crucial role in this process, enabling the peptide to efficiently cross lipid bilayers.[2][4][10]
Quantitative Data
The antimicrobial activity of Buforin II has been evaluated against a broad spectrum of microorganisms. The following table summarizes its Minimum Inhibitory Concentrations (MICs).
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 2 | [11] |
| Staphylococcus aureus | ATCC 29213 | 16 | [11] |
| Pseudomonas aeruginosa | ATCC 27853 | 4 | [11] |
| Acinetobacter baumannii | ATCC 19606 | 8 | [11][12] |
| Acinetobacter baumannii | Multiresistant strains | 8 | [12] |
Experimental Protocols
This section provides an overview of the methodologies used to characterize Buforin II.
Buforin II and its analogs are typically synthesized using solid-phase peptide synthesis methods, followed by purification using high-performance liquid chromatography (HPLC).[13]
The antimicrobial activity of Buforin II is commonly determined using a broth microdilution assay.[11]
-
Bacterial Culture Preparation: A mid-logarithmic phase bacterial culture is diluted to a concentration of approximately 1 x 105 colony-forming units (CFU)/mL in a suitable broth medium.[11][13]
-
Peptide Dilution: The peptide is serially diluted in the same broth medium in a 96-well microtiter plate.
-
Incubation: The diluted bacterial suspension is added to each well containing the peptide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[13]
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.[11]
CD spectroscopy is employed to determine the secondary structure of Buforin II in different environments.[1][4]
-
Sample Preparation: The peptide is dissolved in a suitable buffer, such as 50 mM sodium phosphate buffer (NaPB). To mimic a hydrophobic environment, trifluoroethanol (TFE) can be added to a final concentration of 50% (v/v).[1][4]
-
Data Acquisition: CD spectra are recorded on a spectropolarimeter, typically in the far-UV region (200-250 nm).[1][4]
-
Data Analysis: The helicity of the peptide is calculated from the mean residue ellipticity at 222 nm.[4]
Fluorescence microscopy is used to visualize the interaction of Buforin II with bacterial cells.[8]
-
Peptide Labeling: Buforin II is labeled with a fluorescent dye, such as fluorescein isothiocyanate (FITC).[8]
-
Cell Treatment: Bacterial cells are incubated with the FITC-labeled Buforin II at various concentrations and for different durations.
-
Imaging: The localization of the fluorescently labeled peptide within the bacterial cells is observed using a confocal laser-scanning microscope.[1]
This assay is used to assess the binding of Buforin II to DNA and RNA.[8]
-
Complex Formation: Constant amounts of DNA or RNA are incubated with increasing concentrations of Buforin II in a suitable binding buffer.
-
Electrophoresis: The mixtures are then subjected to agarose gel electrophoresis.
-
Visualization: The nucleic acids are visualized by staining with a fluorescent dye (e.g., ethidium bromide). The retardation of the nucleic acid migration in the gel indicates binding of the peptide.
Visualizations
References
- 1. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Buforin II peptide [novoprolabs.com]
- 6. Unveiling the Multifaceted Mechanisms of Antibacterial Activity of Buforin II and Frenatin 2.3S Peptides from Skin Micro-Organs of the Orinoco Lime Treefrog (Sphaenorhynchus lacteus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buforin 2 - 1 mg [anaspec.com]
- 8. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action and specificity of antimicrobial peptides designed based on buforin IIb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Membrane translocation mechanism of the antimicrobial peptide buforin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Electrostatics-Based Computational Design and Experimental Analysis of Buforin II Antimicrobial Peptide Variants with Increased DNA Affinities - PMC [pmc.ncbi.nlm.nih.gov]
Buforin IIb: A Histone H2A-Derived Peptide with Potent Anticancer and Antimicrobial Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Buforin IIb is a synthetic cationic peptide derived from the histone H2A protein. Possessing a unique helix-hinge-helix structure, it exhibits potent cytotoxic activity against a broad spectrum of cancer cells and significant antimicrobial efficacy against various pathogens. Unlike many conventional chemotherapeutics and antimicrobial agents, Buforin IIb demonstrates a remarkable selectivity for cancer cells over normal cells and employs a distinct mechanism of action that involves cell penetration without significant membrane disruption. This technical guide provides a comprehensive overview of Buforin IIb, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its study, and visualizations of its signaling pathways and experimental workflows.
Introduction
Derived from the Asian toad Bufo bufo gargarizans, the buforin family of antimicrobial peptides has garnered significant interest for its potent biological activities. Buforin II, a 21-amino acid peptide, is a proteolytic fragment of histone H2A. Buforin IIb is a synthetic analog of Buforin II, engineered with a C-terminal extension of (RLLR)3, which enhances its cell-penetrating and anticancer properties[1]. This modification contributes to its increased cytolytic activity against cancer cells while maintaining a low toxicity profile against normal cells[1][2]. The unique mode of action, which involves intracellular targeting rather than membrane lysis, makes Buforin IIb a promising candidate for the development of novel therapeutics.
Mechanism of Action
Buforin IIb's primary mechanism of anticancer activity involves a multi-step process that begins with selective recognition of cancer cells and culminates in the induction of apoptosis.
-
Cellular Recognition and Entry: Buforin IIb selectively targets cancer cells through electrostatic interactions with negatively charged gangliosides on the cell surface[2][3]. This interaction facilitates its entry into the cell, a process that occurs without causing significant damage to the plasma membrane[2][3].
-
Intracellular Accumulation: Once inside the cell, Buforin IIb rapidly translocates and accumulates within the nucleus[2][3].
-
Induction of Apoptosis: The accumulation of Buforin IIb within the cell triggers a mitochondria-dependent apoptotic cascade[2][3]. This intrinsic pathway of programmed cell death is a key mechanism for its anticancer effect. In some cancer cell lines, such as androgen-independent prostate cancer cells, Buforin IIb has been shown to induce apoptosis through the p53 pathway[4]. In liver cancer cells, it can cause cell cycle arrest at the G2/M phase[5].
The antimicrobial mechanism of Buforin peptides is also believed to involve intracellular action, targeting nucleic acids and other vital cellular components of microorganisms[6].
Quantitative Data
The efficacy of Buforin IIb has been quantified against various cancer cell lines and microbial species. The following tables summarize the available data on its inhibitory concentrations.
Table 1: Anticancer Activity of Buforin IIb (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| Jurkat | Leukemia | 6 | ~2.3 | [2] |
| HeLa | Cervical Cancer | 12 | ~4.7 | [2] |
| PC-3 | Prostate Cancer | - | < 8 | [1] |
| Du-145 | Prostate Cancer | - | < 8 | [1] |
| HepG2 | Liver Cancer | - | 1.0 | [1][5] |
| MX-1 | Breast Cancer | - | - | [1] |
| MCF-7 | Breast Cancer | - | - | [1] |
| T47-D | Breast Cancer | - | - | [1] |
| Various (60 lines) | Multiple | 7.2 - 23.9 | - | [2] |
| Human Fibroblasts | Normal Cells | ~350 | ~136.7 | [2] |
| Mouse Embryonic Fibroblasts | Normal Cells | ~350 | ~136.7 | [2] |
| Peripheral Blood Lymphocytes | Normal Cells | ~350 | ~136.7 | [2] |
Table 2: Antimicrobial Activity of Buforin Peptides (MIC Values)
| Organism | Peptide | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Buforin I | 10 | |
| MRSA | Buforin I | 14 | |
| Escherichia coli | Buforin IIb Analogues | - | [7] |
| Candida albicans | Buforin IIb Analogues | - | [7] |
Signaling Pathways and Workflows
Diagram 1: Anticancer Signaling Pathway of Buforin IIb```dot
Caption: Buforin IIb synthesis and purification.
Experimental Protocols
Peptide Synthesis (Solid-Phase)
This protocol describes the general steps for the synthesis of Buforin IIb (Sequence: RAGLQFPVG(RLLR)3) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: Swell an appropriate solid support resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) to the resin using a coupling agent such as HCTU or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid by treating the resin with a solution of 20% piperidine in DMF.
-
Subsequent Amino Acid Couplings: Sequentially couple the remaining Fmoc-protected amino acids in the desired sequence (R-L-L-R-R-L-L-R-R-L-L-R-G-V-P-F-Q-L-G-A-R) by repeating the coupling and deprotection steps.
-
Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet several times with cold ether to remove scavengers and residual cleavage cocktail.
-
Drying: Dry the crude peptide pellet under vacuum.
Peptide Purification (Reverse-Phase HPLC)
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water containing 0.1% TFA.
-
Chromatography System: Use a reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column.
-
Mobile Phases: Prepare two mobile phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Elute the peptide from the column using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes.
-
Detection and Fraction Collection: Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm. Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified Buforin IIb as a white powder.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Buforin IIb on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare serial dilutions of Buforin IIb in culture medium and add them to the wells containing the cells. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of Buforin IIb relative to the vehicle control. Determine the IC50 value, which is the concentration of the peptide that causes 50% inhibition of cell growth.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor activity of Buforin IIb in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., NCI-H460 or HepG2) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Randomly assign the mice to treatment and control groups. Administer Buforin IIb (e.g., via intravenous or intraperitoneal injection) at various doses. The control group receives the vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume using the formula: (Length × Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to evaluate the in vivo efficacy of Buforin IIb.
Conclusion
Buforin IIb stands out as a promising therapeutic candidate due to its potent and selective anticancer and antimicrobial activities. Its unique mechanism of action, involving intracellular targeting, offers a potential advantage over conventional drugs that are often susceptible to resistance mechanisms. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this fascinating histone-derived peptide. Further research is warranted to optimize its delivery, stability, and efficacy in preclinical and clinical settings.
References
- 1. Anticancer Potential of Antimicrobial Peptides: Focus on Buforins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 3. Mechanism of anticancer activity of buforin IIb, a histone H2A-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buforin IIb induces androgen-independent prostate cancer cells apoptosis though p53 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buforin IIb induced cell cycle arrest in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action and specificity of antimicrobial peptides designed based on buforin IIb - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Buforin-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buforin-2 is a potent, 21-amino acid antimicrobial peptide (AMP) derived from the Asian toad Bufo bufo gargarizans. Unlike many other AMPs that exert their antimicrobial effects by disrupting the cell membrane, this compound employs a sophisticated mechanism involving translocation across the microbial membrane without causing significant lysis, followed by the inhibition of intracellular processes through strong binding to nucleic acids. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes.
Introduction
The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents with unconventional mechanisms of action. This compound, a histone H2A-derived peptide, represents a promising candidate due to its broad-spectrum activity and unique intracellular targeting strategy. This document serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of this compound's mode of action, from its initial interaction with the cell membrane to its ultimate engagement with intracellular targets.
Interaction with the Cell Membrane and Translocation
A hallmark of this compound's mechanism is its ability to penetrate microbial cell membranes without causing significant permeabilization or lysis. This process is crucial for its intracellular activity and is facilitated by its unique structural features.
The Role of the Proline Hinge
This compound possesses a helix-hinge-helix structure, with a pivotal proline residue at position 11. This proline hinge induces a kink in the peptide's helical structure, which is fundamental to its cell-penetrating ability.[1] Analogs of this compound lacking this proline hinge lose their capacity to translocate into the cytoplasm and instead act on the cell surface, causing membrane permeabilization.[2]
Translocation Without Lysis
Studies using fluorescein isothiocyanate (FITC)-labeled this compound have shown that the peptide can penetrate the cell membrane of E. coli and accumulate inside the cell even at concentrations below its minimal inhibitory concentration (MIC).[3] This is in stark contrast to membrane-disrupting peptides like magainin 2, which remain at the cell surface.[3] While the precise mechanism of translocation is still under investigation, it is proposed to involve the formation of transient toroidal pores.[4]
Quantitative Analysis of Cellular Translocation
Quantifying the precise percentage of this compound that translocates into cells is technically challenging. However, relative translocation efficiency can be assessed. For instance, an ELISA-based assay has been used to measure the translocation of biotinylated this compound into lipid vesicles, demonstrating that mutations to the proline hinge significantly reduce translocation efficiency compared to the wild-type peptide.[5]
Intracellular Targets and Mechanism of Inhibition
Once inside the cell, this compound exerts its potent antimicrobial effects by targeting essential intracellular macromolecules.
Binding to DNA and RNA
The primary intracellular targets of this compound are DNA and RNA.[2] Gel retardation assays have demonstrated that this compound binds to both DNA and RNA with high affinity.[3] This binding is significantly stronger than that of peptides like magainin 2, with some studies suggesting a binding affinity over 20 times greater.[3] The interaction is thought to be primarily electrostatic, occurring between the positively charged residues of this compound and the negatively charged phosphate backbone of nucleic acids.[6]
Inhibition of Cellular Functions
By binding to DNA and RNA, this compound is believed to inhibit crucial cellular processes such as replication, transcription, and translation, ultimately leading to rapid cell death.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and properties of this compound.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (μg/mL) | MIC (μM) | Reference |
| Escherichia coli | KCTC 1682 | 4 | 1.6 | [2] |
| Salmonella typhimurium | KCTC 1926 | 4 | 1.6 | [2] |
| Pseudomonas aeruginosa | KCTC 1637 | 8 | 3.3 | [2] |
| Serratia marcescens | KCTC 2172 | 8 | 3.3 | [2] |
| Bacillus subtilis | KCTC 1021 | 2 | 0.8 | [2] |
| Staphylococcus aureus | KCTC 1621 | 4 | 1.6 | [2] |
| Candida albicans | KCTC 7121 | 4 | 1.6 | [2] |
| Saccharomyces cerevisiae | KCTC 7108 | 8 | 3.3 | [2] |
| Acinetobacter baumannii | ATCC 19606 | 8 | - | [5] |
Table 2: Secondary Structure of this compound
| Environment | α-Helical Content (%) | Reference |
| Aqueous Buffer | 0 | [1] |
| 50% Trifluoroethanol | 43 | [1] |
Table 3: DNA Binding Affinity of this compound and its Analogs
| Peptide | C₅₀ (μM) | Reference |
| Wild-type this compound | ~30 | [7][8] |
| T1R this compound | ~15 | [7][8] |
| L8R this compound | ~20 | [7][8] |
C₅₀ represents the concentration of the peptide required to reduce the fluorescence of a DNA-intercalating dye by 50% in a fluorescence intercalator displacement (FID) assay, indicating the relative binding affinity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Minimal Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of Microbial Suspension: Inoculate a single colony of the test microorganism into an appropriate broth medium and incubate overnight. Dilute the overnight culture in fresh broth to achieve a starting concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[7]
-
Peptide Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using the same broth medium.
-
Incubation: Add an equal volume of the microbial suspension to each well of the microtiter plate. Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[7]
-
Determination of MIC: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[7]
FITC Labeling of this compound
-
Peptide Solution: Dissolve this compound in 50 mM potassium phosphate buffer (pH 7.4) to a concentration of 2 mg/mL.[7]
-
FITC Solution: Freshly dissolve fluorescein isothiocyanate (FITC) in dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.
-
Labeling Reaction: Add the FITC solution to the peptide solution at a molar ratio of FITC to peptide of approximately 10:1. Incubate the reaction mixture in the dark at 4°C for 16 hours with gentle stirring.[7]
-
Quenching: Add NH₄Cl to a final concentration of 50 mM to inactivate any unreacted FITC and incubate for an additional 2 hours in the dark at 4°C.[7]
-
Purification: Purify the FITC-labeled peptide using a desalting column or dialysis to remove excess FITC and other small molecules.
Cellular Uptake Assay (Flow Cytometry)
-
Bacterial Culture: Grow the target bacteria to the mid-logarithmic phase.
-
Incubation: Incubate the bacterial cells with FITC-labeled this compound at a sub-lethal concentration for a defined period (e.g., 30 minutes).
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound peptide.
-
Flow Cytometry Analysis: Analyze the fluorescence of the bacterial cells using a flow cytometer. The increase in fluorescence intensity compared to untreated control cells indicates the uptake of the peptide.
Gel Retardation Assay for DNA Binding
-
Reaction Mixture: Prepare reaction mixtures containing a fixed amount of plasmid DNA (e.g., 200 ng) and increasing concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 7.5).[8]
-
Incubation: Incubate the reaction mixtures at room temperature for 20-30 minutes to allow for binding.[8]
-
Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis in a suitable buffer (e.g., 0.5x TBE).
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The retardation of DNA migration with increasing peptide concentration indicates binding.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
-
Sample Preparation: Dissolve this compound in the desired solvent (e.g., aqueous buffer or a membrane-mimicking environment like trifluoroethanol) to a final concentration of approximately 0.1-0.2 mg/mL.
-
CD Measurement: Record the CD spectrum of the sample in the far-UV region (typically 190-250 nm) using a spectropolarimeter.
-
Data Analysis: Analyze the resulting spectrum to estimate the percentage of α-helical, β-sheet, and random coil structures. The characteristic double minima at approximately 208 and 222 nm are indicative of an α-helical conformation.[7]
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in the mechanism of action of this compound.
Caption: The sequential mechanism of action of this compound.
Caption: Key experimental workflows for studying this compound.
Conclusion
This compound stands out as a potent antimicrobial peptide with a mechanism of action that circumvents direct membrane lysis, a common trait among many other AMPs. Its ability to translocate across the cell membrane and target intracellular nucleic acids makes it an attractive template for the design of novel antimicrobial therapeutics. This technical guide has provided a detailed overview of its mechanism, supported by quantitative data and experimental protocols, to aid researchers and drug developers in their efforts to combat the growing threat of antimicrobial resistance. A thorough understanding of the structure-function relationships and the molecular interactions of this compound will be instrumental in harnessing its full therapeutic potential.
References
- 1. pnas.org [pnas.org]
- 2. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Buforin II Membrane Translocation from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of proline position on the antimicrobial mechanism of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The action mechanism of analogues of the antimicrobial peptide Buforin II with E. coli genomic DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrostatics-Based Computational Design and Experimental Analysis of Buforin II Antimicrobial Peptide Variants with Increased DNA Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
The Cell-Penetrating Mechanism of Buforin-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buforin-2 is a potent, 21-amino acid antimicrobial peptide (AMP) derived from the Asian toad Bufo bufo gargarizans. A member of the histone H2A-derived peptide family, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Unlike many other AMPs that exert their antimicrobial effects by permeabilizing and lysing cell membranes, this compound possesses a distinct cell-penetrating mechanism. It translocates across the bacterial membrane with minimal disruption and acts on intracellular targets, primarily nucleic acids. This technical guide provides an in-depth exploration of the core cell-penetrating mechanism of this compound, detailing its interaction with the cell membrane, the structural determinants of its translocation, and its intracellular mode of action. We present quantitative data on its activity and provide detailed protocols for key experimental assays used in its study.
Core Mechanism of Cell Penetration
The cell-penetrating mechanism of this compound is a multi-step process characterized by initial electrostatic interactions with the cell membrane, followed by translocation into the cytoplasm without causing significant membrane damage.
1.1. Initial Membrane Interaction and Translocation
This compound is a cationic peptide with a net charge of +6, which facilitates its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][2] However, its primary mode of action is not membrane disruption. Studies have consistently shown that this compound causes significantly less membrane permeabilization compared to lytic peptides like magainin 2, even at concentrations well above its minimal inhibitory concentration (MIC).[1][3][4]
The translocation is thought to occur via the formation of transient "toroidal pores".[1][5] In this model, this compound peptides aggregate and induce a positive curvature in the lipid bilayer, causing the membrane to bend inward and form a temporary channel through which the peptides can pass.[5] This process is cooperative and dependent on the peptide concentration.[5] The transient nature of these pores allows for efficient translocation without leading to widespread leakage of cellular contents.[5]
1.2. The Crucial Role of the Proline Hinge
A key structural feature governing this compound's cell-penetrating ability is the proline residue at position 11 (Pro11).[6][7] In a membrane-mimicking environment, this compound adopts a helix-hinge-helix structure, with the proline residue creating a flexible kink between an N-terminal extended helix and a C-terminal α-helix.[1][6][8] This hinge is critical for translocation.[6][7] Analogs of this compound where the proline is replaced with another amino acid, such as leucine or alanine, lose their ability to penetrate the cell membrane.[6][7] Instead, these mutated peptides tend to remain on the cell surface and induce membrane permeabilization, adopting a lytic mechanism of action similar to other AMPs.[6][7]
1.3. Intracellular Targeting and Antimicrobial Action
Once inside the cytoplasm, this compound exerts its potent antimicrobial effect by binding to intracellular macromolecules, primarily DNA and RNA.[3][8] This binding is strong and has been shown to be over 20 times more potent than that of magainin 2.[3] By interacting with nucleic acids, this compound is believed to inhibit essential cellular processes such as DNA replication and transcription, leading to rapid cell death.[3][8][9] The antimicrobial potency of this compound and its analogs has been shown to correlate with their DNA binding affinity.[9] Furthermore, exposure of bacteria to this compound can alter the expression of key survival and stress-related genes, such as DnaK.[1] There is currently no strong evidence to suggest that this compound's intracellular action is mediated by specific signaling pathways; rather, it appears to be a direct consequence of its interaction with nucleic acids and potentially other intracellular components.
Quantitative Data
The following tables summarize key quantitative data related to the activity and properties of this compound.
Table 1: Antimicrobial Activity of this compound and its Analogs
| Peptide/Analog | Organism | Minimal Inhibitory Concentration (MIC) in µg/mL | Reference |
| This compound | Escherichia coli | 1.6 | [8] |
| This compound | Salmonella typhimurium | 3.1 | [8] |
| This compound | Serratia marcescens | 1.6 | [8] |
| This compound | Pseudomonas aeruginosa | 6.3 | [8] |
| This compound | Bacillus subtilis | 1.6 | [8] |
| This compound | Staphylococcus aureus | 6.3 | [8] |
| This compound | Candida albicans | 3.1 | [8] |
| This compound | Acinetobacter baumannii | 8 (mg/L) | [10] |
| BUF (5-21) | Escherichia coli | 0.8 | [8] |
| BUF (1-17) | Escherichia coli | >100 | [8] |
| [L⁷]BUF (5-21) | Escherichia coli | 50 | [6] |
Table 2: Membrane Permeabilization and DNA Binding Affinity
| Parameter | Value | Conditions | Reference |
| Membrane Leakage | 50% leakage in E. coli at 3x ED₅₀ | SYTOX Green Assay | [1] |
| Liposome Leakage (Dimer) | ~60% dye leakage | Anionic liposomes | [11] |
| DNA Binding Affinity (C₅₀) | ~1.5 µM | Fluorescence Intercalator Displacement (FID) Assay | [12] |
Visualizing the Mechanism and Workflows
The following diagrams illustrate the proposed cell-penetrating mechanism of this compound and a typical experimental workflow for its study.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's cell-penetrating mechanism are provided below.
4.1. Antimicrobial Activity (Minimal Inhibitory Concentration Assay)
This protocol is adapted from the broth microdilution assay.[6]
-
Preparation of Microorganisms: Inoculate a single colony of the test microorganism into 3 mL of an appropriate broth medium (e.g., Trypticase Soy Broth for bacteria). Incubate overnight at 37°C.
-
Logarithmic Phase Culture: Transfer an aliquot of the overnight culture to 50 mL of fresh medium and incubate for an additional 3-6 hours to obtain cells in the mid-logarithmic phase of growth.
-
Cell Suspension: Harvest the cells by centrifugation, wash with 10 mM sodium phosphate buffer (NAPB), pH 7.4, and resuspend in the same buffer to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a 2-fold serial dilution of this compound in 10 mM NAPB in a 96-well microtiter plate.
-
Incubation: Add an equal volume of the cell suspension to each well of the plate containing the diluted peptide. The final cell concentration should be approximately 2.5 x 10⁵ CFU/mL. Incubate for 3 hours at 37°C.
-
Growth Inhibition Assessment: Add fresh growth medium to each well and incubate for an additional 16 hours.
-
MIC Determination: Measure the absorbance at 620 nm using a microplate reader. The MIC is defined as the lowest concentration of the peptide that completely inhibits the growth of the microorganism.
4.2. Cellular Uptake (Confocal Laser-Scanning Microscopy)
This protocol outlines the visualization of peptide uptake in E. coli.[6]
-
Peptide Labeling: Label this compound with a fluorescent tag (e.g., FITC) and purify the labeled peptide.
-
Cell Preparation: Prepare mid-logarithmic phase E. coli cells as described in the MIC assay protocol.
-
Incubation: Incubate approximately 10⁵ CFU of E. coli with the FITC-labeled this compound in 10 mM NAPB for 30 minutes at 37°C.
-
Washing and Immobilization: Wash the cells with 10 mM NAPB to remove unbound peptide and immobilize them on a glass slide.
-
Visualization: Observe the cells using a confocal laser-scanning microscope with the appropriate excitation and emission filters for the fluorophore.
4.3. Secondary Structure Analysis (Circular Dichroism Spectroscopy)
This protocol is used to determine the secondary structure of this compound in different environments.[6]
-
Peptide Solution: Prepare a solution of this compound at a concentration of 50-100 µg/mL in 10 mM NAPB, pH 7.4.
-
Membrane Mimicking Environment (Optional): To induce helical structure, prepare a solution of this compound in a mixture of 50% (v/v) trifluoroethanol (TFE) and 50 mM NAPB.
-
Liposome Preparation (Optional): Prepare large unilamellar vesicles (LUVs) of a desired lipid composition (e.g., DOPC:DOPG) by extrusion.
-
CD Measurement: Record the CD spectra from 200 to 250 nm using a spectropolarimeter in a 1-mm path-length quartz cuvette at 25°C.
-
Data Analysis: Average at least three scans per sample and subtract the spectrum of the buffer (or buffer with liposomes) as a blank. Calculate the mean residue ellipticity to estimate the α-helical content.
4.4. Membrane Permeabilization (ANTS/DPX Leakage Assay)
This assay measures the ability of this compound to induce leakage from lipid vesicles.[1]
-
Liposome Preparation: Prepare LUVs containing the fluorescent probe 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and the quencher p-xylene-bis-pyridinium bromide (DPX). The high concentration of ANTS and DPX within the liposomes results in fluorescence quenching.
-
Removal of External Fluorophores: Separate the ANTS/DPX-loaded liposomes from the unencapsulated probe and quencher using size-exclusion chromatography.
-
Leakage Assay: Dilute the liposomes in buffer to a final lipid concentration of 50-100 µM in a 96-well plate.
-
Peptide Addition: Add this compound at various concentrations to the liposome suspension.
-
Fluorescence Measurement: Monitor the increase in ANTS fluorescence over time using a fluorescence plate reader (excitation ~360 nm, emission ~520 nm). Leakage of the liposome contents will cause dequenching of ANTS as it is diluted in the external medium, resulting in an increase in fluorescence.
-
Data Normalization: Determine 100% leakage by adding a detergent (e.g., Triton X-100) to a control well. Express the peptide-induced leakage as a percentage of the maximum leakage.
4.5. DNA Binding (Fluorescence Intercalator Displacement Assay)
This assay quantifies the binding of this compound to DNA.[12]
-
Reagents: Prepare solutions of a fluorescent DNA intercalator (e.g., thiazole orange), a known concentration of DNA (e.g., plasmid or calf thymus DNA), and the this compound peptide in a suitable buffer (e.g., 10 mM Tris, 50 mM NaCl, 1 mM EDTA, pH 8.0).
-
Initial Fluorescence: In a quartz cuvette, mix the DNA and the fluorescent intercalator. The intercalator will bind to the DNA and exhibit strong fluorescence. Measure this initial fluorescence.
-
Peptide Titration: Add increasing concentrations of this compound to the cuvette. As the peptide binds to the DNA, it will displace the intercalator, causing a decrease in fluorescence.
-
Data Analysis: Plot the relative fluorescence against the peptide concentration. The C₅₀ value, which is the concentration of peptide required to reduce the initial fluorescence by 50%, can be determined. The inverse of the C₅₀ value is proportional to the binding affinity.
Conclusion
The cell-penetrating mechanism of this compound distinguishes it from many other antimicrobial peptides and makes it an attractive candidate for the development of novel therapeutics. Its ability to translocate across bacterial membranes without causing significant damage and to act on intracellular targets like DNA offers a potent and specific mode of antimicrobial action. The critical role of the Pro11 hinge in facilitating this translocation highlights the importance of peptide structure in determining its mechanism. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the properties of this compound and to explore the potential of other cell-penetrating peptides in drug development.
References
- 1. Unveiling the Multifaceted Mechanisms of Antibacterial Activity of Buforin II and Frenatin 2.3S Peptides from Skin Micro-Organs of the Orinoco Lime Treefrog (Sphaenorhynchus lacteus) | MDPI [mdpi.com]
- 2. Membrane Adsorption Enhances Translocation of Antimicrobial Peptide Buforin 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of the novel antimicrobial peptide buforin 2 with lipid bilayers: proline as a translocation promoting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-Lytic Antibacterial Peptides That Translocate Through Bacterial Membranes to Act on Intracellular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of proline position on the antimicrobial mechanism of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Assays of Volume Change, Membrane Fusion and Membrane Permeability—Note 14.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. pubs.rsc.org [pubs.rsc.org]
The Core Interaction: A Technical Guide to Buforin-2 and Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Buforin-2, a potent, 21-amino acid antimicrobial peptide (AMP) derived from the histone H2A of the Asian toad Bufo bufo gargarizans, represents a significant area of interest in the development of novel therapeutics. Unlike many AMPs that exert their effects by disrupting the cell membrane, this compound employs a more insidious mechanism: it penetrates the cell membrane without causing lysis and targets intracellular nucleic acids, ultimately leading to cell death.[1][2] This in-depth guide explores the core of this compound's activity—its interaction with DNA and RNA—providing quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms for professionals in research and drug development.
Mechanism of Interaction: A Two-Step Process
The interaction between this compound and nucleic acids is a multifaceted process primarily driven by electrostatic attraction followed by a more intimate association with the nucleic acid structure. The initial binding is facilitated by the electrostatic forces between the positively charged amino acid residues of this compound and the negatively charged phosphate backbone of DNA and RNA.[3] Subsequent to this initial contact, the peptide is thought to insert into the grooves of the DNA duplex.[3] Some studies suggest a direct intercalation involving phenylalanine residues and the nucleic acid bases contributes to the binding affinity.[3] This interaction leads to a loosening of the double-helical structure of DNA and impairs the stacking of base pairs.[3] The strong binding affinity of this compound for both DNA and RNA is considered crucial for its ability to inhibit cellular functions such as DNA replication and transcription, leading to rapid cell death.[1][4]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the interaction of this compound and its analogs with nucleic acids, derived from various experimental methodologies.
Table 1: Gel Retardation Assay Data
| Peptide | Nucleic Acid | Peptide/Nucleic Acid Ratio (w/w) | Observation | Reference |
| This compound | pET28 Plasmid DNA (200 ng) | Not specified, increasing amounts of peptide used | Inhibition of DNA migration | [5] |
| Magainin 2 | DNA and RNA | >20 times higher than this compound for similar binding | Weaker binding compared to this compound | [1] |
Table 2: Fluorescence Intercalator Displacement (FID) Assay Data
| Peptide | Nucleic Acid | Key Experimental Parameters | Observation | Reference |
| This compound | E. coli genomic DNA (25 µg/mL) | Increasing this compound concentrations (0, 9, 18, 36 µg/mL) with SybrGreen (3 µg/mL) | Competitive binding, decrease in fluorescence | [6] |
| This compound (F10W mutant) | dsDNA (1.1 µM bp) | Thiazole orange (0.55 µM) | C50 (concentration for 50% fluorescence reduction) determined to assess relative binding affinity | [7] |
| Photobuforin II | DNA | Not specified | 50% Fraction Bound estimated between 13 µM (VL) and 16 µM (UV) | [8] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the this compound-nucleic acid interaction are provided below.
Electrophoretic Mobility Shift Assay (EMSA) / Gel Retardation Assay
This technique is used to qualitatively assess the binding of this compound to nucleic acids. The principle is that a nucleic acid-peptide complex will migrate slower through a gel matrix than the free nucleic acid.
Materials:
-
This compound peptide
-
Plasmid DNA (e.g., pET28) or other target nucleic acid
-
Binding Buffer (e.g., 5% glycerol, 10 mM Tris-HCl, 1 mM EDTA, 1 mM DTT)[6]
-
Agarose gel (e.g., 1.0%)
-
Electrophoresis buffer (e.g., TAE or TBE)
-
DNA stain (e.g., Ethidium Bromide or SYBR Green)
-
Loading dye
Procedure:
-
Prepare a series of reaction mixtures in microcentrifuge tubes. To each tube, add a fixed amount of DNA (e.g., 200 ng of plasmid DNA).[5]
-
Add increasing amounts of this compound peptide to the tubes to achieve a range of peptide-to-DNA ratios.
-
Add binding buffer to a final volume (e.g., 20 µL).[5]
-
Incubate the reaction mixtures at room temperature for a specified time (e.g., 20-60 minutes) to allow for binding.[5][9]
-
Add loading dye to each reaction mixture.
-
Load the samples onto a 1.0% agarose gel.[5] Include a control lane with only DNA and binding buffer.
-
Perform electrophoresis until the dye front has migrated an adequate distance.
-
Stain the gel with a suitable DNA stain and visualize the DNA bands under UV light. A "shift" in the migration of the DNA band in the presence of the peptide, or the retention of the DNA in the well, indicates binding.
Fluorescence Intercalator Displacement (FID) Assay
This assay quantitatively determines the relative binding affinity of this compound to nucleic acids by measuring the displacement of a fluorescent intercalating dye.
Materials:
-
This compound peptide
-
Target DNA (e.g., dsDNA oligonucleotides or genomic DNA)
-
Fluorescent intercalating dye (e.g., Thiazole Orange or Ethidium Bromide)
-
STE Buffer (10 mM Tris, 50 mM NaCl, 1 mM EDTA, pH 8.0)[7]
-
Fluorometer and quartz cuvettes
Procedure:
-
In a quartz cuvette, prepare a solution of the fluorescent dye in STE buffer (e.g., 0.55 µM Thiazole Orange).[7]
-
Measure the baseline fluorescence of the dye solution (Excitation/Emission wavelengths will depend on the dye, e.g., 509nm/527nm for Thiazole Orange).[7]
-
Add a fixed concentration of DNA to the cuvette (e.g., 1.1 µM base pairs).[7]
-
Allow the mixture to equilibrate (e.g., 5 minutes) and measure the fluorescence.[7] This value represents 100% fluorescence, indicating the dye is bound to the DNA.
-
Add aliquots of the this compound peptide solution to the cuvette in increasing concentrations.
-
After each addition, mix and incubate for a set time (e.g., 5 minutes) before measuring the fluorescence.[7]
-
The displacement of the dye by the peptide will result in a decrease in fluorescence.
-
Plot the percentage of fluorescence against the peptide concentration. The concentration of the peptide required to reduce the fluorescence by 50% (C50) can be calculated to determine the relative binding affinity.[7]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to investigate conformational changes in both this compound and the nucleic acid upon their interaction.
Materials:
-
This compound peptide
-
Target DNA or RNA
-
Appropriate buffer (e.g., 50 mM NAPB)[2]
-
CD spectropolarimeter
Procedure:
-
Prepare solutions of this compound, the nucleic acid, and a mixture of both in the appropriate buffer.
-
Measure the CD spectrum of the buffer alone to obtain a baseline.
-
Measure the CD spectra of the individual components (this compound and nucleic acid) and the mixture. Spectra are typically recorded in the far-UV region (e.g., 200-250 nm) to monitor peptide secondary structure and in the near-UV region (e.g., 240-320 nm) to observe nucleic acid conformation.[2]
-
Subtract the buffer baseline from all spectra.
-
Analyze the changes in the CD spectra. For the peptide, changes in ellipticity at specific wavelengths can indicate alterations in its α-helical content upon binding to the nucleic acid. For the nucleic acid, shifts in the characteristic B-form DNA spectrum can reveal structural perturbations induced by the peptide.
Visualizing the Interaction and Methodologies
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed.
Caption: this compound mechanism of action.
Caption: Electrophoretic Mobility Shift Assay (EMSA) workflow.
References
- 1. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [The action mechanism of analogues of the antimicrobial peptide Buforin II with E. coli genomic DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting nucleic acid phase transitions as a mechanism of action for antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the Multifaceted Mechanisms of Antibacterial Activity of Buforin II and Frenatin 2.3S Peptides from Skin Micro-Organs of the Orinoco Lime Treefrog (Sphaenorhynchus lacteus) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Photobuforin II, a fluorescent photoswitchable peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.stanford.edu [web.stanford.edu]
Buforin-2 Activity Against Gram-Negative Bacteria: A Technical Guide
Executive Summary
Buforin-2 is a potent, 21-amino acid antimicrobial peptide (AMP) derived from a histone H2A protein originally isolated from the stomach tissue of the Asian toad, Bufo bufo gargarizans. As a member of the cationic peptide family, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its unique mechanism of action, which involves cell penetration without significant membrane lysis, followed by intracellular targeting of nucleic acids, makes it a compelling candidate for development as a novel therapeutic agent, particularly in an era of rising antibiotic resistance.[3][4][5] This guide provides an in-depth technical overview of this compound's activity against Gram-negative bacteria, summarizing quantitative data, detailing key experimental protocols, and visualizing its mechanism and relevant workflows.
Core Mechanism of Action
Unlike many other cationic AMPs that kill bacteria by forming pores and disrupting the cell membrane, this compound employs a more sophisticated, two-step mechanism.[1][4] This allows it to rapidly kill target cells, often at low micromolar concentrations, without causing widespread lysis.[3][4]
Cell Membrane Translocation
The initial interaction between this compound and a Gram-negative bacterium is electrostatic. The peptide's net positive charge is attracted to the anionic lipopolysaccharide (LPS) molecules in the outer membrane. Following this initial binding, this compound translocates across both the outer and inner membranes to enter the cytoplasm.
A critical structural feature for this process is the proline hinge at position 11, which separates the peptide into two helical regions.[1] This hinge is believed to provide the flexibility required for the peptide to pass through the lipid bilayer without forming stable pores or causing significant membrane permeabilization.[1] Studies using fluorescently labeled this compound have confirmed that it rapidly penetrates the cell membrane and accumulates inside the cytoplasm, even at concentrations below its minimum inhibitory concentration (MIC).[4] Analogs of this compound lacking this proline hinge lose their ability to penetrate cells and instead act on the cell surface, permeabilizing the membrane, which highlights the hinge's importance for the peptide's unique mechanism.[1]
Intracellular Targeting and Inhibition
Once inside the cytoplasm, this compound exerts its potent bactericidal effect by binding strongly to nucleic acids (DNA and RNA).[4] Gel retardation experiments have shown that this compound binds to DNA and RNA with an affinity over 20 times stronger than that of membrane-disrupting peptides like magainin 2.[4] This binding interferes with essential cellular processes, including DNA replication, transcription, and translation, ultimately leading to a rapid cessation of cellular functions and cell death.[4][6] The correlation between the DNA binding affinity of this compound analogs and their antimicrobial potency further supports this as the primary killing mechanism.[6]
Quantitative Antimicrobial Activity
The potency of this compound has been quantified against a range of clinically relevant Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the peptide that inhibits visible microbial growth, is a standard measure of this activity.
| Gram-Negative Species | Strain | MIC (μg/mL) | MIC (μM) | Reference |
| Escherichia coli | ATCC 25922 | 4 | 1.67 | [1] |
| Salmonella typhimurium | 1 | 0.42 | [1] | |
| Serratia marcescens | 4 | 1.67 | [1] | |
| Pseudomonas putida | 2 | 0.84 | [1] | |
| Acinetobacter baumannii | ATCC 19606 | 8 | 3.34 | [2] |
| Acinetobacter baumannii | (Multiresistant) | 8 | 3.34 | [2] |
| Note: The molecular weight of this compound is approximately 2393.9 g/mol . Conversion to μM is based on this value. |
Key Experimental Protocols
The following sections detail standardized protocols used to characterize the activity of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This assay is the gold standard for determining the MIC of an antimicrobial agent.[7] For cationic peptides like this compound, modifications are required to prevent adsorption to plastic surfaces.[8][9]
1. Preparation of Bacterial Inoculum:
-
Select 3-5 colonies of the test organism from a fresh agar plate and inoculate into a suitable broth (e.g., Mueller-Hinton Broth, MHB).[7]
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.[1]
-
Dilute the bacterial suspension in fresh, cation-adjusted MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7][10]
2. Preparation of Peptide Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide in a low-binding diluent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin) using polypropylene tubes.[8]
3. Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene microtiter plate.[9]
-
Add 10-11 µL of each peptide dilution to the corresponding wells.[7][8]
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[8]
4. Determination of MIC:
-
The MIC is determined as the lowest peptide concentration that shows no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[7][11]
Nucleic Acid Binding: Gel Retardation Assay
This assay, also known as an Electrophoretic Mobility Shift Assay (EMSA), is used to qualitatively assess the binding of this compound to DNA.[12][13]
1. Reaction Mixture Preparation:
-
In microcentrifuge tubes, prepare reaction mixtures containing a fixed amount of plasmid DNA (e.g., 200-300 ng) in a suitable binding buffer.[12]
-
Add increasing amounts of this compound to each tube to achieve a range of peptide-to-DNA weight ratios.
-
Include a control lane containing only plasmid DNA.
2. Incubation:
-
Gently mix the contents and incubate the tubes at room temperature (or 37°C) for 10-20 minutes to allow for binding to occur.[12]
3. Electrophoresis:
-
Prepare a 1.0% agarose gel in a suitable running buffer (e.g., TBE or TAE).
-
Load the entire reaction mixture from each tube into separate wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 100 V) until the dye front has migrated an adequate distance.[12]
4. Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize it under UV light.
-
The binding of this compound to the plasmid DNA neutralizes its negative charge, retarding its migration through the gel. A "shift" in the band's position, or its retention in the well at high peptide concentrations, indicates a strong peptide-DNA interaction.[12][14]
References
- 1. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Terminal Lipidation of Buforin II Generates a Potent and Stable Peptide Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action and specificity of antimicrobial peptides designed based on buforin IIb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Mobility shift DNA-binding assay using gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Anticancer Properties of Buforin-2 Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buforin-2 peptides, particularly the synthetic analog Buforin IIb, have emerged as promising candidates in oncology due to their potent and selective anticancer activity. Derived from the Asian toad Bufo bufo gargarizans, these histone H2A-derived peptides exhibit a unique mechanism of action, distinct from many conventional chemotherapeutics. This technical guide provides a comprehensive overview of the anticancer properties of this compound peptides, focusing on Buforin IIb. It details the peptide's mechanism of action, summarizes its efficacy across various cancer cell lines, provides detailed experimental protocols for its study, and outlines the key signaling pathways involved in its cytotoxic effects. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound peptides.
Introduction
The quest for novel anticancer agents with high efficacy and selectivity remains a cornerstone of oncological research. Antimicrobial peptides (AMPs) have garnered significant attention as potential therapeutics due to their broad-spectrum activity and unique modes of action that can overcome conventional drug resistance mechanisms. Buforin II, a 21-amino acid peptide, and its more potent synthetic analog, Buforin IIb, are prominent members of this class. Buforin IIb, in particular, has demonstrated remarkable cytotoxicity against a wide array of cancer cells while exhibiting minimal toxicity towards normal cells.[1][2] Its ability to penetrate cancer cell membranes without causing lysis and subsequently induce apoptosis through intracellular mechanisms makes it a subject of intense investigation.[1][3] This guide will delve into the technical aspects of Buforin IIb's anticancer properties, providing the necessary data and methodologies to facilitate further research and development.
Mechanism of Action
The anticancer activity of Buforin IIb is a multi-step process that begins with selective recognition of cancer cells and culminates in the induction of programmed cell death.
Cancer Cell Recognition and Membrane Translocation
Buforin IIb's selectivity for cancer cells is attributed to its interaction with specific components of the cancer cell membrane. Unlike normal cells, cancer cells often overexpress negatively charged molecules such as gangliosides on their outer leaflet.[1] Buforin IIb, a cationic peptide, is electrostatically attracted to these gangliosides, facilitating its accumulation on the cancer cell surface.[1]
Following this initial binding, Buforin IIb translocates across the plasma membrane without causing significant membrane disruption or lysis.[1][3] This cell-penetrating ability is a key feature of its mechanism, allowing it to reach intracellular targets.
Induction of Apoptosis
Once inside the cancer cell, Buforin IIb triggers apoptosis through multiple interconnected signaling pathways:
-
Mitochondrial-Dependent Apoptosis: Buforin IIb primarily induces apoptosis through the intrinsic mitochondrial pathway.[1][3] It promotes the release of cytochrome c from the mitochondria into the cytosol. This is achieved by modulating the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[4] The released cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[3][4]
-
Endoplasmic Reticulum (ER) Stress: Evidence suggests that Buforin IIb can also induce apoptosis by triggering ER stress.[5] This involves the upregulation of ER stress-associated proteins and the activation of signaling cascades, including the phosphorylation of SAPK/JNK and p38 MAPK, which contribute to the apoptotic signal.[5]
-
p53-Mediated Apoptosis: In prostate cancer cells, Buforin IIb has been shown to induce apoptosis through the p53 pathway.[4] It increases the expression of the tumor suppressor p53 and its downstream targets, such as p21, Fas, Noxa, and Puma.[4] The upregulation of these pro-apoptotic proteins further contributes to the mitochondrial-dependent apoptosis.
-
Cell Cycle Arrest: Buforin IIb can also inhibit cancer cell proliferation by inducing cell cycle arrest at the G2/M phase.[2] This is achieved by downregulating the expression of key cell cycle regulatory proteins, specifically cyclin-dependent kinase 2 (CDK2) and cyclin A.[2]
Quantitative Data on Anticancer Efficacy
The anticancer activity of Buforin IIb has been quantified against a broad range of cancer cell lines. The following tables summarize the available data on its in vitro cytotoxicity and in vivo tumor growth inhibition.
Table 1: In Vitro Cytotoxicity of Buforin IIb (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |
| Jurkat | Leukemia | ~2.3 | 6 | [3] |
| HeLa | Cervical Cancer | ~4.7 | 12 | [3] |
| HepG2 | Liver Cancer | 1.0 (optimal dosage) | ~2.56 | [2] |
| PC-3 | Prostate Cancer | < 8 | < 20.5 | [6] |
| Du-145 | Prostate Cancer | < 8 | < 20.5 | [6] |
| NCI-H460 | Non-Small Cell Lung Cancer | Data from NCI-60 screen | Data from NCI-60 screen | [1][2] |
| Various (62 cell lines) | Leukemia, CNS, Lung, Renal, Prostate, Melanoma, Breast, Colon | Broadly active | Broadly active | [1][6] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Tumor Growth Inhibition by Buforin IIb
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| NCI-H460 | Non-Small Cell Lung Cancer | 5, 10, 20 mg/kg (intravenous) | Significant suppression of tumor xenografts at concentrations >5 mg/kg.[3] | [3] |
| HepG2 | Liver Cancer | 50 nmol (tail vein injection) | Significant inhibition of tumor volume and weight from day 6 to 21 of treatment.[2] | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of Buforin IIb.
Peptide Synthesis and Purification
Protocol 4.1.1: Solid-Phase Peptide Synthesis (SPPS) of Buforin IIb
Buforin IIb (Sequence: RAGLQFPVG[RLLR]3) can be synthesized using Fmoc (N-(9-fluorenyl)methoxycarbonyl) chemistry on a peptide synthesizer.
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the Buforin IIb sequence. Use a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. Allow each coupling reaction to proceed for 1-2 hours.
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT). A common mixture is TFA/TIS/Water (95:2.5:2.5). Incubate for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether and centrifuge to collect the peptide pellet.
-
Lyophilization: Wash the peptide pellet with cold diethyl ether, air dry, and then lyophilize to obtain the crude peptide powder.
Protocol 4.1.2: HPLC Purification of Buforin IIb
Purify the crude Buforin IIb peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: Use a C18 column.
-
Solvents:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Elute the peptide using a linear gradient of Solvent B. For Buforin IIb, a gradient from 35% to 65% acetonitrile over 60 minutes can be effective.[2]
-
Detection: Monitor the elution profile at a wavelength of 220 nm.
-
Fraction Collection and Analysis: Collect the fractions corresponding to the major peak and analyze their purity by analytical HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Buforin IIb peptide.
In Vitro Assays
Protocol 4.2.1: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]
-
Treatment: Treat the cells with various concentrations of Buforin IIb and incubate for 48 hours.[3] Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 4.2.2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with Buforin IIb at the desired concentration (e.g., 20 µg/mL for Jurkat cells) for 24 hours.[3]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
In Vivo Xenograft Model
Protocol 4.3.1: Subcutaneous Tumor Model
-
Cell Preparation: Harvest cancer cells (e.g., NCI-H460 or HepG2) and resuspend them in PBS or a suitable medium.[2][3]
-
Animal Model: Use immunodeficient mice, such as BALB/c nude mice.
-
Tumor Inoculation: Subcutaneously inject the cell suspension (e.g., 2 x 10^5 HepG2 cells in 0.1 mL PBS) into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers. The volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a certain volume (e.g., 50-150 mm³), randomize the mice into treatment and control groups.[2][3] Administer Buforin IIb (e.g., 50 nmol via tail vein injection every 2 days) or a vehicle control.[2]
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight and volume. Further analysis, such as immunohistochemistry or western blotting, can be performed on the tumor tissues.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the anticancer activity of Buforin IIb.
Buforin IIb-Induced Apoptosis Pathway
Caption: Overview of Buforin IIb-induced apoptotic pathways.
Buforin IIb and p53 Signaling
Caption: Role of the p53 pathway in Buforin IIb's anticancer effects.
Buforin IIb-Induced G2/M Cell Cycle Arrest
Caption: Mechanism of Buforin IIb-induced G2/M cell cycle arrest.
Conclusion and Future Directions
Buforin IIb represents a compelling lead compound for the development of novel anticancer therapies. Its multifaceted mechanism of action, which includes selective targeting of cancer cells, induction of apoptosis through multiple pathways, and inhibition of cell cycle progression, offers several advantages over traditional cytotoxic agents. The quantitative data presented in this guide underscores its potent anticancer activity in both in vitro and in vivo models.
Future research should focus on several key areas to advance Buforin IIb towards clinical application. A comprehensive evaluation of its efficacy against a broader panel of cancer types, including patient-derived xenografts, is warranted. Pharmacokinetic and pharmacodynamic studies are essential to optimize dosing and delivery strategies. Furthermore, the development of drug delivery systems, such as nanoparticle formulations, could enhance the stability and tumor-targeting capabilities of Buforin IIb. Investigating potential mechanisms of resistance will also be crucial for its long-term success as a therapeutic agent. The detailed protocols and pathway analyses provided herein offer a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound peptides in the fight against cancer.
References
- 1. Mechanism of anticancer activity of buforin IIb, a histone H2A-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buforin IIb induced cell cycle arrest in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 4. Buforin IIb induces androgen-independent prostate cancer cells apoptosis though p53 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buforin IIb induces endoplasmic reticulum stress-mediated apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Buforin-2: A Technical Guide to Its Cytotoxic Effects on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buforin-2 is a potent antimicrobial peptide (AMP) derived from the Asian toad, Bufo bufo gargarizans. A synthetic analog, buforin IIb, was developed from histone H2A and has demonstrated significant promise as an anticancer agent.[1][2] Unlike many conventional chemotherapeutics that indiscriminately target rapidly dividing cells, buforin IIb exhibits selective cytotoxicity against a broad spectrum of cancer cells while showing minimal effects on normal cells.[1][3] This selectivity, combined with its unique mechanism of action, positions buforin IIb as a compelling candidate for novel cancer therapies.[4][5] This technical guide provides an in-depth overview of this compound's cytotoxicity, its mechanism of action, relevant experimental data, and detailed protocols for its evaluation.
Mechanism of Action
Buforin IIb's anticancer activity is multifaceted, primarily revolving around its ability to penetrate cancer cell membranes and induce apoptosis through mitochondria-dependent pathways.[3][4] The process begins with buforin IIb selectively targeting cancer cells, a specificity attributed to the interaction with negatively charged gangliosides on the cancer cell surface.[1][5]
Once bound, buforin IIb traverses the cancer cell membrane without causing significant disruption or lysis and accumulates in the nucleus and cytoplasm.[1][5] This intracellular accumulation triggers the intrinsic apoptosis pathway.[4] Key events in this pathway include the release of cytochrome c from the mitochondria, the activation of caspase-9 and caspase-3, and alterations in the expression of Bcl-2 family proteins.[3][6] Specifically, buforin IIb has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, further promoting programmed cell death.[6] In some cancer cell lines, such as those from the prostate, buforin IIb's apoptotic induction is also linked to the p53 tumor suppressor pathway.[6] Additionally, it can arrest the cell cycle at the G2/M phase, contributing to its overall anticancer effect.[7]
Signaling Pathways and Experimental Workflows
This compound Induced Apoptosis Signaling Pathway
The following diagram illustrates the key steps in the mitochondria-dependent apoptosis pathway induced by buforin IIb.
Caption: this compound induced apoptosis pathway.
General Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the cytotoxic effects of this compound on cancer cell lines.
Caption: Experimental workflow for this compound evaluation.
Quantitative Data on this compound Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of buforin IIb in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | Leukemia | ~2.7 | [1] |
| HeLa | Cervical Cancer | ~5.4 | [1] |
| PC-3 | Prostate Cancer | < 8 | [3] |
| Du-145 | Prostate Cancer | < 8 | [3] |
| HepG2 | Liver Cancer | ~1.0 (optimal dosage) | [7] |
Note: IC50 values were converted from µg/ml to µM where necessary for consistency, using an approximate molecular weight for buforin IIb.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound by measuring the metabolic activity of cells.[8][9]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8][10] The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.[8]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight in a humidified atmosphere (e.g., 37°C, 5% CO2).[11]
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/ml) to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours to allow formazan crystal formation.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[15] Propidium iodide (PI), a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[14]
Procedure:
-
Cell Preparation: After treatment with this compound, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be quantified based on their fluorescence.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify changes in the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.[16][17]
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.[18]
Procedure:
-
Protein Extraction: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest, followed by incubation with a secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.
Conclusion
This compound, particularly its synthetic analog buforin IIb, presents a compelling profile as a potential anticancer therapeutic. Its selective cytotoxicity towards cancer cells and its mechanism of inducing apoptosis through the mitochondrial pathway highlight its potential to overcome some of the limitations of current cancer treatments.[1][4] The data and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising peptide.
References
- 1. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 2. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of anticancer activity of buforin IIb, a histone H2A-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buforin IIb induces androgen-independent prostate cancer cells apoptosis though p53 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buforin IIb induced cell cycle arrest in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
structural analysis of Buforin-2 analogs
An In-depth Technical Guide to the Structural Analysis of Buforin-2 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, 21-amino acid antimicrobial peptide (AMP) derived from the histone H2A protein found in the stomach tissue of the Asian toad, Bufo bufo gargarizans.[1] It belongs to the family of cationic α-helical AMPs and exhibits a broad spectrum of activity against bacteria and fungi.[1][2] Unlike many other membrane-acting peptides that kill pathogens by forming pores and lysing the cell membrane, this compound has a distinct mechanism of action. It penetrates the cell membrane without causing significant lysis and targets intracellular macromolecules, primarily DNA and RNA, leading to rapid cell death.[3][4][5]
Structurally, in a hydrophobic or membrane-mimicking environment, this compound adopts a characteristic helix-hinge-helix conformation. This structure consists of an N-terminal random coil (residues 1-4), an extended α-helical region (residues 5-10), a pivotal proline hinge at position 11, and a C-terminal regular α-helix (residues 12-21).[5][6][7] This unique architecture, particularly the proline hinge, is crucial for its cell-penetrating ability and overall antimicrobial potency.[6][7]
The promising antimicrobial profile and unique mechanism of this compound have spurred extensive research into its analogs to enhance activity, improve stability, and explore further therapeutic applications, including anticancer agents.[8][9][10] Buforin-2b, a synthetic analog with a modified C-terminus, has shown potent and selective cytotoxicity against numerous cancer cell lines by inducing mitochondria-dependent apoptosis.[9][11][12] This guide provides a comprehensive overview of the structural analysis of this compound and its analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and structure-function relationships.
Quantitative Data Summary
The following tables summarize the quantitative data from structure-activity relationship (SAR) studies on various this compound analogs, including their antimicrobial and anticancer activities, and key structural properties.
Table 1: Antimicrobial Activity of this compound and Truncated Analogs
| Peptide Sequence | Minimal Inhibitory Concentration (MIC, μg/mL) |
| BUF II (Full Length) | E. coli: 1.6, S. aureus: 3.1, C. albicans: 0.8 |
| BUF (5-21) | E. coli: 0.8, S. aureus: 1.6, C. albicans: 0.4 |
| BUF (6-21) | E. coli: 1.6, S. aureus: 3.1, C. albicans: 0.8 |
| BUF (7-21) | E. coli: 3.1, S. aureus: 6.3, C. albicans: 1.6 |
| BUF (8-21) | E. coli: 6.3, S. aureus: 12.5, C. albicans: 3.1 |
| BUF (1-17) | E. coli: >100, S. aureus: >100, C. albicans: >100 |
| Data sourced from structure-activity analysis studies where N-terminal and C-terminal truncations were performed to identify key regions for antimicrobial activity.[6] |
Table 2: Anticancer Activity of Buforin IIb
| Cell Line | IC50 (μg/mL) | Cell Type |
| Jurkat | 6 | Leukemia |
| HeLa | 12 | Cervical Cancer |
| Human Fibroblasts | ~350 | Normal Cells |
| Mouse Embryonic Fibroblasts | ~350 | Normal Cells |
| Buforin IIb is a synthetic analog (RAGLQFPVG[RLLR]3) that shows potent and selective cytotoxicity against cancer cells compared to normal proliferating cells.[11] |
Table 3: Structural Properties of this compound Analogs
| Peptide | % α-helix (in 50% TFE) | Key Structural Feature |
| BUF II | 43 | Full-length peptide |
| BUF (5-21) | 52 | N-terminal random coil removed |
| BUF (6-21) | 40 | Further N-terminal truncation |
| BUF (7-21) | 35 | Further N-terminal truncation |
| BUF (1-17) | 0 | C-terminal α-helix partially removed |
| [L¹¹]BUF (5-21) | 82 | Proline hinge replaced with Leucine |
| The α-helical content, determined by Circular Dichroism (CD) spectroscopy in a membrane-mimicking solvent (50% trifluoroethanol), correlates with the antimicrobial activity of the analogs.[6] |
Visualizations: Pathways and Workflows
Mechanism of Action of this compound
The antimicrobial action of this compound is a multi-step process that differs significantly from membrane-lytic peptides. It involves electrostatic attraction, cell entry without membrane disruption, and interaction with intracellular targets.
Caption: Workflow of this compound's cell-penetrating antimicrobial mechanism.
Structure-Function Relationship in this compound
The distinct structural domains of this compound each play a critical role in its overall function. The proline hinge is particularly essential for its unique cell-penetrating capability.
Caption: Key structural domains of this compound and their associated functions.
Experimental Workflow for Analog Analysis
The development and analysis of novel this compound analogs follow a systematic workflow, from computational design and synthesis to functional and structural characterization.
Caption: A typical experimental workflow for SAR studies of this compound analogs.
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly cited in the .
Peptide Synthesis and Purification
This compound analogs are typically synthesized using solid-phase peptide synthesis (SPPS) methodologies.
-
Synthesis: Peptides are synthesized on a peptide synthesizer (e.g., MilliGen 9050) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[11]
-
Purification: Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptides are characterized by matrix-assisted laser desorption ionization (MALDI) mass spectrometry to confirm their molecular weight.[6] The peptide content in lyophilized samples is determined by quantitative amino acid analysis.[6]
Antimicrobial Susceptibility Testing
The minimal inhibitory concentration (MIC) is determined using a broth microdilution assay.[6][13]
-
Preparation: A series of twofold dilutions of the peptide is prepared in a 96-well plate.[13]
-
Inoculum: Bacterial strains (e.g., E. coli, S. aureus) are grown to mid-logarithmic phase and diluted to a final concentration of approximately 4 x 10⁶ CFU/mL in a suitable buffer (e.g., STE buffer: 10 mM Tris, 50 mM NaCl, 1 mM EDTA, pH 8.0).[14]
-
Incubation: 100 µL of the bacterial solution and 10 µL of the diluted peptide are added to each well.[14] The plates are incubated at 37°C for a specified period (e.g., 1 hour).[14]
-
Growth Measurement: After the initial incubation, 100 µL of fresh tryptic soy broth (TSB) is added to each well, and the plates are incubated for an additional period (e.g., 18 hours).[13][14] The MIC is defined as the lowest peptide concentration that completely inhibits visible cell growth.
Hemolytic Assay
This assay measures the peptide's toxicity to red blood cells.
-
Preparation: Fresh human red blood cells (hRBCs) are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration (e.g., 8% v/v).
-
Incubation: The hRBC suspension is mixed with various concentrations of the peptide and incubated (e.g., at 37°C for 1 hour).
-
Measurement: The samples are centrifuged, and the absorbance of the supernatant is measured at a specific wavelength (e.g., 414 nm) to quantify hemoglobin release.
-
Controls: 0% hemolysis is determined by incubating RBCs with PBS alone, and 100% hemolysis is determined by adding a strong detergent like Triton X-100. The HC50 is the peptide concentration causing 50% hemolysis.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the peptides, particularly their α-helical content.[6][15]
-
Instrumentation: CD experiments are performed on a spectropolarimeter (e.g., Jasco 720).[6]
-
Sample Preparation: Peptides are dissolved in an aqueous buffer (e.g., 50 mM sodium phosphate buffer, NAPB) or a membrane-mimicking solvent, such as 50% (v/v) trifluoroethanol (TFE) in buffer.[6][15] this compound and its analogs typically show a random coil structure in aqueous solution and adopt an α-helical conformation in TFE.[15][16]
-
Measurement: Spectra are measured from 200 to 250 nm in a 1-mm path length cell at 25°C.[6] Multiple scans (e.g., five) are averaged for each sample.
-
Analysis: The α-helical content is calculated from the mean residue ellipticity at 222 nm.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to determine the high-resolution three-dimensional structure of peptides.[16][17]
-
Sample Preparation: Peptides are dissolved in a solvent system that promotes a stable structure, such as a TFE/H₂O mixture or in the presence of detergent micelles (e.g., dodecylphosphocholine) that mimic a membrane environment.[16][18]
-
Data Acquisition: A suite of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed on a high-field NMR spectrometer (e.g., 600 MHz or 850 MHz).[19]
-
Structure Calculation: Resonance assignments are made, and distance restraints are derived from NOESY cross-peaks. These restraints are then used in restrained molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.[16]
Cell Penetration and Localization Assay
Confocal laser-scanning microscopy is used to visualize the interaction of peptides with bacterial cells.
-
Labeling: Peptides are labeled with a fluorescent probe, such as fluorescein isothiocyanate (FITC) or biotin.[3][6]
-
Incubation: Labeled peptides are incubated with bacterial cells (e.g., E. coli) at various concentrations (including below and above the MIC).[3]
-
Imaging: The localization of the fluorescently labeled peptide is observed using a confocal microscope. This compound and its functional analogs are observed to penetrate the cell membrane and accumulate inside the cytoplasm, whereas non-penetrating analogs remain on the cell surface.[3][6][7]
References
- 1. pnas.org [pnas.org]
- 2. Research advances in structure and antibacterial and anticancer activities of antimicrobial peptide buforin Ⅱ#br# [cjpt.magtechjournal.com]
- 3. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace at KOASAS: Mechanism of action of the antimicrobial peptide buforin II: Buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions [koasas.kaist.ac.kr]
- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 6. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: the proline hinge is responsible for the cell-penetrating ability of buforin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action and specificity of antimicrobial peptides designed based on buforin IIb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Buforin IIb induced cell cycle arrest in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 12. Mechanism of anticancer activity of buforin IIb, a histone H2A-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Electrostatics-Based Computational Design and Experimental Analysis of Buforin II Antimicrobial Peptide Variants with Increased DNA Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Molecular design, structural analysis and bactericidal activity of derivatives of antimicrobial peptide buforin II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solution structure of an antimicrobial peptide buforin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Unraveling the Potency of Buforin II: A Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Buforin II, a potent antimicrobial peptide (AMP) derived from the histone H2A of the Asian toad Bufo bufo gargarizans, has garnered significant attention as a promising candidate for novel antimicrobial drug development.[1][2] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, coupled with a unique mechanism of action that circumvents conventional resistance pathways, makes it a compelling subject of study.[1][3] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of buforin II, offering a comprehensive resource for researchers aiming to design and develop next-generation antimicrobial agents.
Core Concepts: The Architecture of Antimicrobial Activity
Buforin II is a 21-amino acid peptide characterized by a distinct helix-hinge-helix structure.[4][5][6][7][8] This structural motif is central to its biological function and comprises three key regions:
-
N-terminal Random Coil (Residues 1-4): This region is not essential for antimicrobial activity; in fact, its removal has been shown to increase antibacterial efficacy by approximately two-fold.[4][5]
-
Extended α-Helical Region (Residues 5-10) and C-terminal Regular α-Helix (Residues 12-21): These helical domains are critical for the peptide's function. The α-helical content directly correlates with antimicrobial potency.[4][5]
-
Proline Hinge (Residue 11): This central proline residue is the linchpin of buforin II's unique mechanism. It facilitates the peptide's ability to penetrate the cell membrane without causing lysis and subsequently translocate into the cytoplasm.[4][6][7]
Unlike many other antimicrobial peptides that kill bacteria by forming pores in the cell membrane, buforin II's primary mode of action involves traversing the bacterial membrane and binding to intracellular targets, namely DNA and RNA.[1][9] This interaction disrupts essential cellular processes, leading to rapid cell death.[9] The cell-penetrating ability conferred by the proline hinge is therefore a critical determinant of its antimicrobial potency.[4][6][7]
Structure-Activity Relationship: A Quantitative Overview
The following tables summarize the quantitative data from various structure-activity relationship studies on buforin II and its analogs. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness, with lower values indicating higher potency.
| Peptide/Analog | Sequence | Modifications | Key Structural Feature | Reference |
| Buforin II | TRSSRAGLQFPVGRVHRLLRK | - | Wild-type peptide with Proline hinge | [4][5] |
| BUF (5-21) | AGLQFPVGRVHRLLRK | N-terminal truncation (residues 1-4 removed) | Increased antibacterial activity | [4][5] |
| [L¹¹]Buforin II | TRSSRAGLQFLVGRVHRLLRK | Proline at position 11 substituted with Leucine | Significantly decreased antimicrobial activity | [4][5] |
| Buforin II (1-17) | TRSSRAGLQFPVGRVHR | C-terminal truncation (residues 18-21 removed) | Complete loss of antimicrobial activity | [4][5] |
| Buforin IIb | - | Synthetic analog with a model α-helical sequence at the C-terminus | Potent cell-penetrating antimicrobial peptide | [10] |
| Buf IIIb | RVVRQWPIG[RVVR]₃ | Amino acid substitutions in hinge and helical regions | 7-fold improved therapeutic index compared to buforin IIb | [10] |
| Buf IIIc | KLLKQWPIG[KLLK]₃ | Amino acid substitutions in hinge and helical regions | 7-fold improved therapeutic index compared to buforin IIb | [10] |
| BF2-A | - | Designed analog of Buforin 2 | Stronger antimicrobial activity than parent peptide; minimal membrane permeabilization | [11][12] |
| BF2-B | - | Designed analog of Buforin 2 | Stronger antimicrobial activity and more rapid killing than BF2-A due to increased membrane permeability | [11][12] |
Table 1: Key Buforin II Analogs and their Structural Features.
| Peptide | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Buforin II | 1.6 | 12.5 | 3.1 | 6.3 | [5] |
| BUF (5-21) | 0.8 | 6.3 | 1.6 | 6.3 | [5] |
| BUF (6-21) | 1.6 | 12.5 | 3.1 | 12.5 | [5] |
| BUF (7-21) | 3.1 | 25 | 6.3 | 25 | [5] |
| BUF (8-21) | 6.3 | 50 | 12.5 | 50 | [5] |
| BUF (1-17) | >100 | >100 | >100 | >100 | [5] |
| [L⁷]BUF (5-21) | 25 | 100 | 50 | 100 | [5] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Buforin II and its Analogs against Various Microorganisms.
Experimental Protocols: Methodologies for SAR Studies
Antimicrobial Susceptibility Testing (Microbroth Dilution Assay)
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide.
-
Bacterial Preparation:
-
Inoculate a single bacterial colony into a suitable broth medium (e.g., Tryptic Soy Broth - TSB).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh broth and incubate for 2.5-3 hours to reach the mid-logarithmic growth phase.[13][14]
-
Harvest bacteria by centrifugation and resuspend in the appropriate assay buffer (e.g., STE buffer: 10 mM Tris, 50 mM NaCl, 1 mM EDTA, pH 8.0).[13][14] Adjust the bacterial suspension to a concentration of approximately 4 x 10⁶ CFU/mL.[13][14]
-
-
Assay Procedure:
-
Perform a two-fold serial dilution of the peptide in a 96-well microtiter plate.
-
Add 100 µL of the bacterial suspension to each well containing 10 µL of the diluted peptide.[13][14]
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 16-18 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to determine the secondary structure of peptides in different environments.
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., 50 mM sodium phosphate buffer).
-
To mimic a hydrophobic membrane environment, spectra can be measured in the presence of 50% (v/v) trifluoroethanol (TFE).[1]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the mean residue ellipticity at 222 nm to determine the α-helical content of the peptide.[1]
-
DNA/RNA Binding Assay (Gel Retardation)
This assay assesses the ability of the peptide to bind to nucleic acids.
-
Reaction Mixture:
-
Electrophoresis:
-
Add a native loading buffer to the reaction mixtures.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in 0.5x TBE buffer.[15]
-
-
Visualization:
-
Stain the gel with an appropriate nucleic acid stain (e.g., ethidium bromide).
-
Visualize the DNA/RNA bands under UV light. A retardation in the migration of the nucleic acid indicates peptide binding.
-
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: the proline hinge is responsible for the cell-penetrating ability of buforin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action and specificity of antimicrobial peptides designed based on buforin IIb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The membrane action mechanism of analogs of the antimicrobial peptide Buforin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Electrostatics-Based Computational Design and Experimental Analysis of Buforin II Antimicrobial Peptide Variants with Increased DNA Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. web.stanford.edu [web.stanford.edu]
In Silico Analysis of Buforin-2: A Technical Guide for Drug Development Professionals
Abstract
Buforin-2 is a potent, 21-amino acid antimicrobial peptide (AMP) derived from the histone H2A of the Asian toad, Bufo bufo gargarizans. Exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, this compound is of significant interest as a potential therapeutic agent. Unlike many AMPs that function by lysing cell membranes, this compound translocates across the bacterial membrane without causing significant disruption and targets intracellular components like DNA and RNA, leading to rapid cell death.[1] Furthermore, this compound and its synthetic analog, Buforin-2b, have demonstrated selective cytotoxicity against a wide range of cancer cell lines by inducing mitochondria-dependent apoptosis, making them promising candidates for anticancer drug development.[2][3] This technical guide provides an overview of the in silico methods used to analyze the properties of this compound, detailed protocols for its experimental validation, and visual summaries of its mechanisms of action.
Physicochemical Properties of this compound
The initial step in the analysis of any peptide is the characterization of its fundamental physicochemical properties. These parameters can be accurately predicted using various in silico tools and are crucial for understanding the peptide's potential bioactivity and mechanism of action. The primary amino acid sequence of this compound is TRSSRAGLQFPVGRVHRLLRK .[2]
In Silico Prediction Tools:
-
ProtParam (ExPASy): Used for computing various physical and chemical parameters.
-
Peptide Property Calculator (NovoPro): Provides a quick analysis of properties like molecular weight, pI, and hydrophobicity.[2]
-
HeliQuest: Useful for analyzing the amphipathic nature of helical peptides.
The predicted properties of this compound are summarized in the table below. Its high theoretical isoelectric point (pI) confirms its cationic nature at physiological pH, a key feature for its initial interaction with negatively charged bacterial and cancer cell membranes. The negative GRAVY score indicates its overall hydrophilic character.
| Property | Predicted Value | Significance |
| Amino Acid Sequence | TRSSRAGLQFPVGRVHRLLRK | Primary structure determining all other properties.[2] |
| Molecular Formula | C₁₀₆H₁₈₄N₄₀O₂₆ | Defines the elemental composition of the peptide.[4][2] |
| Molecular Weight | 2434.85 Da | Influences diffusion and translocation capabilities.[5][2] |
| Theoretical pI | 13.00 | High positive charge facilitates binding to anionic membranes.[2] |
| Net Charge (pH 7) | +6 | Strong electrostatic attraction to target cell surfaces.[6] |
| GRAVY Index | -0.640 | Indicates a hydrophilic (water-soluble) nature.[2] |
| Hydrophobic Ratio | 33% | Balance of hydrophobicity is crucial for membrane interaction.[6] |
In Silico Workflow and Mechanisms of Action
A systematic in silico approach is vital for efficiently screening and characterizing peptide candidates like this compound before proceeding with costly and time-consuming experimental validation. The general workflow involves sequence analysis, property prediction, structural modeling, and interaction simulation.
Antimicrobial Mechanism
This compound's antimicrobial action is distinct from membrane-disrupting peptides. It penetrates the bacterial cell membrane without causing significant lysis.[4][1] This translocation is critically dependent on a proline hinge at position 11, which provides structural flexibility.[2][7] Once inside the cytoplasm, this compound binds strongly to nucleic acids (DNA and RNA), inhibiting essential cellular processes and leading to rapid cell death.[4][1][7]
Anticancer Signaling Pathway
The anticancer activity of this compound and its analog Buforin-2b is highly selective for cancer cells. This selectivity is attributed to interactions with specific components like gangliosides on the cancer cell surface.[3] After penetrating the cancer cell membrane, Buforin-2b induces apoptosis primarily through the intrinsic, mitochondria-dependent pathway.[3][8] It triggers the activation of initiator caspase-9, which in turn activates executioner caspase-3, leading to programmed cell death.[8]
Experimental Validation Protocols
In silico predictions must be validated through rigorous experimental testing. Below are standardized protocols for key assays used to characterize this compound.
Circular Dichroism (CD) Spectroscopy
This technique is used to determine the secondary structure of the peptide in different environments, confirming the predicted α-helical content.[3]
-
Sample Preparation:
-
Synthesize and purify the peptide (e.g., >95% purity).
-
Prepare a stock solution of the peptide (e.g., 1-2 mg/mL) in sterile water.
-
Prepare working solutions by diluting the stock to a final concentration of 50-100 μM in the desired buffer (e.g., 10 mM phosphate buffer for aqueous environment; 50% Trifluoroethanol (TFE) or 30 mM Sodium Dodecyl Sulfate (SDS) to mimic hydrophobic membrane environments).[3][9]
-
-
Data Acquisition:
-
Use a CD spectropolarimeter with a 1.0 mm path-length quartz cuvette.[10]
-
Record spectra from 190 to 260 nm at room temperature.[10]
-
Set the bandwidth to 1 nm and the step resolution to 1 nm.[10]
-
Acquire three to five scans for each sample and average them to improve the signal-to-noise ratio.[10]
-
Subtract the spectrum of the corresponding buffer (blank) from the peptide spectra.
-
-
Data Analysis:
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity [θ].
-
Use deconvolution software (e.g., CDNN, K2D) to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is standard but requires modifications for cationic peptides.[11][12]
-
Materials:
-
Protocol:
-
Inoculum Preparation: Culture bacteria overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
Peptide Dilution: Prepare a stock solution of this compound. Perform serial two-fold dilutions in the peptide diluent to create a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).[11]
-
Assay Setup:
-
Incubation & Reading: Incubate the plate at 37°C for 18-24 hours.[11] The MIC is the lowest peptide concentration that shows no visible turbidity.[11]
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and determine the peptide's cytotoxic effect on cancer cells (IC₅₀ value).
-
Materials:
-
Human cancer cell line (e.g., HeLa, Jurkat).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution).[13]
-
Sterile 96-well flat-bottom cell culture plates.
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[14]
-
Peptide Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include untreated control wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[13][15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13][16]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Read the absorbance at 570-590 nm using a microplate reader.[8][13] The IC₅₀ value is calculated from the dose-response curve.
-
Conclusion
The multifaceted analysis of this compound, combining robust in silico prediction with targeted experimental validation, underscores its significant therapeutic potential. Its unique intracellular mechanism of action against microbes and selective apoptotic induction in cancer cells position it as a strong candidate for further pre-clinical and clinical development. The methodologies and data presented in this guide offer a comprehensive framework for researchers and drug developers to explore and optimize this compound and other histone-derived peptides as next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Buforin II peptide [novoprolabs.com]
- 3. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buforin 2 - 1 mg [anaspec.com]
- 5. Buforin II - Ace Therapeutics [acetherapeutics.com]
- 6. Unveiling the Multifaceted Mechanisms of Antibacterial Activity of Buforin II and Frenatin 2.3S Peptides from Skin Micro-Organs of the Orinoco Lime Treefrog (Sphaenorhynchus lacteus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Development of Broad-Spectrum Antimicrobial Peptides through the Conjugation of FtsZ-Binding and Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arxiv.org [arxiv.org]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. atcc.org [atcc.org]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Methodological & Application
Application Notes & Protocols: Purification of Synthetic Buforin-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buforin-2 is a potent, 21-amino acid antimicrobial peptide (AMP) derived from the histone H2A of the Asian toad, Bufo bufo gargarizans. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Unlike many other AMPs that act by permeabilizing the cell membrane, this compound translocates across the bacterial membrane without causing lysis and subsequently binds to intracellular nucleic acids (DNA and RNA), leading to rapid cell death. This unique mechanism of action makes this compound a promising candidate for the development of novel antimicrobial agents.
This document provides detailed application notes and protocols for the purification of chemically synthesized this compound, focusing on solid-phase peptide synthesis followed by reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of this compound
Synthetic this compound is typically produced using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.
Key Steps in Fmoc SPPS of this compound:
-
Resin Selection: A suitable resin, such as Rink Amide resin, is chosen to yield a C-terminally amidated peptide, which is common for many AMPs.
-
Amino Acid Coupling: The C-terminal amino acid is first attached to the resin. Subsequent amino acids are then coupled one by one in the desired sequence.
-
Deprotection: After each coupling step, the Fmoc protecting group from the N-terminus of the newly added amino acid is removed using a mild base, typically piperidine in dimethylformamide (DMF).
-
Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) and various scavengers.
-
Precipitation and Washing: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, followed by washing to remove residual scavengers and by-products.
Purification of Synthetic this compound
The crude synthetic peptide obtained after SPPS contains the target this compound along with various impurities, such as truncated or deletion sequences. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to a high degree of homogeneity (>95%).
Principle of RP-HPLC for Peptide Purification
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18 silica-based column) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (commonly acetonitrile) in an aqueous buffer (usually water with a small percentage of trifluoroacetic acid). More hydrophobic peptides interact more strongly with the stationary phase and thus elute at a higher concentration of the organic solvent.
Experimental Protocols
Protocol 1: Purification of Crude Synthetic this compound by RP-HPLC
Materials and Reagents:
-
Crude synthetic this compound (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 reverse-phase HPLC column (preparative or semi-preparative)
-
HPLC system with a UV detector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Buffer A (see step 2). The concentration will depend on the column size and loading capacity.
-
Mobile Phase Preparation:
-
Buffer A: 0.1% TFA in HPLC-grade water.
-
Buffer B: 0.1% TFA in HPLC-grade acetonitrile.
-
Degas both buffers before use.
-
-
HPLC Column Equilibration: Equilibrate the C18 column with Buffer A at a constant flow rate until a stable baseline is achieved.
-
Chromatographic Separation:
-
Inject the dissolved crude peptide onto the equilibrated column.
-
Elute the peptides using a linear gradient of Buffer B. A typical gradient for this compound purification is 25% to 80% Buffer B over 40 minutes.[1] The optimal gradient may need to be determined empirically.
-
Monitor the elution profile at 220 nm or 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should represent the full-length this compound peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the fractions containing the pure this compound and lyophilize to obtain the final purified peptide as a white powder.
Protocol 2: Characterization of Purified this compound by MALDI-TOF Mass Spectrometry
Materials and Reagents:
-
Purified, lyophilized this compound
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
Matrix solvent (e.g., a mixture of acetonitrile and 0.1% TFA in water)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Prepare a saturated solution of the MALDI matrix in the matrix solvent.
-
Spotting: Mix a small amount of the purified this compound solution with the matrix solution. Spot a small volume (typically 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for this compound (expected monoisotopic mass: ~2434.8 Da).
-
The resulting spectrum should show a major peak corresponding to the [M+H]⁺ ion of this compound.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | TRSSRAGLQFPVGRVHRLLRK |
| Molecular Formula | C₁₀₆H₁₈₄N₄₀O₂₆ |
| Molecular Weight | 2434.8 Da |
| Purity (by HPLC) | >95% |
Table 2: Representative Purification Yields for Antimicrobial Peptides using RP-HPLC
Note: Data for a 26-residue synthetic antimicrobial peptide, representative of the purification of peptides like this compound.
| Column I.D. (mm) | Sample Load (mg) | Recovery of Pure Product (%) | Final Purity (%) |
| 9.4 | 200 | 87.5 | >99 |
| 9.4 | 100 | 87.5 | >99 |
| 9.4 | 6 | 90.3 | >99 |
| 9.4 | 1.5 | 92.7 | >99 |
| 4.6 | 20 | 85.1 | >99 |
| 2.1 | 6 | 88.5 | >99 |
| 1.0 | 0.75 | 90.2 | >99 |
Data adapted from a study on a 26-residue antimicrobial peptide, demonstrating the effect of column diameter and sample load on purification efficiency.[2]
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the synthesis and purification of this compound.
Mechanism of Action of this compound
References
- 1. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buforin-2 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buforin-2 is a potent, 21-amino acid antimicrobial peptide (AMP) derived from the Asian toad, Bufo bufo gargarizans. It belongs to the family of histone H2A-derived peptides and exhibits broad-spectrum antimicrobial activity against a wide range of bacteria and fungi.[1][2][3] Unlike many other AMPs that act by permeabilizing the cell membrane, this compound translocates across the microbial cell membrane without causing significant lysis and exerts its antimicrobial effect by binding to intracellular nucleic acids (DNA and RNA), thereby inhibiting cellular functions.[4][5] This unique mechanism of action makes this compound a promising candidate for the development of novel antimicrobial agents. However, its inherent instability, particularly its susceptibility to proteolytic degradation, presents a significant challenge for its therapeutic application.[6]
These application notes provide detailed information on the stability of this compound under various conditions and offer protocols for its proper storage, handling, and stability assessment.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | TRSSRAGLQFPVGRVHRLLRK | [3] |
| Molecular Formula | C₁₀₆H₁₈₄N₄₀O₂₆ | [2] |
| Molecular Weight | 2434.84 Da | [2] |
| Theoretical pI | 13.0 | [2] |
| Net Charge (at pH 7) | +8 | N/A |
Stability of this compound
The stability of this compound is a critical factor for its handling, storage, and application in research and drug development. Its stability is influenced by temperature, pH, and the presence of proteases.
Temperature Stability
Lyophilized this compound is stable for extended periods when stored at low temperatures. For reconstituted solutions, storage at or below -20°C is recommended to minimize degradation. Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation.
General Recommendations for Storage of this compound:
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Up to 1 year |
| Lyophilized Powder | -80°C | Up to 2 years |
| Reconstituted Solution | -20°C | Up to 1 month[1] |
| Reconstituted Solution | -80°C | Up to 6 months[1] |
Note: For optimal stability, it is recommended to aliquot the reconstituted peptide solution into single-use vials to avoid multiple freeze-thaw cycles.
pH Stability
Proteolytic Stability
This compound is known to have poor stability in the presence of proteases, which is a significant hurdle for its in vivo applications.[6] Its susceptibility to degradation by common proteases like trypsin is a key consideration.
Stability of this compound in Human Serum:
A study on the stability of this compound in 25% fresh human serum at 37°C showed significant degradation over 24 hours. The percentage of intact peptide remaining was determined by RP-HPLC.
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 1 | ~80 |
| 2 | ~65 |
| 4 | ~40 |
| 8 | ~20 |
| 24 | <10 |
(Data extrapolated from graphical representation in the cited literature)[7]
Mechanism of Action
This compound's mechanism of action involves a multi-step process that begins with its interaction with the bacterial cell membrane and culminates in the inhibition of intracellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buforin II peptide [novoprolabs.com]
- 3. Buforin 2 - 1 mg [anaspec.com]
- 4. Investigating the nucleic acid interactions and antimicrobial mechanism of buforin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Terminal Lipidation of Buforin II Generates a Potent and Stable Peptide Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Buforin-2 Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buforin-2 is a potent, 21-amino acid antimicrobial peptide (AMP) derived from the Asian toad Bufo bufo gargarizans. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Unlike many other AMPs that act by permeabilizing the cell membrane, this compound translocates across the bacterial membrane without causing significant lysis and exerts its antimicrobial effect by binding to intracellular nucleic acids (DNA and RNA), ultimately inhibiting cellular functions and leading to cell death.[3][4][5][6] This unique mechanism of action makes this compound a promising candidate for the development of novel antimicrobial agents.
Standardized antimicrobial susceptibility testing (AST) of this compound is crucial for evaluating its efficacy, determining its spectrum of activity, and guiding preclinical development. However, the physicochemical properties of AMPs necessitate modifications to conventional AST protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI) for traditional antibiotics.[7][8][9] These application notes provide detailed protocols and key considerations for the accurate and reproducible AST of this compound.
Key Considerations for this compound AST
Several factors can significantly influence the in vitro activity of this compound and other cationic AMPs. Careful attention to these details is essential for obtaining reliable and consistent results.
-
Choice of Microplate Material: this compound is a cationic peptide that can readily adsorb to the negatively charged surfaces of standard polystyrene microtiter plates. This adsorption reduces the effective concentration of the peptide in the assay, leading to an overestimation of the Minimum Inhibitory Concentration (MIC). Therefore, it is highly recommended to use low-protein-binding polypropylene plates for all this compound AST assays.[9]
-
Media Composition: The composition of the growth medium can impact the activity of this compound. High salt concentrations in standard media like Mueller-Hinton Broth (MHB) can interfere with the electrostatic interactions between the cationic peptide and the negatively charged bacterial cell surface. While cation-adjusted MHB is commonly used, researchers should be aware of potential media-related effects and may consider testing in more physiologically relevant media depending on the research question.[9]
-
Peptide Handling and Storage: this compound should be handled with care to avoid degradation. Stock solutions should be prepared in sterile, nuclease-free water or a weak acid solution (e.g., 0.01% acetic acid) to ensure solubility and stability. It is advisable to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for short periods to minimize freeze-thaw cycles.[9][10]
-
Inoculum Preparation: A standardized inoculum density is critical for reproducible MIC results. Bacterial cultures should be grown to the mid-logarithmic phase to ensure metabolic activity and uniformity. The final inoculum concentration in the assay should be approximately 5 x 10^5 colony-forming units (CFU)/mL.[1][10]
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is the most common method for determining the MIC of this compound.
Materials:
-
This compound (lyophilized powder)
-
Test microorganism (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile, 96-well polypropylene microtiter plates
-
Sterile, nuclease-free water or 0.01% acetic acid
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution:
-
Aseptically dissolve the lyophilized this compound powder in sterile, nuclease-free water or 0.01% acetic acid to a stock concentration of 1 mg/mL.
-
Further dilute the stock solution in MHB to a starting concentration for the serial dilution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into 5 mL of MHB and incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland turbidity standard).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Assay Procedure:
-
In a 96-well polypropylene plate, perform a two-fold serial dilution of the this compound solution in MHB. The final volume in each well should be 50 µL.
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control well containing the bacterial inoculum without any peptide and a negative control well containing only MHB.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[1]
-
Growth inhibition can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Radial Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Trypticase Soy Agar (TSA) or other suitable agar medium
-
Log-phase bacterial culture
-
This compound solutions of known concentrations
Protocol:
-
Preparation of Agar Plates:
-
Prepare the agar medium according to the manufacturer's instructions and autoclave.
-
Cool the agar to 45-50°C and add the log-phase bacterial culture to a final concentration of approximately 10^6 CFU/mL.
-
Pour the inoculated agar into sterile petri dishes and allow it to solidify.
-
-
Assay Procedure:
-
Punch small wells (2-3 mm in diameter) into the solidified agar.
-
Add a fixed volume (e.g., 5-10 µL) of different concentrations of the this compound solution into each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the clear zone of growth inhibition around each well.
-
The diameter of the clearing zone is proportional to the antimicrobial activity of the peptide concentration.
-
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
Log-phase bacterial culture
-
This compound solutions at multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC)
-
MHB
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar plates
Protocol:
-
Assay Setup:
-
Prepare a bacterial suspension in MHB at a concentration of approximately 10^6 CFU/mL.
-
Add this compound to the bacterial suspension at the desired concentrations. Include a growth control without any peptide.
-
Incubate the cultures at 37°C with agitation.
-
-
Viable Cell Counting:
-
At specified time intervals (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each culture.
-
Perform ten-fold serial dilutions of the aliquots in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL against time for each this compound concentration and the control.
-
A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[9]
-
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of this compound against a variety of microorganisms.
| Microorganism | Type | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | Gram-negative | 2 - 8 | [1][2] |
| Pseudomonas aeruginosa | Gram-negative | 4 - 16 | [1] |
| Salmonella typhimurium | Gram-negative | 2 - 8 | [1] |
| Acinetobacter baumannii | Gram-negative | 8 | [2] |
| Staphylococcus aureus | Gram-positive | 4 - 16 | [1][6] |
| Bacillus subtilis | Gram-positive | 1 - 4 | [1] |
| Candida albicans | Fungus | 4 - 16 | [1] |
| Cryptococcus neoformans | Fungus | 2 - 8 | [1] |
Note: MIC values can vary depending on the specific strain, assay conditions, and peptide batch.
Visualizations
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Mechanism of Action: this compound
Caption: Mechanism of action of this compound, highlighting cell entry and nucleic acid binding.
References
- 1. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action and specificity of antimicrobial peptides designed based on buforin IIb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace at KOASAS: Mechanism of action of the antimicrobial peptide buforin II: Buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions [koasas.kaist.ac.kr]
- 6. Unveiling the Multifaceted Mechanisms of Antibacterial Activity of Buforin II and Frenatin 2.3S Peptides from Skin Micro-Organs of the Orinoco Lime Treefrog (Sphaenorhynchus lacteus) [mdpi.com]
- 7. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols for FITC-Labeled Buforin-2 in Cellular Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fluorescein isothiocyanate (FITC)-labeled Buforin-2 in cellular uptake studies. This compound is a potent, 21-amino acid antimicrobial peptide derived from the Asian toad, Bufo bufo gargarizans.[1][2] Its unique mechanism of action, involving cell penetration without significant membrane lysis, makes it an attractive candidate for drug delivery and anticancer research.[3][4][5][6] FITC labeling allows for the direct visualization and quantification of its cellular internalization.
Introduction
This compound, a histone H2A-derived peptide, exhibits broad-spectrum antimicrobial activity.[7] Unlike many antimicrobial peptides that function by disrupting the cell membrane, this compound translocates across the membrane and targets intracellular components, primarily DNA and RNA, leading to rapid cell death.[1][4] This cell-penetrating ability is largely attributed to a crucial proline hinge within its structure.[8]
In cancer research, this compound and its analogs, such as Buforin-IIb, have demonstrated selective cytotoxicity towards cancer cells.[6][9] The peptide is thought to interact with negatively charged components like gangliosides on the cancer cell surface, facilitating its entry.[6] Once inside, it can induce apoptosis through various pathways, including the mitochondrial (caspase-9 mediated) and p53-dependent pathways.[6][10]
FITC-labeled this compound serves as a powerful tool to investigate these processes. The covalent attachment of the FITC fluorophore allows researchers to track the peptide's journey into the cell using techniques such as fluorescence microscopy and flow cytometry.
Key Applications
-
Antimicrobial Research: Studying the kinetics and localization of this compound uptake in various bacterial strains.
-
Cancer Biology: Investigating the selective uptake of this compound in cancer cells versus normal cells and elucidating the subsequent apoptotic pathways.
-
Drug Delivery: Evaluating this compound as a potential cell-penetrating peptide for the delivery of therapeutic cargo.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving FITC-labeled this compound.
Table 1: Cellular Uptake of FITC-Buforin-2 in Bacterial Cells
| Bacterium | Method | Concentration of FITC-Buforin-2 | Incubation Time | Key Findings | Reference |
| E. coli | Confocal Microscopy | Below MIC | Not specified | Accumulated inside the cells. | [3][4] |
| E. coli | Flow Cytometry | 0.1 µM (sub-lethal) | 10 min | Confirmed internalization. | [5][11] |
| S. aureus | Flow Cytometry | 0.1 µM (sub-lethal) | 10 min | Confirmed internalization. | [5][11] |
Table 2: Anticancer Activity and Cellular Uptake of this compound Analogs
| Cell Line | Peptide | Method | Concentration | Incubation Time | Key Findings | Reference | | --- | --- | --- | --- | --- | --- | | HepG2 (Liver Cancer) | Buforin-IIb | Cell Viability Assay | 1.0 µM | 24 h | Optimal dose for inhibiting cell proliferation and inducing apoptosis. |[9] | | PC-3, Du-145 (Prostate Cancer) | Buforin-IIb | Apoptosis Assay | < 8 µM (IC50) | Not specified | Dose-dependent inhibition of cell proliferation and induction of apoptosis. |[6] | | HeLa (Cervical Cancer) | Buforin-IIb | LC-MS/MS | Not specified | Not specified | Highly selective uptake into HeLa cells. |[6] |
Experimental Protocols
Protocol 1: Labeling of this compound with FITC
This protocol describes the chemical conjugation of FITC to the primary amines of this compound.
Materials:
-
This compound peptide
-
Fluorescein isothiocyanate (FITC)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Potassium phosphate buffer (50 mM, pH 7.4) or similar alkaline buffer
-
Ammonium chloride (NH₄Cl) solution (50 mM)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve this compound in 50 mM potassium phosphate buffer (pH 7.4) to a final concentration of 2 mg/mL.
-
FITC Preparation: Freshly dissolve FITC in DMSO or DMF to a concentration of 1 mg/mL.
-
Conjugation Reaction: Add the FITC solution to the peptide solution. A molar ratio of FITC to peptide of approximately 0.1 can be a starting point, but this should be optimized.[8] Incubate the reaction mixture in the dark at 4°C for 16 hours with gentle stirring.[8]
-
Quenching: To inactivate any remaining FITC, add 50 mM NH₄Cl and incubate for an additional 2 hours in the dark at 4°C.[8]
-
Purification: Purify the FITC-labeled this compound using an RP-HPLC system with a C18 column. This step is crucial to separate the labeled peptide from free FITC and unlabeled peptide.
-
Verification: Confirm the identity and purity of the product by mass spectrometry.
-
Lyophilization and Storage: Lyophilize the purified FITC-Buforin-2 and store it in aliquots at -20°C, protected from light.
Diagram: FITC Labeling Workflow
Caption: Workflow for labeling this compound with FITC.
Protocol 2: Cellular Uptake Analysis by Flow Cytometry
This protocol provides a method to quantify the percentage of cells that have internalized FITC-Buforin-2 and the relative amount of uptake.
Materials:
-
Adherent or suspension cells (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
FITC-labeled this compound stock solution
-
Flow cytometer
-
Propidium Iodide (PI) solution (optional, for viability)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment (e.g., 1x10⁵ cells/well).[12]
-
Treatment: Remove the culture medium and wash the cells once with PBS. Add fresh medium containing the desired concentrations of FITC-Buforin-2. Include an untreated control. Incubate for the desired time periods (e.g., 10 minutes to 4 hours) at 37°C.[5][12]
-
Harvesting:
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.[12] This step is critical to remove any peptide merely bound to the cell surface.
-
Resuspension: Resuspend the final cell pellet in 200-500 µL of PBS for analysis.[12]
-
Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer. Use the FITC channel to detect the internalized peptide. Gate on the live cell population based on forward and side scatter.[5] If using PI, exclude PI-positive (dead) cells from the analysis. Acquire data for at least 10,000 live cells per sample.[12]
-
Data Analysis: Determine the percentage of FITC-positive cells and the mean fluorescence intensity (MFI) of the positive population.
Diagram: Flow Cytometry Workflow
Caption: Workflow for quantifying cellular uptake via flow cytometry.
Protocol 3: Cellular Localization by Fluorescence Microscopy
This protocol allows for the visualization of the intracellular distribution of FITC-Buforin-2.
Materials:
-
Cells (e.g., MDA-MB-231)
-
Glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
PBS
-
FITC-labeled this compound stock solution
-
Paraformaldehyde (PFA) solution (4%)
-
Mounting medium with DAPI
-
Fluorescence or confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides at an appropriate density (e.g., 2x10⁴ cells/well).[12] Allow them to adhere and grow overnight.
-
Treatment: Replace the medium with fresh medium containing the desired concentration of FITC-Buforin-2. Incubate for the desired time at 37°C.
-
Washing: Wash the cells three times with PBS to remove extracellular peptide.[12]
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[12]
-
Washing: Wash the cells twice with PBS.
-
Staining (Optional): If desired, permeabilize the cells and stain for other intracellular markers.
-
Mounting: Add a drop of mounting medium containing DAPI (to stain the nucleus) onto the cells.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.[12] Capture images using appropriate filters for FITC (green fluorescence) and DAPI (blue fluorescence).
Diagram: this compound Cellular Entry and Action Pathway
Caption: Proposed mechanism of FITC-Buforin-2 entry and action.
Troubleshooting and Considerations
-
Photobleaching: FITC is susceptible to photobleaching. Minimize exposure to excitation light during microscopy and use an anti-fade mounting medium.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase for reproducible results.
-
Controls: Always include untreated cells as a negative control. For microscopy, a control with a non-penetrating FITC-labeled peptide can be useful.
-
FITC Labeling: Over-labeling the peptide can alter its biological activity. It is essential to purify the labeled peptide thoroughly to remove free dye, which can lead to false-positive signals. The degree of labeling should be characterized and kept consistent between batches.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Cell-Penetrating And Antibacterial BUF-II Nanobioconjugates: Enhanced Potency Via Immobilization On Polyetheramine-Modified Magnetite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions. | Semantic Scholar [semanticscholar.org]
- 4. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Potential of Antimicrobial Peptides: Focus on Buforins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of proline position on the antimicrobial mechanism of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buforin IIb induced cell cycle arrest in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buforin IIb induces androgen-independent prostate cancer cells apoptosis though p53 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unveiling the Multifaceted Mechanisms of Antibacterial Activity of Buforin II and Frenatin 2.3S Peptides from Skin Micro-Organs of the Orinoco Lime Treefrog (Sphaenorhynchus lacteus) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tracking Buforin-2 Internalization and Action Using Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buforin-2 is a potent, 21-amino acid antimicrobial peptide derived from the histone H2A of the Asian toad, Bufo bufo gargarizans. Its unique mechanism of action, which involves cell penetration without significant membrane disruption, and subsequent interaction with intracellular nucleic acids, has garnered significant interest for its potential as a therapeutic agent, not only against microbes but also against cancer cells.[1][2][3][4] Confocal microscopy provides a powerful tool to visualize and quantify the cellular uptake and subcellular localization of this compound, offering critical insights into its mechanism of action. These application notes provide detailed protocols for fluorescently labeling this compound, tracking its entry into cells using confocal microscopy, and an overview of its biological effects.
Mechanism of Action
Unlike many other antimicrobial peptides that function by forming pores in the cell membrane, this compound translocates across the cell membrane without causing lysis.[5] This remarkable ability is attributed to its helix-hinge-helix structure, with a central proline hinge being critical for its cell-penetrating properties.[1][3] Once inside the cell, this compound accumulates in the cytoplasm and nucleus, where it binds strongly to DNA and RNA, disrupting essential cellular processes and leading to cell death.[5]
In cancer cells, a derivative of this compound, Buforin-IIb, has been shown to selectively induce apoptosis.[4] This process is initiated by the peptide's interaction with gangliosides on the cancer cell surface, followed by internalization and accumulation in the nucleus.[6] Buforin-IIb triggers the intrinsic apoptotic pathway through the activation of p53, leading to an increased Bax/Bcl-2 ratio, mitochondrial membrane depolarization, and the subsequent activation of a caspase cascade.[7][8]
Data Presentation
Cytotoxicity of Buforin-IIb in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Buforin-IIb against various cancer cell lines, demonstrating its potent anticancer activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | < 8 | [4] |
| Du-145 | Prostate Cancer | < 8 | [4] |
| HepG2 | Liver Cancer | ~1.0 | [9] |
| A2780 | Ovarian Cancer | Similar to cisplatin | [4] |
| A2780cisR | Ovarian Cancer (cisplatin-resistant) | Similar to cisplatin | [4] |
| Various (62 cell lines) | Leukemia, CNS, Lung, Melanoma, Renal, etc. | Potent activity | [4] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with FITC
This protocol describes the conjugation of Fluorescein isothiocyanate (FITC) to the N-terminus of this compound.
Materials:
-
This compound peptide
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dipea (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
Ammonium chloride (NH4Cl) solution (50 mM)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Peptide and FITC Preparation:
-
Dissolve this compound in 50 mM potassium phosphate buffer (pH 7.4) to a final concentration of 2 mg/mL.
-
Freshly prepare a 1 mg/mL solution of FITC in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Slowly add the FITC solution to the peptide solution while gently vortexing. The molar ratio of FITC to peptide should be approximately 10:1.
-
Add DIPEA to the reaction mixture to achieve a final concentration of approximately 20 mM.
-
Incubate the reaction mixture in the dark at room temperature for 3-4 hours with continuous gentle stirring.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add 50 mM NH4Cl to the mixture and incubate for 1 hour in the dark.
-
-
Purification of FITC-Buforin-2:
-
Purify the FITC-labeled this compound from the reaction mixture using a C18 reverse-phase HPLC column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute the peptide.
-
Monitor the elution profile at both 220 nm (for the peptide bond) and 495 nm (for FITC).
-
Collect the fractions containing the dual-peak corresponding to FITC-Buforin-2.
-
-
Verification and Storage:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry.
-
Lyophilize the purified FITC-Buforin-2.
-
Store the lyophilized powder at -20°C or lower, protected from light.
-
Protocol 2: Tracking FITC-Buforin-2 Internalization using Confocal Microscopy
This protocol outlines the procedure for visualizing the uptake of FITC-Buforin-2 into live cells.
Materials:
-
FITC-labeled this compound
-
Cancer cell line of interest (e.g., HeLa, PC-3)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI (for nuclear staining)
-
Confocal laser scanning microscope with appropriate filter sets for FITC (Excitation/Emission: ~495/518 nm) and Hoechst/DAPI (Excitation/Emission: ~350/461 nm).
Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen cell line in appropriate complete medium.
-
Seed the cells onto glass-bottom confocal dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate the cells for 24 hours to allow for attachment.
-
-
Treatment with FITC-Buforin-2:
-
Prepare a working solution of FITC-Buforin-2 in serum-free cell culture medium at the desired concentration (e.g., 1-10 µM).
-
Wash the cells twice with warm PBS.
-
Add the FITC-Buforin-2 solution to the cells and incubate at 37°C in a CO2 incubator for the desired time points (e.g., 30 min, 1h, 2h).
-
-
Cell Staining and Imaging Preparation:
-
After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove any unbound peptide.
-
For nuclear counterstaining, incubate the cells with Hoechst 33342 (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.
-
Wash the cells again twice with PBS.
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
-
Confocal Microscopy:
-
Place the dish or slide on the stage of the confocal microscope.
-
Use a 40x or 63x oil immersion objective for optimal resolution.
-
Set the excitation and emission wavelengths for FITC and the nuclear stain.
-
Acquire images, ensuring to capture both the green fluorescence from FITC-Buforin-2 and the blue fluorescence from the nuclear stain.
-
Acquire z-stacks to confirm the intracellular localization of the peptide and to distinguish it from membrane-bound fluorescence.
-
-
Image Analysis:
-
Analyze the acquired images to determine the subcellular localization of FITC-Buforin-2. Co-localization with the nuclear stain will indicate nuclear entry.
-
Quantitative analysis of fluorescence intensity can be performed using appropriate software to estimate the amount of peptide uptake.
-
Visualizations
Caption: Buforin-IIb induced apoptosis signaling pathway.
Caption: Experimental workflow for tracking FITC-Buforin-2.
References
- 1. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. DSpace at KOASAS: Mechanism of action of the antimicrobial peptide buforin II: Buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions [koasas.kaist.ac.kr]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. Buforin IIb induces androgen-independent prostate cancer cells apoptosis though p53 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buforin IIb induced cell cycle arrest in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Buforin-2 In Vivo Efficacy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buforin-2, a potent antimicrobial peptide derived from the Asian toad Bufo bufo gargarizans, and its synthetic analog Buforin-IIb, have demonstrated significant therapeutic potential in various preclinical animal models. These peptides exhibit robust antimicrobial and anti-cancer activities, positioning them as promising candidates for further drug development. This document provides a comprehensive overview of the in vivo efficacy of this compound and its derivatives, presenting key quantitative data from animal studies. Detailed experimental protocols for replicating these efficacy studies are provided, along with visualizations of the proposed mechanisms of action and experimental workflows.
In Vivo Antimicrobial Efficacy of this compound in a Sepsis Model
This compound has been shown to be effective in reducing mortality and systemic inflammation in a rat model of sepsis induced by cecal ligation and puncture (CLP).
Quantitative Efficacy Data
| Animal Model | Treatment | Dosage & Administration | Key Findings |
| Male Wistar Rats | This compound | 1 mg/kg, single intravenous injection | - 40% reduction in mortality. - 33% reduction in plasma TNF-α levels. - 25% reduction in plasma IL-6 levels. - 32% reduction in plasma endotoxin levels. |
Experimental Protocol: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Rats
This protocol describes the induction of sepsis in rats to evaluate the antimicrobial efficacy of this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
3-0 silk suture
-
18-gauge needle
-
70% ethanol
-
Sterile saline
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free vehicle for injection (e.g., saline)
Procedure:
-
Animal Preparation: Anesthetize the rat using a suitable anesthetic agent. Shave the abdominal area and disinfect with 70% ethanol.
-
Laparotomy: Make a 2-3 cm midline incision through the skin and abdominal wall to expose the peritoneal cavity.
-
Cecal Ligation: Locate the cecum and ligate it with a 3-0 silk suture at a point 5.0 mm from the cecal tip to ensure intestinal continuity.
-
Puncture: Puncture the ligated cecum twice with an 18-gauge needle, allowing a small amount of fecal content to be extruded.
-
Closure: Return the cecum to the peritoneal cavity and close the abdominal wall and skin in layers with sutures.
-
Fluid Resuscitation: Immediately after surgery, administer sterile saline subcutaneously for fluid resuscitation.
-
This compound Administration: Prepare a solution of this compound in the vehicle at the desired concentration. Administer a single intravenous injection of this compound (1 mg/kg) or vehicle control.
-
Monitoring: Monitor the animals for signs of sepsis and survival over a specified period (e.g., 72 hours).
-
Sample Collection: At designated time points, collect blood samples via cardiac puncture for the analysis of plasma endotoxin and cytokine levels.
Efficacy Assessment:
-
Survival Rate: Record the number of surviving animals in each group at regular intervals.
-
Plasma Endotoxin Levels: Measure endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay kit according to the manufacturer's instructions.
-
Plasma Cytokine Levels: Quantify the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the plasma using commercially available ELISA kits.
Applications of Buforin-2 in Advanced Drug Delivery Systems
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Buforin-2 is a 21-amino acid, potent antimicrobial peptide derived from the Asian toad Bufo bufo gargarizans.[1] It belongs to the family of cell-penetrating peptides (CPPs), which are capable of traversing cellular membranes without causing significant damage. This unique property, combined with its affinity for nucleic acids, makes this compound an attractive candidate for the delivery of various therapeutic agents, including small molecule drugs, proteins, and genes, to their intracellular targets.[2][3] These application notes provide an overview of the current applications of this compound in drug delivery, along with detailed protocols for the formulation, characterization, and evaluation of this compound-based drug delivery systems.
Key Applications
The cell-penetrating nature of this compound is being leveraged to overcome the challenge of delivering therapeutic payloads across biological membranes. Key application areas include:
-
Cancer Therapy: this compound and its analogs can be used to deliver chemotherapeutic agents specifically to cancer cells.[4] By conjugating or encapsulating drugs within this compound-functionalized nanoparticles, it is possible to enhance their cellular uptake and cytotoxicity against tumor cells while minimizing off-target effects.[4]
-
Gene Delivery: this compound's ability to bind to nucleic acids makes it a promising non-viral vector for gene therapy.[2][3] It can form complexes with plasmid DNA or siRNA, protecting them from degradation and facilitating their entry into cells for therapeutic gene expression or silencing.
-
Antimicrobial Drug Delivery: While this compound itself possesses antimicrobial properties, it can also be used to deliver conventional antibiotics to intracellular pathogens, potentially overcoming mechanisms of drug resistance.
Data Presentation: Performance of this compound-Based Delivery Systems
The following tables summarize quantitative data from various studies on this compound-based drug delivery systems.
Table 1: In Vitro Cytotoxicity of Buforin-IIb in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Jurkat | T-cell leukemia | 6 |
| HeLa | Cervical Cancer | 12 |
| HepG2 | Liver Cancer | ~1.0 |
| MX-1 | Breast Cancer | Not Specified |
| MCF-7 | Breast Cancer | Not Specified |
| T47-D | Breast Cancer | Not Specified |
Data compiled from multiple sources.
Table 2: Characterization of this compound-Based Nanoparticle Formulations
| Nanoparticle System | Drug/Payload | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) |
| Doxorubicin-conjugated bisphosphonate NPs | Doxorubicin | 62.7 ± 21 | Not Specified | 5 µg Dox/mg NP | Not Applicable |
| Chitosan-coated magnetic NPs | Doxorubicin | 58-103 | Not Specified | Not Specified | Not Specified |
Data compiled from multiple sources.
Table 3: Gene Delivery Efficiency of this compound-Based Systems
| Delivery System | Plasmid | Host Organism | Transformation Efficiency (CFU/µg) | Cell Viability (%) |
| This compound-(KH)6 fusion peptide | pGEX-RG-(TAG)5 | E. coli OmniMAX | 73,258 | >90% at 5 µg/mL |
Data compiled from a study on plasmid transformation in E. coli.[2][3][5]
Experimental Protocols
The following are detailed protocols for key experiments related to the development and evaluation of this compound-based drug delivery systems.
Protocol 1: Synthesis of this compound-Conjugated Nanoparticles for Drug Delivery
This protocol provides a general method for conjugating this compound to pre-formed nanoparticles. The specific chemistry will depend on the nanoparticle material and the available functional groups.
Materials:
-
Pre-formed nanoparticles (e.g., PLGA, liposomes, gold nanoparticles) with surface functional groups (e.g., -COOH, -NHS)
-
This compound or a this compound analog with a terminal cysteine or amine group
-
Crosslinking agent (e.g., EDC/NHS for carboxyl-to-amine coupling)
-
Reaction buffer (e.g., MES buffer for EDC/NHS chemistry)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., dialysis, size exclusion chromatography)
Procedure:
-
Nanoparticle Activation:
-
Disperse the nanoparticles in the reaction buffer.
-
Add the crosslinking agents (e.g., EDC and NHS) to the nanoparticle suspension to activate the surface functional groups.
-
Incubate the reaction mixture for a specified time (e.g., 15-30 minutes) at room temperature with gentle stirring.
-
-
This compound Conjugation:
-
Dissolve the this compound peptide in the reaction buffer.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed for a set time (e.g., 2-4 hours) at room temperature or 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Add the quenching solution to stop the reaction.
-
Purify the this compound-conjugated nanoparticles from unreacted peptide and crosslinkers using a suitable method like dialysis against a purification buffer or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the amount of conjugated this compound using a suitable protein assay (e.g., BCA assay).
-
Protocol 2: Drug Loading into this compound-Conjugated Nanoparticles
This protocol describes a common method for loading a hydrophobic drug, such as doxorubicin, into polymeric nanoparticles.
Materials:
-
This compound-conjugated nanoparticles
-
Drug to be loaded (e.g., Doxorubicin)
-
Organic solvent for the drug and polymer (e.g., dichloromethane, acetonitrile)
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Drug and Nanoparticle Dissolution:
-
Dissolve the drug and the this compound-conjugated nanoparticles in a suitable organic solvent.
-
-
Emulsification:
-
Add the organic phase to an aqueous buffer under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of drug-loaded nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the drug-loaded nanoparticles.
-
Wash the nanoparticles several times with the aqueous buffer to remove any unloaded drug.
-
-
Quantification of Drug Loading:
-
Lyse a known amount of the drug-loaded nanoparticles to release the encapsulated drug.
-
Quantify the amount of drug using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the drug loading efficiency and encapsulation efficiency.
-
Protocol 3: In Vitro Cellular Uptake Assay
This protocol outlines a method to quantify the cellular uptake of fluorescently labeled this compound-conjugated nanoparticles.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Fluorescently labeled this compound-conjugated nanoparticles
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with different concentrations of the fluorescently labeled nanoparticles in fresh cell culture medium.
-
Incubate for a specific period (e.g., 4 hours) at 37°C.
-
-
Washing and Harvesting:
-
Wash the cells with PBS to remove any non-internalized nanoparticles.
-
Harvest the cells using Trypsin-EDTA.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of the cells.
-
The mean fluorescence intensity is proportional to the amount of nanoparticle uptake.
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effect of this compound-based drug delivery systems on cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound-drug conjugate or drug-loaded nanoparticles
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of the this compound-based drug formulation.
-
Include appropriate controls (untreated cells, cells treated with the free drug).
-
Incubate for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the drug concentration to determine the IC50 value.
-
Visualizations
Caption: Proposed mechanisms of this compound mediated drug delivery into a cell.
Caption: General workflow for developing a this compound based drug delivery system.
Caption: Simplified signaling pathway for Buforin-II delivered Doxorubicin.
References
- 1. rsc.org [rsc.org]
- 2. Repurpose the antimicrobial peptide Buforin II for plasmid transformation into Escherichia coli | CTU Journal of Innovation and Sustainable Development [ctujs.ctu.edu.vn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ctujs.ctu.edu.vn [ctujs.ctu.edu.vn]
Buforin-2: A Promising Therapeutic Agent for Sepsis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant global health challenge. The pathophysiology of sepsis involves a complex interplay between invading pathogens, their structural components like lipopolysaccharide (LPS), and the host's immune system, often leading to a cytokine storm and septic shock. Buforin-2, a 21-amino acid antimicrobial peptide derived from the Asian toad Bufo bufo gargarizans, has emerged as a potential therapeutic candidate for sepsis due to its dual mechanism of action: potent, broad-spectrum antimicrobial activity and robust anti-endotoxin properties.[[“]][2]
This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound in preclinical sepsis models. It includes summaries of key quantitative data, step-by-step experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Mechanism of Action
This compound exhibits a unique mechanism of action that distinguishes it from many other antimicrobial peptides. Instead of solely relying on membrane disruption, this compound penetrates the bacterial cell membrane without causing lysis and subsequently binds to intracellular nucleic acids (DNA and RNA), thereby inhibiting essential cellular functions and leading to rapid cell death.[3][4][5][6] This intracellular targeting mechanism may contribute to its potent antimicrobial efficacy.
Furthermore, this compound directly neutralizes LPS, the major component of the outer membrane of Gram-negative bacteria and a potent trigger of the inflammatory cascade in sepsis.[2] By binding to and neutralizing LPS, this compound can mitigate the downstream inflammatory signaling, leading to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[[“]]
Key Signaling Pathway: TLR4-MyD88-NF-κB
The inflammatory response to LPS is primarily mediated by the Toll-like receptor 4 (TLR4) signaling pathway. This compound's ability to neutralize LPS suggests it can inhibit the initial step of this cascade. The binding of LPS to TLR4, in complex with its co-receptor MD-2, initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB and the subsequent transcription of pro-inflammatory cytokine genes.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various rat models of sepsis.
Table 1: Survival Rates in Rat Sepsis Models
| Sepsis Model | Pathogen/Inducer | Treatment Group | Survival Rate (%) | Reference |
| Peritonitis | E. coli ATCC 25922 | Saline Control | 0 | [2] |
| This compound (1 mg/kg) | 73.4 | [2] | ||
| Imipenem (20 mg/kg) | 86.7 | [2] | ||
| Cecal Ligation and Puncture | Polymicrobial | Saline Control | 0 | [2] |
| This compound (1 mg/kg) | 66.7 | [2] | ||
| Imipenem (20 mg/kg) | 80.0 | [2] | ||
| Peritonitis | A. baumannii ATCC 19606 | Saline Control | 0 | [[“]] |
| This compound (1 mg/kg) | 40.0 | [[“]] | ||
| This compound + Rifampicin | 60.0 | [[“]] | ||
| Peritonitis | Multidrug-resistant A. baumannii | Saline Control | 0 | [[“]] |
| This compound (1 mg/kg) | 46.6 | [[“]] | ||
| This compound + Rifampicin | 66.6 | [[“]] |
Table 2: Reduction of Plasma Endotoxin and Pro-inflammatory Cytokines
| Sepsis Model | Pathogen/Inducer | Treatment Group | % Reduction in Endotoxin | % Reduction in TNF-α | % Reduction in IL-6 | Reference |
| Peritonitis | A. baumannii ATCC 19606 | This compound (1 mg/kg) | 32 | 33 | 25 | [[“]] |
| Peritonitis | Multidrug-resistant A. baumannii | This compound (1 mg/kg) | 28 | 46 | 20 | [[“]] |
| Endotoxemia | E. coli O111:B4 LPS | This compound (1 mg/kg) | Undetectable levels | Significant reduction | Not reported | [2] |
Experimental Protocols
In Vitro Assays
1. LPS Neutralization Assay (Limulus Amebocyte Lysate - LAL)
This assay quantifies the ability of this compound to neutralize the activity of bacterial endotoxin.
-
Materials:
-
Limulus Amebocyte Lysate (LAL) kit (e.g., kinetic-turbidimetric or chromogenic)
-
Endotoxin standard (e.g., E. coli O111:B4 LPS)
-
This compound
-
Pyrogen-free water
-
Pyrogen-free test tubes or 96-well plates
-
Incubator (37°C)
-
Microplate reader (if using a quantitative assay)
-
-
Protocol:
-
Prepare a standard curve of the endotoxin standard according to the LAL kit manufacturer's instructions.
-
Prepare various concentrations of this compound in pyrogen-free water.
-
In pyrogen-free tubes/wells, mix a fixed concentration of LPS (e.g., 10 EU/mL) with the different concentrations of this compound.
-
Include positive controls (LPS alone) and negative controls (pyrogen-free water).
-
Incubate the mixtures for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for neutralization.
-
Add the LAL reagent to each tube/well.
-
Incubate according to the LAL kit protocol.
-
For gel-clot assays, observe for the formation of a solid gel. For quantitative assays, measure the absorbance or turbidity using a microplate reader.
-
Calculate the percentage of LPS neutralization by comparing the results of the this compound treated samples to the positive control.
-
2. Cytokine Release Assay in Macrophages
This protocol assesses the ability of this compound to inhibit LPS-induced pro-inflammatory cytokine production in a macrophage cell line (e.g., RAW 264.7).
-
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
LPS from E. coli
-
This compound
-
Phosphate-buffered saline (PBS)
-
24-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
CO2 incubator (37°C, 5% CO2)
-
-
Protocol:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).
-
Include untreated controls, LPS-only controls, and this compound-only controls.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
In Vivo Sepsis Models
1. Cecal Ligation and Puncture (CLP) Rat Model
The CLP model is considered a gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.
-
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpel, forceps, scissors, needle holder)
-
Suture material (e.g., 3-0 silk)
-
Sterile saline
-
This compound solution
-
18-gauge needle
-
-
Protocol:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Shave the abdomen and disinfect the surgical area.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Locate and exteriorize the cecum.
-
Ligate the cecum distal to the ileocecal valve to avoid intestinal obstruction. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum once or twice with an 18-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.
-
Return the cecum to the abdominal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) with sutures.
-
Immediately after surgery, administer this compound (e.g., 1 mg/kg) intravenously. Control groups should receive sterile saline.
-
Provide fluid resuscitation with subcutaneous sterile saline.
-
Monitor the animals for survival over a defined period (e.g., 72 hours).
-
At specified time points, blood samples can be collected for endotoxin and cytokine analysis.
-
2. LPS-Induced Endotoxemia Model
This model is useful for specifically studying the anti-endotoxin effects of this compound.
-
Materials:
-
Rats
-
LPS from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
This compound solution
-
-
Protocol:
-
Administer a lethal or sub-lethal dose of LPS (e.g., 10-15 mg/kg) to the rats via intraperitoneal or intravenous injection.
-
Concurrently or shortly after the LPS challenge, administer this compound (e.g., 1 mg/kg) intravenously.
-
Monitor the animals for signs of endotoxic shock and survival.
-
Collect blood samples at various time points (e.g., 2, 4, 6, and 24 hours) to measure plasma levels of endotoxin and pro-inflammatory cytokines.
-
Concluding Remarks
The data and protocols presented herein provide a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for sepsis. Its dual action of direct antimicrobial activity and potent LPS neutralization makes it an attractive candidate for further investigation. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs while adhering to ethical guidelines for animal research. Future studies should focus on elucidating the detailed molecular interactions of this compound with host immune cells and further evaluating its efficacy and safety in larger animal models of sepsis.
References
- 1. consensus.app [consensus.app]
- 2. aai.org [aai.org]
- 3. mucosalimmunology.ch [mucosalimmunology.ch]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Effects of the TLR4/Myd88/NF-κB Signaling Pathway on NLRP3 Inflammasome in Coronary Microembolization-Induced Myocardial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NO and TNF-alpha released from activated macrophages stabilize HIF-1alpha in resting tubular LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buforin-2 Immobilization on Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immobilization of the antimicrobial and anticancer peptide Buforin-2 onto various nanoparticles. This document is intended to guide researchers in the development of novel nanobioconjugates for therapeutic applications.
Introduction
This compound is a 21-amino acid, histone-derived antimicrobial peptide (AMP) with potent, broad-spectrum antimicrobial and anticancer activities.[1][2] Its mechanism of action involves penetrating cell membranes without causing lysis and subsequently interacting with intracellular targets such as DNA and RNA, leading to cell death.[2][3] However, the therapeutic application of free this compound is limited by its susceptibility to proteolytic degradation.[4] Immobilization on nanoparticles enhances its stability, bioavailability, and targeting capabilities, making it a promising strategy for drug delivery.[4][5][6] This document details the methodologies for immobilizing this compound on nanoparticles and evaluating the resulting nanobioconjugates.
Data Presentation: Properties of this compound Immobilized Nanoparticles
The following table summarizes the key characteristics and performance metrics of this compound immobilized on different nanoparticle platforms as reported in the literature.
| Nanoparticle Type | Immobilization Strategy | Linker/Spacer | This compound Loading/Efficiency | Particle Size (nm) | Zeta Potential (mV) | Key Biological Activity | Reference |
| Magnetite (Fe3O4) | Covalent | None | Not specified | ~10-20 | Not specified | Potent cell translocation, but loss of antimicrobial activity. | [7][8] |
| Magnetite (Fe3O4) | Covalent | Polyetheramine (PEA) | 7.43% weight loss (TGA) | ~150 (hydrodynamic) | Not specified | Preserved cell translocation; ~50% antimicrobial activity against E. coli and S. aureus compared to native this compound. | [4][9] |
| Silver (Ag) core-shell on Magnetite-PEG | Covalent | Polyethylene glycol (PEG8) | Not specified | ~1 µm (in emulsion) | Not specified | Significant reduction in the growth of MRSA and wild-type S. aureus. | [10] |
| Alginate-Chitosan | Covalent (Amide bond) | TBTU/DIPEA activation | 37% immobilization | Not specified | Not specified | Maintained antimicrobial activity against E. coli. | [11] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and evaluation of this compound immobilized nanoparticles.
Protocol 1: Immobilization of this compound on Polyetheramine-Modified Magnetite Nanoparticles
This protocol is adapted from Perez et al. (2019).[4]
Materials:
-
Magnetite nanoparticles (MNPs)
-
3-(Trimethoxysilyl)propylamine (APTMS)
-
Toluene
-
Polyetheramine (PEA)
-
Glutaraldehyde (2% v/v solution)
-
This compound peptide
-
Type II water
-
Reaction vessel
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Silanization of Magnetite Nanoparticles:
-
Disperse 100 mg of magnetite nanoparticles in 30 mL of toluene.
-
Add 1 mL of APTMS and stir the mixture overnight at room temperature.
-
Wash the silanized nanoparticles six times with toluene to remove unreacted silane.
-
Dry the nanoparticles under vacuum.
-
-
Coating with Polyetheramine (PEA):
-
Resuspend 100 mg of the silanized nanoparticles in 30 mL of Type II water.
-
Add 1 mL of a 2% (v/v) glutaraldehyde solution and react for 30 minutes at room temperature.
-
Add the oxidized PEA solution in a 1:2 molar ratio and stir overnight.
-
Wash the PEA-coated nanoparticles six times with Type II water.
-
Resuspend the nanoparticles in 30 mL of Type II water.
-
-
Immobilization of this compound:
-
Add a solution of this compound to the PEA-coated nanoparticle suspension.
-
Allow the reaction to proceed for a specified time (e.g., 2-4 hours) with gentle stirring.
-
Separate the this compound-immobilized nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with Type II water to remove unbound peptide.
-
Resuspend the final nanobioconjugates in the desired buffer for storage or further use.
-
Protocol 2: Antimicrobial Activity Assay (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4][11]
Materials:
-
This compound immobilized nanoparticles
-
Free this compound (positive control)
-
Bare nanoparticles (negative control)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Luria-Bertani (LB) broth (or other suitable bacterial growth medium)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in LB broth at 37°C.
-
Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilutions:
-
Prepare two-fold serial dilutions of the this compound nanoparticles, free this compound, and bare nanoparticles in LB broth in a 96-well plate.
-
The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (bacteria in broth without any treatment) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours with shaking at 150 rpm.
-
-
Measurement of Bacterial Growth:
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
-
Alternatively, bacterial growth reduction can be calculated as a percentage relative to the untreated control. For example, at a concentration of 1 mg/mL, BUF-II-PEA-magnetite conjugates were found to reduce the growth of S. aureus and E. coli by about 50%.[4]
-
Protocol 3: Anticancer Activity Assay (MTT Assay)
This protocol measures the cytotoxic effects of this compound nanobioconjugates on cancer cell lines.[12]
Materials:
-
This compound immobilized nanoparticles
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Normal cell line (e.g., human fibroblasts, for selectivity assessment)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer and normal cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound nanoparticles in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions.
-
Include untreated cells as a control.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for this compound Immobilization
Caption: Workflow for synthesis and evaluation of this compound nanoparticles.
Proposed Anticancer Signaling Pathway of Buforin-2b
Buforin-2b, a synthetic analog of this compound, has been shown to induce apoptosis in cancer cells through mitochondria-dependent pathways, potentially involving the p53 tumor suppressor protein.[7][13][14]
Caption: Buforin-2b induced apoptosis pathway in cancer cells.
Conclusion
The immobilization of this compound on nanoparticles presents a viable strategy to overcome the limitations of the free peptide, enhancing its stability and therapeutic potential. The choice of nanoparticle and immobilization chemistry is crucial for preserving the peptide's biological activity. The protocols and data presented herein provide a foundation for researchers to develop and characterize novel this compound-based nanotherapeutics for antimicrobial and anticancer applications. Further research should focus on optimizing nanoparticle design for targeted delivery and conducting in vivo studies to validate the efficacy and safety of these promising nanobioconjugates.
References
- 1. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions. | Semantic Scholar [semanticscholar.org]
- 4. Cell-Penetrating And Antibacterial BUF-II Nanobioconjugates: Enhanced Potency Via Immobilization On Polyetheramine-Modified Magnetite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of Antimicrobial Peptides: Focus on Buforins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Immobilization Systems of Antimicrobial Peptide Ib−M1 in Polymeric Nanoparticles Based on Alginate and Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 13. Buforin IIb induces androgen-independent prostate cancer cells apoptosis though p53 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of anticancer activity of buforin IIb, a histone H2A-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Creating Buforin-2 Fusion Proteins for Targeted Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buforin-2 is a potent, 21-amino acid antimicrobial peptide (AMP) derived from the Asian toad Bufo bufo gargarizans. It is a histone H2A-derived peptide characterized by an amphipathic alpha-helical structure. What makes this compound particularly interesting for therapeutic applications is its unique mechanism of action. Unlike many other AMPs that kill cells by forming pores in the cell membrane, this compound can penetrate cell membranes without causing significant lysis.[1][2][3] Once inside the cell, it binds to nucleic acids (DNA and RNA), thereby inhibiting cellular functions and leading to cell death.[1][2][3]
This cell-penetrating ability, which is attributed to a proline hinge in its structure, makes this compound an excellent candidate as a cell-penetrating peptide (CPP) for the targeted delivery of therapeutic molecules.[3][4] By creating fusion proteins that combine this compound with a targeting moiety and a therapeutic payload, it is possible to develop novel therapeutics that can specifically target diseased cells, such as cancer cells, and deliver a cytotoxic agent directly to its intracellular site of action. This approach has the potential to increase therapeutic efficacy while reducing off-target side effects.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for the design, creation, and functional validation of this compound fusion proteins for targeted delivery.
Designing this compound Fusion Proteins
The design of a this compound fusion protein is a critical step that dictates its targeting specificity, therapeutic efficacy, and overall developability. Key considerations include the choice of the fusion partner, the design of the linker connecting the domains, and in silico analysis to predict the behavior of the final construct.
Fusion Partner Selection
The choice of the fusion partner depends on the intended application. The fusion protein will typically consist of three main components: the this compound CPP, a targeting moiety, and a therapeutic or reporter payload.
-
Targeting Moieties: These are selected to recognize and bind to specific molecules on the surface of target cells.
-
Antibodies or Antibody Fragments (e.g., scFv): Offer high specificity for tumor-associated antigens.
-
Receptor Ligands: Peptides or small molecules that bind to receptors overexpressed on cancer cells.
-
-
Therapeutic Payloads: These are the active components that induce the desired therapeutic effect.
-
Toxins: Potent cytotoxic agents that can be delivered intracellularly.
-
Pro-apoptotic Peptides: Peptides that can trigger programmed cell death.
-
Enzymes: For enzyme-prodrug therapy, where a non-toxic prodrug is converted to a toxic drug at the target site.
-
-
Reporter Proteins: Used for tracking and visualization in research settings.
-
Green Fluorescent Protein (GFP) and its variants: Allow for direct visualization of the fusion protein's localization within cells and tissues.[8]
-
Linker Design
The linker region plays a crucial role in ensuring that both the this compound domain and the fusion partner can fold and function correctly.
-
Flexible Linkers: Often composed of small, non-polar amino acids like glycine and serine, they provide flexibility and allow for independent movement of the fused domains.
-
Rigid Linkers: Can help to maintain a specific distance and orientation between the domains.
-
Cleavable Linkers: These are particularly useful for releasing the therapeutic payload from the this compound CPP once inside the target cell or in the tumor microenvironment. A notable example is a matrix metalloproteinase (MMP)-cleavable linker, which is designed to be cleaved by MMPs that are often overexpressed in the tumor microenvironment.[6][9] This strategy enhances the cancer-targeting specificity of the fusion protein.[6]
In Silico Design and Analysis
Before proceeding with experimental work, it is advisable to perform in silico analysis to model the fusion protein. This can help to predict its three-dimensional structure, stability, and potential for aggregation.
Caption: Logical relationship of a this compound fusion protein construct.
Experimental Protocols
This section provides detailed protocols for the key experimental steps involved in creating and characterizing this compound fusion proteins.
Construction of Fusion Gene Cassettes
The first step is to create a synthetic gene that encodes the this compound fusion protein.
Protocol: Gene Synthesis and Cloning
-
Design the Fusion Gene Sequence:
-
Assemble the amino acid sequence of the targeting moiety, linker, this compound, and payload.
-
Perform codon optimization for the chosen expression host (e.g., E. coli).
-
Incorporate restriction enzyme sites at the 5' and 3' ends for cloning into an expression vector. Ensure these sites are not present within the fusion gene itself.
-
Include a start codon (ATG) at the beginning and a stop codon at the end of the coding sequence.
-
Consider adding a polyhistidine (His)-tag to facilitate purification.
-
-
Gene Synthesis:
-
Outsource the synthesis of the designed gene to a commercial provider.
-
-
Vector Preparation:
-
Select a suitable expression vector, such as pET-28a(+), which contains a T7 promoter for high-level expression in E. coli BL21(DE3) and a His-tag sequence.
-
Digest the vector with the chosen restriction enzymes (e.g., NdeI and XhoI).
-
Purify the linearized vector using a gel purification kit.
-
-
Ligation:
-
Digest the synthesized fusion gene with the same restriction enzymes.
-
Ligate the digested gene into the prepared vector using T4 DNA ligase.
-
-
Transformation:
-
Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)).
-
Incubate overnight at 37°C.
-
-
Screening and Sequencing:
-
Select individual colonies and grow them in liquid LB medium.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the fusion gene by restriction digestion and Sanger sequencing.
-
References
- 1. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace at KOASAS: Mechanism of action of the antimicrobial peptide buforin II: Buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions [koasas.kaist.ac.kr]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of the cancer targeting specificity of buforin IIb by fusion with an anionic peptide via a matrix metalloproteinases-cleavable linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Potential of Antimicrobial Peptides: Focus on Buforins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antimicrobial and Antiviral Applications of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Determining Buforin-2 Antimicrobial Activity Using a Radial Diffusion Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Buforin-2 is a potent, 21-amino acid antimicrobial peptide (AMP) derived from histone H2A, originally isolated from the stomach of the Asian toad, Bufo bufo gargarizans.[1][2] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][3] Unlike many other AMPs that kill bacteria by forming pores in the cell membrane, this compound has a unique mechanism of action. It penetrates the bacterial cell membrane without causing significant lysis and subsequently binds to intracellular DNA and RNA, inhibiting cellular functions and leading to rapid cell death.[2][4][5] This intracellular targeting mechanism makes this compound a compelling candidate for novel antimicrobial drug development.
The radial diffusion assay (RDA) is a simple, robust, and widely used method to quantify the antimicrobial activity of substances like AMPs.[6][7] The assay involves inoculating a nutrient agar with a target microorganism. The antimicrobial agent is then added to a well punched into the agar. As the agent diffuses radially into the gel, it creates a concentration gradient. If the agent is effective, a clear circular zone of growth inhibition will form around the well. The diameter of this zone is proportional to the antimicrobial activity of the substance. This application note provides a detailed protocol for determining the activity of this compound using the radial diffusion assay.
Mechanism of Action of this compound
This compound's bactericidal action is a multi-step process that does not rely on membrane disruption.[3][4] The key steps are:
-
Electrostatic Interaction: The cationic this compound peptide is initially attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria.
-
Membrane Translocation: A crucial proline hinge in its structure allows the peptide to translocate across the cell membrane without forming stable pores or causing significant leakage of cytoplasmic contents.[2][8]
-
Intracellular Accumulation: Once inside, this compound accumulates in the cytoplasm.[4]
-
Nucleic Acid Binding: The peptide strongly binds to DNA and RNA, inhibiting essential cellular processes like replication, transcription, and translation, which ultimately results in cell death.[4][5]
Below is a diagram illustrating this mechanism.
Caption: Mechanism of action for this compound.
Experimental Protocol
This protocol is a standard method for performing a radial diffusion assay to test this compound activity against a target bacterium (e.g., E. coli).
Materials and Reagents
-
This compound peptide (lyophilized)
-
Target bacterial strain (e.g., E. coli ATCC 25922)
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA)
-
Agarose (low electroendosmosis)
-
Sterile 0.01% (v/v) Acetic Acid or sterile deionized water
-
Sterile 10 mM Sodium Phosphate Buffer (NaPB), pH 7.4
-
Sterile petri dishes (100 mm)
-
Spectrophotometer
-
Shaking incubator
-
Sterile micropipette tips, tubes, and spreader
-
Well punch (3-4 mm diameter)
-
Calipers or a ruler for measurement
Protocol Steps
The workflow for the radial diffusion assay is outlined in the diagram below.
Caption: Experimental workflow for the radial diffusion assay.
Step-by-Step Methodology
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the target bacterium into 5 mL of TSB.
-
Incubate at 37°C with shaking (approx. 200 rpm) until the culture reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in 10 mM NaPB to a final concentration of approximately 4 x 10⁶ colony-forming units (CFU)/mL.[9]
-
-
Preparation of Assay Plates:
-
Prepare a nutrient agar solution (e.g., TSA or MHA) according to the manufacturer's instructions. Autoclave and cool to 45-50°C in a water bath.
-
In a separate sterile bottle, prepare a 2% (w/v) agarose solution in 10 mM NaPB and autoclave. Cool to 45-50°C.
-
Combine the nutrient agar and agarose solution. Add the prepared bacterial inoculum to the molten agar mixture. Mix gently by swirling to ensure a homogenous distribution of bacteria.
-
Pour the mixture into sterile petri dishes to a uniform depth (e.g., 4 mm) and allow it to solidify completely in a laminar flow hood.
-
Once solidified, punch uniform wells (e.g., 4 mm diameter) into the agar using a sterile well punch.
-
-
Preparation of this compound Samples:
-
Reconstitute lyophilized this compound in sterile 0.01% acetic acid or sterile water to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Perform a serial dilution of the stock solution to obtain the desired test concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM). Use 0.01% acetic acid or the appropriate buffer as the diluent.
-
-
Assay Performance and Incubation:
-
Carefully pipette a fixed volume (e.g., 5-10 µL) of each this compound dilution into a separate well.
-
Include a negative control by adding the diluent (e.g., 0.01% acetic acid) to one well.
-
Allow the plates to sit at room temperature for 2-3 hours to allow for initial peptide diffusion.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Data Collection and Analysis:
-
After incubation, measure the diameter of the clear zone of growth inhibition around each well using calipers. The measurement should include the diameter of the well itself.
-
Subtract the diameter of the well from the measured zone diameter to get the size of the clearing zone.
-
Plot the diameter of the clearing zone (in mm) against the concentration of this compound. The activity is directly related to the size of the inhibition zone.
-
Data Presentation
The results of a radial diffusion assay are typically presented in a table summarizing the zone of inhibition for each concentration against different microorganisms.
Table 1: Example Data for this compound Antimicrobial Activity
| This compound Concentration (µM) | Escherichia coli (ATCC 25922) Zone of Inhibition (mm) | Staphylococcus aureus (ATCC 29213) Zone of Inhibition (mm) |
| 100 | 18.5 ± 0.5 | 16.2 ± 0.4 |
| 50 | 15.1 ± 0.3 | 13.0 ± 0.5 |
| 25 | 12.4 ± 0.4 | 10.1 ± 0.3 |
| 12.5 | 9.5 ± 0.2 | 7.8 ± 0.2 |
| 6.25 | 6.8 ± 0.3 | 5.5 ± 0.1 |
| 0 (Control) | 0 | 0 |
| Note: Data are representative examples and should be determined experimentally. Values are presented as mean ± standard deviation of the clearing zone diameter. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace at KOASAS: Mechanism of action of the antimicrobial peptide buforin II: Buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions [koasas.kaist.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of proline position on the antimicrobial mechanism of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining Buforin-2 Secondary Structure using Circular Dichroism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Buforin-2 is a potent, 21-amino acid antimicrobial peptide (AMP) derived from the histone H2A of the Asian toad, Bufo bufo gargarizans.[1][2] Unlike many other AMPs that act by permeabilizing the cell membrane, this compound translocates across the membrane without causing significant lysis and targets intracellular components like DNA and RNA.[2][3] Its unique mechanism of action is intrinsically linked to its secondary structure, which is characterized by an N-terminal random coil, an extended helical region, a central proline hinge, and a C-terminal α-helix.[1][4][5] Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes of this compound in various environments, providing critical insights into its structure-activity relationship.[1][6]
These application notes provide a detailed overview and protocols for utilizing CD spectroscopy to analyze the secondary structure of this compound.
Principle of Circular Dichroism for Secondary Structure Analysis
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins.[6][7] The secondary structure elements of a peptide (α-helix, β-sheet, random coil) produce distinct CD spectra.[6][7]
-
α-helical structures are characterized by two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.[7]
-
β-sheet structures typically show a negative band near 217 nm and a positive band around 195 nm.[7]
-
Random coil or unordered structures are identified by a strong negative band below 200 nm.[7]
By analyzing the CD spectrum of this compound, researchers can determine its predominant secondary structure and quantify the percentage of α-helical content under different experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound Secondary Structure in Aqueous and Membrane-Mimicking Environments
This protocol outlines the steps to analyze the secondary structure of this compound in a simple aqueous buffer and in the presence of a membrane-mimicking solvent, trifluoroethanol (TFE).
Materials:
-
Synthetic this compound peptide (lyophilized powder)
-
10 mM Sodium Phosphate buffer (NaPB), pH 7.4
-
Trifluoroethanol (TFE)
-
CD Spectropolarimeter
-
Quartz cuvette with a 1 mm path length
-
Nitrogen gas source
Procedure:
-
Peptide Preparation:
-
Dissolve lyophilized this compound in 10 mM NaPB to a stock concentration of 1 mg/mL.
-
Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance at 205 nm.
-
-
Sample Preparation for CD Measurement:
-
Aqueous Buffer: Prepare a 25 µM solution of this compound in 10 mM NaPB.
-
Membrane-Mimicking Environment: Prepare a 25 µM solution of this compound in a mixture of 10 mM NaPB and TFE (e.g., 50% v/v TFE).[1]
-
-
CD Spectropolarimeter Setup:
-
Purge the instrument with nitrogen gas for at least 30 minutes prior to use.
-
Set the experimental parameters:
-
Wavelength range: 195-250 nm[8]
-
Data pitch: 1.0 nm
-
Scanning speed: 100 nm/min
-
Bandwidth: 1.0 nm
-
Response time: 4 seconds
-
Path length: 1 mm
-
Temperature: 25°C
-
-
-
Data Acquisition:
-
Record a baseline spectrum of the respective buffer (10 mM NaPB or 50% TFE in NaPB).
-
Record the CD spectrum of the this compound sample.
-
Perform at least three to five consecutive scans and average them to improve the signal-to-noise ratio.[1]
-
Subtract the baseline spectrum from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues (21 for this compound)
-
l is the path length of the cuvette in cm (0.1 cm for a 1 mm cuvette)
-
-
Estimate the α-helical content from the mean residue ellipticity at 222 nm ([θ]222) using the following equation[1]: % α-helix = (([θ]222 - [θ]RC) / ([θ]H - [θ]RC)) * 100 where:
-
[θ]222 is the experimentally observed mean residue ellipticity at 222 nm.
-
[θ]RC is the mean residue ellipticity of a random coil at 222 nm (often approximated as 0 deg·cm²·dmol⁻¹).
-
[θ]H is the mean residue ellipticity of a pure α-helix at 222 nm (approximately -33,000 to -36,000 deg·cm²·dmol⁻¹).
-
-
Protocol 2: Analysis of this compound Secondary Structure in the Presence of Lipid Vesicles
This protocol describes how to investigate the interaction of this compound with model membranes by measuring its CD spectrum in the presence of liposomes.
Materials:
-
Synthetic this compound peptide
-
Phospholipids (e.g., POPC, POPG)
-
10 mM Sodium Phosphate buffer (NaPB), 45 mM NaCl, 1 mM EDTA, pH 7.4[8]
-
Extruder with polycarbonate membranes (100 nm pore size)
-
CD Spectropolarimeter and quartz cuvette (1 mm path length)
Procedure:
-
Liposome Preparation (Large Unilamellar Vesicles - LUVs):
-
Dissolve the desired phospholipids (e.g., a 3:1 mixture of POPC:POPG) in chloroform.[8]
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the phosphate buffer to a final lipid concentration of 10 mM.
-
Subject the lipid suspension to at least 10 freeze-thaw cycles.
-
Extrude the suspension through a 100 nm polycarbonate membrane at least 21 times to form LUVs.
-
-
Sample Preparation for CD Measurement:
-
Prepare a solution containing 25 µM this compound and 1 mM LUVs in the phosphate buffer.[8]
-
-
CD Data Acquisition and Analysis:
-
Follow steps 3-5 from Protocol 1. The baseline spectrum should be that of the LUV suspension in the buffer.
-
Data Presentation
The following tables summarize representative quantitative data on the α-helical content of this compound and its analogs, as determined by CD spectroscopy.
Table 1: α-Helical Content of this compound and Analogs in Different Environments
| Peptide | Environment | α-Helical Content (%) | Reference |
| This compound | Aqueous Buffer | ~0 | [2] |
| This compound | 50% (v/v) Trifluoroethanol (TFE) | 43 | [2] |
| BUF (5-21) | 50% (v/v) Trifluoroethanol (TFE) | 52 | [2] |
| BUF (1-17) | 50% (v/v) Trifluoroethanol (TFE) | 0 | [2] |
| This compound | 1 mM POPC:POPG (3:1) Vesicles | Significant Helicity | [8] |
| This compound (P11A) | 1 mM POPC:POPG (3:1) Vesicles | Increased Helicity | [8] |
Note: The α-helical content can vary slightly depending on the exact experimental conditions and the method of calculation.
Mandatory Visualizations
Caption: Experimental workflow for determining this compound secondary structure using CD.
Caption: Proposed mechanism of action for this compound.
References
- 1. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: the proline hinge is responsible for the cell-penetrating ability of buforin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of proline position on the antimicrobial mechanism of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of Buforin-2 Serum Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Buforin-2, a potent antimicrobial peptide with a unique intracellular mechanism of action, holds significant promise for combating multidrug-resistant pathogens. However, its clinical translation is hampered by poor stability in serum, where it is rapidly degraded by proteases. This technical support center provides a comprehensive guide to understanding and overcoming the challenges of this compound instability. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of stability-enhancing modifications, all designed to facilitate your research and development efforts.
Troubleshooting Guide: Common Issues in this compound Stability Experiments
This guide addresses specific problems that researchers may encounter during their experiments to improve the serum stability of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid degradation of native this compound in serum. | This compound is a natural L-amino acid peptide, making it susceptible to cleavage by endogenous proteases present in serum. | This is expected behavior and serves as a baseline for improvement. Proceed with implementing stability-enhancing modifications. |
| Inconsistent results between experimental repeats. | Serum variability: Protease activity can differ between serum batches, species, and even individual donors. Improper sample handling: Repeated freeze-thaw cycles of serum or peptide stock solutions can lead to degradation and variability.[1][2] | Use a single, pooled lot of serum for the entire set of experiments. Aliquot serum and peptide stocks into single-use vials to avoid multiple freeze-thaw cycles. |
| Low recovery of peptide from serum samples. | Adsorption to labware: Peptides, especially those with hydrophobic residues, can adsorb to the surfaces of plastic tubes and pipette tips.[3] Co-precipitation with serum proteins: The method used to precipitate serum proteins might also cause the peptide to precipitate. | Use low-protein-binding labware. Optimize the protein precipitation method. Acetonitrile is often a good choice, but the optimal solvent may be peptide-dependent. |
| Modified this compound shows reduced or no antimicrobial activity. | Structural changes: Modifications can alter the peptide's secondary structure, which is crucial for its function. The proline hinge and C-terminal α-helical region of this compound are particularly important for its cell-penetrating ability and antimicrobial potency.[4][5] Steric hindrance: Large modifications might physically block the peptide's interaction with its intracellular targets (DNA and RNA). | Characterize the secondary structure of modified peptides using techniques like circular dichroism (CD) spectroscopy. If possible, model the modified peptide's structure to predict any significant conformational changes. Test the modified peptide's ability to bind to nucleic acids. |
| Modified this compound exhibits increased toxicity. | Increased hydrophobicity: While some hydrophobicity is necessary, excessive hydrophobicity can lead to non-specific interactions with mammalian cell membranes, causing hemolysis or cytotoxicity. | Screen modified peptides for hemolytic activity and cytotoxicity against relevant cell lines. Aim for a balance between increased stability and maintained or improved safety profile. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound's poor stability in serum?
This compound is composed of naturally occurring L-amino acids, which are readily recognized and cleaved by proteases present in blood serum. This enzymatic degradation significantly shortens its half-life and reduces its therapeutic potential in vivo.
Q2: What are the most common strategies to improve the serum stability of this compound?
Several peptide engineering strategies can be employed to enhance protease resistance:
-
N-terminal and C-terminal Modifications: Capping the ends of the peptide with groups like acetyl (N-terminus) or amide (C-terminus) can block the action of exopeptidases, which cleave peptides from the ends.
-
Amino Acid Substitution: Replacing L-amino acids with their D-isomers at protease cleavage sites can prevent recognition by these enzymes due to stereospecificity.
-
Lipidation: Attaching a lipid moiety to the peptide can sterically hinder proteases and may also promote self-assembly into more stable nanostructures.[6]
-
Cyclization: Creating a head-to-tail or side-chain-to-side-chain cyclic structure can make the peptide more rigid and less accessible to proteases.
-
Conjugation to Nanoparticles: Immobilizing this compound on the surface of nanoparticles can protect it from enzymatic degradation.
Q3: Will modifying this compound affect its antimicrobial activity?
It is possible. Modifications can alter the peptide's structure, charge, and amphipathicity, all of which are critical for its function. For this compound, it is particularly important that any modification does not disrupt the proline hinge or the C-terminal α-helix, as these are essential for its cell-penetrating ability.[4][5] Therefore, it is crucial to test the antimicrobial activity of any new this compound analog.
Q4: How do I choose the best modification strategy for my research?
The optimal strategy depends on your specific experimental goals.
-
For a significant increase in half-life, D-amino acid substitution is a robust option.
-
N-terminal lipidation has been shown to not only improve stability but also enhance antimicrobial potency.[6]
-
Terminal modifications are relatively simple to implement and can provide moderate protection against exopeptidases.
-
Cyclization can offer a high degree of stability but may require more complex synthetic procedures.
Q5: What are some key considerations when setting up a serum stability assay?
-
Source of Serum: Be consistent with the source of serum (e.g., human, mouse) as protease activity can vary.
-
Serum Concentration: A common concentration used is 25-50% serum in a buffer.
-
Controls: Always include a control with the peptide in buffer without serum to account for non-enzymatic degradation, and a zero-time-point sample to determine the initial peptide concentration.
-
Quenching: Immediately stop the enzymatic reaction at each time point by adding a quenching agent like acetonitrile or trichloroacetic acid.
-
Analysis: Use a sensitive and quantitative method like RP-HPLC or LC-MS to measure the concentration of the intact peptide over time.
Data Presentation: Comparative Stability of this compound and its Analogs
The following table summarizes quantitative data on the serum stability of unmodified this compound and a modified analog.
| Peptide | Modification | Serum Type | Incubation Time (hours) | Remaining Peptide (%) | Reference |
| This compound | None | 25% Human Serum | 1 | ~75 | [7] |
| 2 | ~50 | [7] | |||
| 4 | ~30 | [7] | |||
| 8 | ~15 | [7] | |||
| 24 | <5 | [7] | |||
| BUFT-2C8 | N-terminal lipidation with branched octanoic acid | Not specified, but implied to be serum | 6 | >90 | [6] |
Experimental Protocols
Protocol 1: Serum Stability Assay
This protocol outlines a general method for assessing the stability of this compound and its analogs in serum.
Materials:
-
Lyophilized this compound or its analogs
-
Pooled human or mouse serum
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)
-
Low-protein-binding microcentrifuge tubes
-
Incubator at 37°C
-
High-performance liquid chromatograph (HPLC) with a C18 column or a liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Preparation of Peptide Stock Solution: Dissolve the lyophilized peptide in sterile water or PBS to a final concentration of 1 mg/mL.
-
Preparation of Serum: Thaw a vial of pooled serum on ice. Centrifuge at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove any cryoprecipitates.
-
Incubation:
-
In a low-protein-binding microcentrifuge tube, mix the peptide stock solution with the serum and PBS to achieve the desired final concentrations (e.g., 100 µg/mL peptide and 25% v/v serum).
-
As a control, prepare a similar mixture with PBS instead of serum.
-
Incubate the tubes at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) from each incubation mixture.
-
The 0-hour time point should be taken immediately after adding the peptide to the serum.
-
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a quenching solution (e.g., 150 µL of acetonitrile with 1% TFA) to stop the enzymatic reaction and precipitate the serum proteins.
-
Vortex the tube vigorously and incubate on ice for at least 20 minutes.
-
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Analysis:
-
Carefully collect the supernatant, which contains the intact peptide.
-
Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of remaining peptide. The peak area of the peptide at each time point is compared to the peak area at the 0-hour time point to determine the percentage of peptide remaining.
-
Protocol 2: N-terminal Lipidation of this compound (Conceptual)
This protocol provides a conceptual overview of how to synthesize an N-terminally lipidated this compound analog using solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Fatty acid (e.g., octanoic acid)
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Deprotection reagent (e.g., piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Peptide Synthesis: Assemble the this compound peptide sequence on the Rink amide resin using standard Fmoc-SPPS chemistry.
-
N-terminal Lipidation: After the final amino acid has been coupled and its Fmoc group removed, couple the desired fatty acid to the free N-terminal amine using a suitable coupling reagent.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether and then purify it using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final lipidated peptide using mass spectrometry and analytical RP-HPLC.
Visualizations
Caption: Workflow for a typical serum stability assay of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 6. N-Terminal Lipidation of Buforin II Generates a Potent and Stable Peptide Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
reducing hemolytic activity of Buforin-2 analogs
Technical Support Center: Buforin-2 Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound (BF2) and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions related to reducing the hemolytic activity of these potent antimicrobial peptides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My new this compound analog shows high antimicrobial activity but is also highly hemolytic. What is the primary cause of this?
A1: High hemolytic activity in this compound analogs is often linked to an increase in hydrophobicity and membrane-disrupting capabilities. While these properties are crucial for antimicrobial action, an excess can lead to indiscriminate lysis of mammalian cell membranes, such as red blood cells (erythrocytes). This compound's natural mechanism involves cell penetration without significant membrane lysis, targeting intracellular components like DNA and RNA.[1][2][3][4] Analogs that deviate from this mechanism and instead favor strong membrane permeabilization will likely exhibit higher hemolytic activity.[3][5][6]
Q2: What specific structural modifications can I make to decrease the hemolytic activity of my this compound analog while preserving its antimicrobial potency?
A2: Balancing antimicrobial efficacy and hemolytic activity is key. Consider the following strategies:
-
Preserve the Proline Hinge: The proline residue at position 11 (Pro11) is critical for this compound's cell-penetrating ability without causing significant membrane damage.[3][4][5][6] Replacing this proline with other residues, such as leucine, has been shown to abrogate cell penetration, increase membrane permeabilization, and decrease overall antimicrobial activity.[3][5][6][7]
-
Optimize Hydrophobicity: While some hydrophobicity is necessary, excessive hydrophobicity can increase hemolytic activity.[8] You can modulate this by substituting certain hydrophobic residues. For instance, strategic replacement of amino acids in the helical regions can fine-tune this property.
-
Modify Cationic Charges: Increasing the net positive charge through substitutions (e.g., replacing neutral or hydrophobic residues with Lysine or Arginine) can sometimes enhance antimicrobial activity against bacteria without a proportional increase in hemolysis, thereby improving the therapeutic index.[5]
-
Truncate the N-terminus: Studies have shown that deleting the N-terminal random coil region (residues 1-4) of this compound can increase its antibacterial activity without negatively impacting its cell-penetrating mechanism.[3][6][9]
Q3: How do I measure the selectivity or therapeutic index of my peptide analog?
A3: The therapeutic index (TI), or selectivity index, is a critical parameter that quantifies the peptide's specificity for microbial cells over host cells. It is typically calculated as the ratio of the concentration that causes 50% hemolysis (HC50) to the Minimum Inhibitory Concentration (MIC) against a target microorganism.[10]
Formula: Therapeutic Index (TI) = HC50 / MIC (often, the geometric mean of MICs against several strains is used).[10]
A higher TI value indicates greater selectivity and a more promising therapeutic candidate.
Q4: My results for the hemolysis assay are inconsistent. What are the common pitfalls?
A4: Inconsistent hemolysis results can arise from several factors:
-
RBC Quality: Ensure you are using fresh, healthy red blood cells. Proper washing of the RBCs with a suitable buffer like PBS is crucial to remove plasma components that could interfere with the assay.[11]
-
Incorrect Controls: Always include a negative control (PBS, 0% hemolysis) and a positive control (e.g., 1% Triton X-100, 100% hemolysis) to normalize your results.[12][13][14]
-
Improper Incubation: Adhere to a consistent incubation time and temperature (e.g., 37°C for 1 hour).[14]
-
Peptide Aggregation: Ensure your peptide is fully solubilized in the assay buffer before adding it to the red blood cells.
Data on this compound Analogs
The following table summarizes the activity of key this compound analogs, providing a basis for understanding structure-activity relationships.
| Peptide Name/Modification | Sequence | Key Finding | Antimicrobial Activity | Hemolytic Activity |
| Buforin II (BF2) | TRSSRAGLQFPVGRVHRLLRK | Parent peptide; potent antimicrobial with cell-penetrating ability. | High | Low[8][15] |
| BF2 (5-21) | RAGLQFPVGRVHRLLRK | N-terminal truncation (residues 1-4 deleted). | ~2-fold higher than BF2.[3][6][9] | Not specified, but mechanism maintained. |
| [L11]BF2 | TRSSRAGLQL PVGRVHRLLRK | Proline hinge at position 11 substituted with Leucine. | Significantly decreased.[3][6] | Increased membrane permeabilization.[3][6] |
| Buf IIIb | RVVRQWPIG[RVVR]3 | Analog with substitutions and a model α-helical C-terminus. | High | Therapeutic index improved 7-fold vs. Buforin IIb.[16] |
| Buf IIIc | KLLKQWPIG[KLLK]3 | Analog with substitutions and a model α-helical C-terminus. | High | Therapeutic index improved 7-fold vs. Buforin IIb.[16] |
| K-(buforin II)2 | Dimer of Buforin II | Lysine-linked homodimer of Buforin II. | Greater antibacterial potency than monomeric BF2. | Negligible hemolytic and cytotoxic activity.[17] |
Experimental Protocols
Hemolysis Assay Protocol
This protocol is used to determine the lytic activity of peptide analogs against erythrocytes, a primary screen for cytotoxicity.[12][13][18]
Principle: This colorimetric assay quantifies the release of hemoglobin from lysed red blood cells (RBCs) by measuring the absorbance of the supernatant.[12][13]
Materials:
-
Fresh human or animal red blood cells
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100 (1% v/v solution for positive control)
-
Peptide stock solutions of known concentration
-
96-well V-bottom or round-bottom microplate
-
Microplate centrifuge
-
Spectrophotometer (plate reader)
Procedure:
-
RBC Preparation:
-
Centrifuge fresh blood to pellet the RBCs.
-
Wash the RBC pellet 3-4 times with cold PBS, centrifuging and removing the supernatant each time.
-
Resuspend the final pellet in PBS to create a 0.5% or 1% (v/v) RBC suspension.[14]
-
-
Assay Plate Setup:
-
Prepare serial dilutions of your peptide analogs in PBS in the 96-well plate. A typical final concentration range is 1 µM to 128 µM.[12]
-
Add 75 µL of each peptide dilution to the sample wells.
-
Negative Control: Add 75 µL of PBS to several wells (0% hemolysis).[12]
-
Positive Control: Add 75 µL of 1% Triton X-100 to several wells (100% hemolysis).[12]
-
-
Incubation:
-
Gently mix the RBC suspension to ensure homogeneity.
-
Add 75 µL of the RBC suspension to all wells (sample and control wells).
-
Incubate the plate at 37°C for 1 hour.[14]
-
-
Measurement:
-
Calculation:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula:[12] % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that visibly inhibits the growth of a target microorganism.[9]
Procedure (Broth Microdilution):
-
Prepare Inoculum: Culture bacteria (e.g., E. coli, S. aureus) overnight, then dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Tryptic Soy Broth).
-
Plate Setup: Add 100 µL of broth to a 96-well plate. Create 2-fold serial dilutions of the peptide by transferring 100 µL from the stock solution across the plate.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed.
Visual Guides & Workflows
Caption: Workflow for designing and optimizing this compound analogs to reduce hemolytic activity.
Caption: Contrasting mechanisms of low-hemolysis (this compound) vs. high-hemolysis analogs.
References
- 1. Anticancer Potential of Antimicrobial Peptides: Focus on Buforins | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buforin 2 - 1 mg [anaspec.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: the proline hinge is responsible for the cell-penetrating ability of buforin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of proline position on the antimicrobial mechanism of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. [Molecular design, structural analysis and bactericidal activity of derivatives of antimicrobial peptide buforin II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of action and specificity of antimicrobial peptides designed based on buforin IIb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Buforin-2 Resistance in Bacteria
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Buforin-2 and encountering bacterial resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values.
-
Question: I am performing a broth microdilution assay to determine the MIC of this compound, but my results are inconsistent across replicates and experiments. What could be the cause?
-
Answer: Inconsistent MIC values for antimicrobial peptides (AMPs) like this compound can arise from several factors. Here are some common causes and troubleshooting steps:
-
Peptide Adsorption: Cationic peptides like this compound can adhere to the surface of standard polystyrene microtiter plates, reducing the effective concentration in the well.
-
Solution: Use low-binding polypropylene plates for your assays.[1]
-
-
Inoculum Preparation: The growth phase and final concentration of the bacterial inoculum are critical for reproducible MICs.
-
Solution: Ensure you are using a standardized inoculum from the mid-logarithmic growth phase. Verify the final bacterial concentration (e.g., 5 x 10^5 CFU/mL) in your wells.
-
-
Media Composition: The presence of certain ions or serum components in the culture medium can interfere with the activity of cationic AMPs.
-
Solution: Use a cation-adjusted Mueller-Hinton Broth (MHB) as recommended for standardized susceptibility testing.[1] If using other media, be aware of potential interactions.
-
-
Peptide Handling and Storage: Improper storage and handling can lead to degradation or aggregation of the peptide.
-
Solution: Store lyophilized this compound at -20°C or -80°C. Reconstitute the peptide in a sterile, aqueous solution (e.g., 0.01% acetic acid) and aliquot to avoid repeated freeze-thaw cycles.
-
-
Issue 2: No synergistic effect observed in a checkerboard assay with this compound and a conventional antibiotic.
-
Question: I am performing a checkerboard assay to test for synergy between this compound and another antibiotic, but the Fractional Inhibitory Concentration Index (FICI) indicates no synergy. What could be the reason?
-
Answer: A lack of synergy in a checkerboard assay can be due to several factors, ranging from the experimental setup to the underlying biological mechanisms.
-
Incorrect Concentration Range: The selected concentration ranges for one or both compounds may not cover the concentrations at which synergy occurs.
-
Solution: Ensure that the concentration ranges tested for each agent extend both above and below their individual MICs.
-
-
Method of FICI Calculation: Different methods for calculating the FICI can lead to different interpretations of the results.
-
Mechanism of Action: The mechanisms of action of the two agents may not be complementary for the tested bacterial strain.
-
Solution: Consider the known mechanisms of both this compound (intracellular targeting) and the partner antibiotic. Synergy is more likely if the two agents disrupt different, but essential, cellular pathways.
-
-
Bacterial Resistance Mechanisms: The bacterial strain may possess resistance mechanisms that affect both agents, or the mechanism of resistance to one agent may not be overcome by the other.
-
Solution: Investigate the specific resistance mechanisms of your bacterial strain. For example, if the bacteria have a modified outer membrane, this could prevent both agents from reaching their targets.
-
-
Issue 3: High cytotoxicity of a newly designed this compound analog against mammalian cells.
-
Question: I have designed a this compound analog with potentially enhanced antimicrobial activity, but it shows high hemolysis or cytotoxicity in my assays. How can I reduce its toxicity?
-
Answer: Balancing antimicrobial potency with low cytotoxicity is a common challenge in AMP design.
-
Excessive Hydrophobicity: Increasing the overall hydrophobicity of a peptide can enhance its antimicrobial activity but often at the cost of increased cytotoxicity.
-
Solution: Modify the analog to have a more balanced amphipathic structure. Consider substituting some hydrophobic residues with less hydrophobic ones or altering their positions to reduce the formation of a large hydrophobic face.
-
-
High Cationic Charge: A very high positive charge can lead to non-specific interactions with negatively charged mammalian cell membranes.
-
Solution: While a net positive charge is crucial for initial interaction with bacterial membranes, an excessively high charge can be detrimental. Evaluate if the net charge of your analog can be slightly reduced without compromising its antimicrobial efficacy.
-
-
Structural Features: The overall three-dimensional structure of the peptide plays a key role in its selectivity.
-
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
Buforin-II is a cell-penetrating antimicrobial peptide (CPP). Unlike many other AMPs that kill bacteria by disrupting their cell membranes, Buforin-II translocates across the bacterial membrane without causing significant lysis.[6] Once inside the cytoplasm, it binds to DNA and RNA, thereby inhibiting cellular processes and leading to cell death.[6][7] The proline hinge in its structure is critical for this cell-penetrating ability.[4][5]
2. What are the known mechanisms of bacterial resistance to this compound?
Bacteria can develop resistance to cell-penetrating AMPs like this compound through various mechanisms, including:
-
Alteration of Cell Surface Charge: Modification of the bacterial outer membrane components, such as lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria, can reduce the net negative charge of the cell surface. This weakens the initial electrostatic attraction of the cationic this compound, hindering its accumulation at the membrane and subsequent translocation.
-
Efflux Pumps: Bacteria can utilize membrane-bound efflux pumps to actively transport this compound out of the cytoplasm, preventing it from reaching its intracellular targets.
-
Proteolytic Degradation: Bacteria may produce proteases that can degrade this compound, inactivating it before it can exert its antimicrobial effect.[8]
-
Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix, which can limit the penetration of this compound.
3. How can I overcome this compound resistance in my experiments?
Several strategies can be employed to combat this compound resistance:
-
Design of Novel Analogs: Structure-activity relationship studies have shown that modifications to this compound's sequence can enhance its potency.[4][9] For example, analogs with increased helicity or optimized amphipathicity may have improved antimicrobial activity.[10] Buforin IIb, a synthetic analog, has demonstrated more substantial antibacterial potential.[11]
-
Combination Therapy: Using this compound in combination with conventional antibiotics can create a synergistic effect.[12] The partner antibiotic may weaken the bacterial defenses, allowing this compound to penetrate the cell more effectively, or vice versa. A checkerboard assay is a common method to screen for such synergistic interactions.
-
N-terminal Lipidation: The addition of a lipid moiety to the N-terminus of this compound has been shown to generate a more potent and stable peptide antibiotic.
-
Conjugation to Nanoparticles: Immobilizing this compound on nanoparticles can enhance its stability and delivery to bacterial cells.[13]
4. What are the key structural features of this compound for its activity?
The structure of this compound is critical for its unique mechanism of action:
-
Amphipathic Helical Structure: this compound forms an amphipathic alpha-helix, with a hydrophobic face and a hydrophilic, positively charged face. This allows it to interact with the bacterial membrane.
-
Proline Hinge: A proline residue at position 11 creates a kink or hinge in the helical structure.[4][5] This hinge is crucial for the peptide's ability to translocate across the bacterial membrane without causing significant disruption.[4][5][14]
-
C-terminal Region: The C-terminal region of this compound is important for its antimicrobial activity.[4]
Quantitative Data Summary
Table 1: Antimicrobial Activity of this compound and its Analogs
| Peptide | Sequence | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus | Hemolytic Activity (HC50, μg/mL) | Reference |
| This compound | TRSSRAGLQFPVGRVHRLLRK | 1.6 | 6.3 | >100 | [4] |
| This compound (5-21) | RAGLQFPVGRVHRLLRK | 0.8 | 3.1 | >100 | [4] |
| [L11]this compound | TRSSRAGLQFLVGRVHRLLRK | 25 | 50 | >100 | [4] |
| Buforin IIb | RAGLQFPVGRLLRRLLRRLLR | 0.4 | 1.6 | >100 | [15] |
| Buf IIIb | RVVRQWPIG[RVVR]3 | 0.2 | 0.8 | >100 | [15] |
| Buf IIIc | KLLKQWPIG[KLLK]3 | 0.2 | 0.8 | >100 | [15] |
Table 2: Synergistic Activity of this compound with Conventional Antibiotics against Resistant Bacteria
| Bacterial Strain | Antibiotic 1 | Antibiotic 2 | MIC of Antibiotic 1 alone (μg/mL) | MIC of Antibiotic 2 alone (μg/mL) | MIC in Combination (μg/mL) | FICI | Interpretation | Reference |
| Multidrug-resistant A. baumannii | This compound | Rifampicin | 8 | 16 | 2 (this compound) + 4 (Rifampicin) | 0.5 | Additive | [11] |
| Cefazolin-resistant E. coli | This compound | Cefazolin | 4 | 128 | 1 (this compound) + 32 (Cefazolin) | 0.5 | Additive | [12] |
Note: The interpretation of FICI can vary. FICI ≤ 0.5 is generally considered synergistic.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin). Perform serial twofold dilutions in the same solvent to create a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the overnight culture in fresh, cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Setup: In a 96-well polypropylene microtiter plate, add 100 μL of the bacterial suspension to each well. Then, add 11 μL of each peptide dilution to the corresponding wells.[1] Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations. Serially dilute Antibiotic A horizontally and Antibiotic B vertically.
-
Inoculum Addition: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each well showing no growth: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation: The Fractional Inhibitory Concentration Index (FICI) is the lowest FIC value.
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference or additive effect
-
FICI > 4: Antagonism
-
Protocol 3: Assessing Bacterial Membrane Integrity
This can be assessed using fluorescent dyes that are excluded by intact membranes.
-
Bacterial Preparation: Wash and resuspend mid-log phase bacteria in a suitable buffer (e.g., PBS).
-
Dye Addition: Add a membrane-impermeant dye, such as propidium iodide (PI) or SYTOX Green, to the bacterial suspension.
-
Peptide Treatment: Add this compound or its analog at the desired concentration.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates membrane permeabilization, as the dye enters the cells and binds to nucleic acids.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting inconsistent MIC values.
Caption: Strategies to overcome this compound resistance.
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: the proline hinge is responsible for the cell-penetrating ability of buforin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Bacterial Resistance to Antimicrobial Peptides in the Modern Era: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Molecular design, structural analysis and bactericidal activity of derivatives of antimicrobial peptide buforin II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Potential of Antimicrobial Peptides: Focus on Buforins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unveiling the Multifaceted Mechanisms of Antibacterial Activity of Buforin II and Frenatin 2.3S Peptides from Skin Micro-Organs of the Orinoco Lime Treefrog (Sphaenorhynchus lacteus) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Penetrating And Antibacterial BUF-II Nanobioconjugates: Enhanced Potency Via Immobilization On Polyetheramine-Modified Magnetite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insights into Buforin II Membrane Translocation from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action and specificity of antimicrobial peptides designed based on buforin IIb - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buforin-2 for Antimicrobial Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the antimicrobial peptide Buforin-2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a 21-amino acid, histone H2A-derived antimicrobial peptide.[1] Unlike many antimicrobial peptides that form pores in the cell membrane, this compound penetrates the cell membrane of microorganisms without causing lysis.[2][3] Once inside the cell, it binds strongly to DNA and RNA, inhibiting cellular functions and leading to rapid cell death.[2][4]
Q2: What is a recommended starting concentration range for this compound in a Minimum Inhibitory Concentration (MIC) assay?
A typical starting point for determining the MIC of this compound is to prepare a 2-fold serial dilution. Based on published data, the effective concentrations are often in the low micromolar range. For initial screening against E. coli, concentrations ranging from 0.0883 µM to 93.6 µM have been used.[5][6] For A. baumannii, MIC values are reported around 8 mg/L.[7] It is advisable to perform a broad dilution series initially to pinpoint the approximate MIC for your specific bacterial strain and experimental conditions.
Q3: Does this compound activity differ between Gram-positive and Gram-negative bacteria?
Yes, this compound exhibits potent antimicrobial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[4][7] However, the effective concentration can vary. For instance, in one study, the concentration required to inhibit E. coli (Gram-negative) was lower than that required for S. aureus (Gram-positive).[4]
Q4: Is this compound cytotoxic to mammalian cells?
This compound has demonstrated selective cytotoxicity, being more toxic to cancer cells than to normal proliferating cells. For example, IC50 values for Jurkat (6 µg/ml) and HeLa (12 µg/ml) cancer cell lines were significantly lower than for normal human fibroblasts (around 350 µg/ml).[8] However, it is always recommended to perform cytotoxicity assays on relevant cell lines for your specific application.
Troubleshooting Guide
Problem: No antimicrobial activity or unexpectedly high MIC values.
-
Is your peptide stock solution prepared and stored correctly?
-
Are you using the appropriate labware?
-
Cationic peptides like this compound can bind to polystyrene surfaces, which can reduce the effective concentration in your assay. Using polypropylene 96-well plates is recommended to minimize this issue.[9]
-
-
Is the bacterial inoculum at the correct growth phase and density?
Problem: High variability between experimental replicates.
-
Is the bacterial suspension homogeneous?
-
Ensure the bacterial culture is well-mixed before aliquoting into the assay plate to guarantee a consistent number of cells in each well.
-
-
Are your pipetting techniques accurate, especially for serial dilutions?
-
Inaccurate serial dilutions are a common source of variability. Ensure thorough mixing at each dilution step.
-
-
Is there evidence of peptide precipitation?
-
In some chemically defined media, cationic peptides may precipitate.[10] If you observe any precipitation in your stock solution or in the assay wells, this could significantly impact your results. Consider adjusting the buffer or solvent.
-
Problem: Discrepancy between MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) results.
-
Is this expected for this compound?
-
This compound's mechanism involves inhibiting intracellular functions rather than causing immediate cell lysis.[2] Therefore, a difference between the concentration that inhibits growth (MIC) and the concentration that kills the bacteria (MBC) can be expected. Buforin-II has been shown to kill E. coli without lysing the cell membrane even at concentrations 5 times its MIC.[2][3]
-
-
How are you determining the MBC?
-
The MBC is typically determined by plating the contents of wells that show no visible growth onto agar plates. The lowest concentration that prevents any colony formation after incubation is the MBC.[9] Ensure that a sufficient volume is plated and that the incubation time is adequate.
-
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Acinetobacter baumannii | ATCC 19606 & Multiresistant strains | 8 | ~3.3 | [7] |
| Escherichia coli | - | - | ED50: 0.23 ± 0.01 | [4] |
| Staphylococcus aureus | - | - | ED50: >1.25 | [4] |
| Pseudomonas aeruginosa | Reference Strain 1 | - | ED50: 0.52 ± 0.03 | [4] |
| Pseudomonas aeruginosa | Reference Strain 2 | - | ED50: 0.61 ± 0.02 | [4] |
Note: ED50 (Effective Dose 50%) values from reference[4] represent the concentration required to inhibit 50% of bacterial growth.
Table 2: Cytotoxicity (IC50) of Buforin-2b Against Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Jurkat | Human T-cell leukemia | 6 | [8] |
| HeLa | Human cervical cancer | 12 | [8] |
| Human Fibroblasts | Normal | ~350 | [8] |
| Mouse Embryonic Fibroblasts | Normal | ~350 | [8] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is adapted from standard protocols for antimicrobial susceptibility testing.[1][9]
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test microorganism into a suitable broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud's medium for fungi).[1]
-
Incubate overnight at the optimal temperature (e.g., 37°C for bacteria, 30°C for fungi).[1]
-
Transfer an aliquot of the overnight culture to fresh medium and incubate for 3-6 hours to obtain cells in the mid-logarithmic phase.[1]
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 CFU/mL in cation-adjusted Mueller-Hinton Broth (MH).
-
-
Prepare Peptide Dilutions:
-
Inoculation and Incubation:
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as determined by measuring the absorbance at 620 nm.[1]
-
Protocol 2: Radial Diffusion Assay
This assay measures the diameter of a zone of growth inhibition in an agar matrix.[5][11]
-
Prepare Underlay Agar:
-
Apply Peptide:
-
Create small wells (2-3 mm) in the solidified agar.
-
Add a small, fixed volume (e.g., 2 µL) of your this compound solution (at a known concentration, e.g., 1 x 10^-4 M) into each well.[5]
-
-
Incubation:
-
Measure Zone of Inhibition:
Visualizations
References
- 1. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace at KOASAS: Mechanism of action of the antimicrobial peptide buforin II: Buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions [koasas.kaist.ac.kr]
- 4. Unveiling the Multifaceted Mechanisms of Antibacterial Activity of Buforin II and Frenatin 2.3S Peptides from Skin Micro-Organs of the Orinoco Lime Treefrog (Sphaenorhynchus lacteus) [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrostatics-Based Computational Design and Experimental Analysis of Buforin II Antimicrobial Peptide Variants with Increased DNA Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 9. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibg.kit.edu [ibg.kit.edu]
- 11. files01.core.ac.uk [files01.core.ac.uk]
effect of pH on Buforin-2 activity and structure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide Buforin-2. The content focuses on the critical influence of pH on this compound's structure and activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for assessing the antimicrobial activity of this compound?
A1: Most studies report the antimicrobial activity of this compound at a physiological pH of 7.4.[1][2] This is a standard condition for many antimicrobial assays and is relevant to potential therapeutic applications. While this compound is reported to be stable over a range of pH values, its activity can be influenced by the pH of the assay medium. For consistent and comparable results, maintaining a constant pH of 7.4 is recommended unless the experimental design specifically aims to investigate pH effects.
Q2: How does pH affect the secondary structure of this compound?
A2: In aqueous solutions, this compound generally exhibits a random coil structure.[3] However, in a membrane-mimicking environment, such as in the presence of lipid vesicles or certain solvents like trifluoroethanol (TFE), it adopts a characteristic α-helical conformation.[3][4] This helical structure is crucial for its antimicrobial activity. While comprehensive studies detailing the effect of a wide pH range on this compound's secondary structure are limited, it is known that extreme pH values can alter the charge and conformation of peptides. At physiological pH (around 7.4), the peptide maintains the necessary conformation for activity. It is plausible that at very low (acidic) or high (alkaline) pH, the ionization state of the amino acid residues could change, potentially affecting the stability of the α-helix and, consequently, its antimicrobial function.
Q3: My this compound is showing lower than expected antimicrobial activity. Could pH be a factor?
A3: Yes, the pH of your experimental setup could be a significant factor. Deviations from the optimal pH range can impact both the peptide and the target microorganisms.
-
Peptide Stability and Structure: Although this compound is generally stable, extreme pH values can lead to conformational changes that may reduce its activity.
-
Bacterial Surface Charge: The surface charge of bacteria is pH-dependent. Changes in pH can alter the electrostatic interactions between the cationic this compound and the negatively charged components of the bacterial cell membrane, which is the initial step in its mechanism of action.
-
Assay Medium Components: The pH can affect the components of your growth medium, which might indirectly influence peptide activity.
We recommend verifying the pH of all buffers and media used in your assay.
Q4: Does the proline residue in this compound's structure have a role that is sensitive to pH?
A4: The proline at position 11 (Pro11) is critical for this compound's function, creating a hinge in its helical structure that is essential for its ability to translocate across the cell membrane without causing significant lysis.[3][5] The flexibility imparted by the proline hinge is a key feature of its mechanism. While the proline residue itself is not ionizable, the stability of the overall helix-hinge-helix structure could be indirectly affected by pH-induced changes in the ionization of neighboring amino acid residues. However, there is no direct evidence to suggest that the function of the proline hinge is specifically sensitive to moderate pH changes around the physiological range.
Troubleshooting Guides
Issue 1: Inconsistent Minimal Inhibitory Concentration (MIC) Values
| Potential Cause | Troubleshooting Steps |
| pH of the medium is not controlled or is incorrect. | 1. Prepare fresh Mueller-Hinton Broth (MHB) or other specified medium. 2. Carefully adjust the pH of the medium to 7.4 using sterile HCl or NaOH before adding the peptide and bacteria. 3. Verify the final pH of the assay mixture in a sample well. |
| Peptide aggregation at the experimental pH. | 1. Visually inspect the peptide stock solution and the assay wells for any signs of precipitation. 2. Consider performing a solubility test of this compound at the intended experimental pH and concentration. 3. If aggregation is suspected, try dissolving the peptide in a different buffer system known to be compatible with this compound. |
| Interaction with buffer components. | 1. Ensure that the buffer used is non-reactive with the peptide. Phosphate buffers are commonly used.[2] 2. If using a different buffer system, check for any known interactions with cationic peptides. |
Issue 2: No or Low α-Helical Content Observed in Circular Dichroism (CD) Spectroscopy
| Potential Cause | Troubleshooting Steps |
| Incorrect buffer pH for inducing helical structure. | 1. For CD measurements in membrane-mimicking environments, ensure the buffer pH is around 7.4.[2] 2. Prepare fresh buffers and verify the pH. |
| Absence of a membrane-mimicking environment. | 1. this compound is largely unstructured in aqueous buffer alone.[3] 2. To induce a helical conformation, perform CD spectroscopy in the presence of lipid vesicles (e.g., POPC/POPG) or a solvent like 50% trifluoroethanol (TFE).[3] |
| Peptide degradation. | 1. Ensure proper storage of the peptide stock solution (typically at -20°C or -80°C). 2. Avoid repeated freeze-thaw cycles. 3. If degradation is suspected, verify the peptide's integrity using techniques like mass spectrometry. |
Data Presentation
Table 1: Antimicrobial Activity of this compound at Physiological pH
| Microorganism | Strain | MIC (μg/mL) at pH 7.4 | Reference |
| Escherichia coli | ATCC 25922 | 4 | [1] |
| Staphylococcus aureus | ATCC 29213 | 4 | [1] |
| Bacillus subtilis | 2 | [1] | |
| Streptococcus mutans | 2 | [1] |
Note: The antimicrobial activity of this compound can vary depending on the specific strain and the assay conditions used.
Table 2: Secondary Structure of this compound in Different Environments
| Environment | Predominant Secondary Structure | % α-Helix (approx.) | Reference |
| Aqueous Buffer (pH 7.4) | Random Coil | 0 | [3] |
| 50% TFE in Buffer | α-Helix | 43 | [3] |
| In the presence of lipid vesicles | α-Helix | Varies with lipid composition | [4] |
Experimental Protocols
Protocol 1: Determination of Minimal Inhibitory Concentration (MIC)
This protocol is a standard broth microdilution method.
-
Bacterial Culture: Inoculate a single colony of the test bacterium into a suitable broth (e.g., Tryptic Soy Broth) and incubate overnight at 37°C. Dilute the overnight culture in fresh Mueller-Hinton Broth (MHB) and grow to the mid-logarithmic phase.
-
Preparation of Peptide Solution: Prepare a stock solution of this compound in sterile water or a suitable buffer. Serially dilute the peptide stock solution in pH-adjusted MHB (pH 7.4) in a 96-well microtiter plate.
-
Inoculation: Adjust the concentration of the mid-log phase bacterial culture to approximately 1 x 10^5 CFU/mL in MHB. Add the bacterial suspension to each well of the 96-well plate containing the serially diluted peptide.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Protocol 2: Circular Dichroism (CD) Spectroscopy
This protocol is for assessing the secondary structure of this compound in a membrane-mimicking environment.
-
Peptide Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Lipid Vesicle Preparation (Optional): To mimic a cell membrane, prepare large unilamellar vesicles (LUVs) of a desired lipid composition (e.g., POPC/POPG) by extrusion.
-
CD Measurement:
-
For measurements in a solvent, mix the peptide solution with trifluoroethanol (TFE) to a final concentration of 50% TFE.
-
For measurements with lipid vesicles, mix the peptide solution with the prepared LUVs.
-
-
Data Acquisition: Record the CD spectrum from approximately 190 to 250 nm at a controlled temperature (e.g., 25°C) using a CD spectropolarimeter.
-
Data Analysis: The percentage of α-helical content can be estimated from the mean residue ellipticity at 222 nm.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of proline position on the antimicrobial mechanism of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the Multifaceted Mechanisms of Antibacterial Activity of Buforin II and Frenatin 2.3S Peptides from Skin Micro-Organs of the Orinoco Lime Treefrog (Sphaenorhynchus lacteus) [mdpi.com]
- 5. Structure-activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: the proline hinge is responsible for the cell-penetrating ability of buforin II - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Buforin-2 Efficacy and Salt Concentration
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Buforin-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a specific focus on the impact of salt concentration on this compound efficacy.
Frequently Asked Questions (FAQs)
Q1: How does salt concentration generally affect the activity of antimicrobial peptides (AMPs)?
High salt concentrations can reduce the antimicrobial activity of many cationic AMPs. This is often due to the "charge shielding" effect, where cations like Na+ in the solution compete with the positively charged peptide for binding to the negatively charged components of the bacterial cell membrane. This can hinder the initial electrostatic interactions that are crucial for many AMPs to approach and disrupt the bacterial membrane.[1] Additionally, high ionic strength can stabilize the bacterial outer membrane, making it less susceptible to peptide-induced disruption.
Q2: Is this compound's efficacy sensitive to salt concentration?
While this compound is known for its stability under various conditions, its efficacy can be influenced by salt concentration.[2] Unlike many AMPs that primarily target the cell membrane, this compound's mechanism involves penetrating the bacterial membrane and binding to intracellular nucleic acids (DNA and RNA).[3][4][5] The initial interaction with the cell membrane is still a critical step. High salt concentrations may interfere with this initial binding and subsequent translocation across the membrane. Furthermore, the interaction between this compound and nucleic acids is also electrostatic in nature and could be affected by high ionic strength.
Q3: What is the proposed mechanism of action for this compound, and how might salt interfere with it?
Buforin-II is a cell-penetrating antimicrobial peptide.[3] Its mechanism involves:
-
Initial Binding: Electrostatic interaction with the negatively charged bacterial outer membrane.
-
Translocation: Penetration of the cell membrane without causing significant lysis or pore formation.[3][4] The proline hinge in its structure is critical for this translocation.[3][6]
-
Intracellular Targeting: Accumulation in the cytoplasm and binding to DNA and RNA, which inhibits cellular functions and leads to cell death.[3][5]
High salt concentrations can potentially interfere with steps 1 and 3 by shielding the electrostatic interactions required for membrane binding and nucleic acid binding.
Q4: My this compound shows reduced or no antimicrobial activity in my experiments. What are the possible causes?
Several factors could lead to reduced activity:
-
Incorrect Experimental Conditions: The pH, temperature, or media composition may not be optimal for this compound activity or bacterial growth.
-
Peptide Degradation: Improper storage or handling of the this compound peptide can lead to degradation. It is recommended to store lyophilized peptide at -20°C or lower and reconstituted aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
-
High Salt Concentration in Media: Standard media like Mueller-Hinton Broth (MHB) can contain high salt concentrations that may inhibit this compound activity.[8]
-
Peptide Purity and Concentration: Ensure the peptide is of high purity (>95%) and the concentration is accurately determined.[7]
Q5: I'm observing high variability in my results when testing this compound in the presence of different salts. What could be the reason?
High variability can stem from:
-
Inconsistent Salt Concentrations: Inaccurate preparation of saline solutions can lead to significant variations in experimental outcomes.
-
Type of Salt: Different salts (e.g., NaCl, MgCl2, CaCl2) can have varying effects on the structure and activity of this compound.[7]
-
Inconsistent Bacterial Inoculum: The density of the starting bacterial culture can significantly impact Minimum Inhibitory Concentration (MIC) results.[7]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values
| Possible Cause | Recommended Solution |
| Peptide purity and concentration inaccuracies | Verify peptide purity using HPLC and mass spectrometry. Accurately determine peptide concentration using methods like amino acid analysis or a BCA assay.[7] |
| Variability in bacterial inoculum | Standardize the inoculum preparation by using a spectrophotometer to adjust the bacterial suspension to a consistent optical density (e.g., 0.5 McFarland standard) for every experiment.[7] |
| Contamination of media or reagents | Employ strict aseptic techniques and use fresh, sterile media and reagents for all assays.[7] |
| Peptide adsorption to plasticware | Use low-binding materials, such as polypropylene 96-well plates, for the assay to prevent the cationic peptide from adhering to the surfaces.[8][9] |
Issue 2: Reduced or no antimicrobial activity observed
| Possible Cause | Recommended Solution |
| Incorrect experimental conditions | Optimize assay conditions by ensuring the pH of the medium is within the optimal range for both the microorganism and this compound. The incubation temperature should be optimal for the specific bacterial strain's growth.[7] |
| Peptide degradation | Store lyophilized this compound at -20°C or lower. Reconstitute in sterile, nuclease-free water or an appropriate buffer and store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] |
| High salt concentration in media | Test the antimicrobial activity in a low-salt medium or prepare your own medium with a defined salt concentration to assess the salt sensitivity of this compound.[10][11] |
Issue 3: High variability in results when testing in the presence of different salts
| Possible Cause | Recommended Solution |
| Inconsistent salt concentrations | Carefully prepare and verify the concentrations of all salt solutions used in the assays.[7] |
| Type of salt | If investigating the effect of various salts, test each one systematically across a range of concentrations to understand their specific impact on this compound's activity.[7] |
Quantitative Data Summary
| Microorganism | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | ~1.5 |
| Pseudomonas aeruginosa | ATCC 27853 | ~6.25 |
| Staphylococcus aureus | ATCC 29213 | ~3.12 |
| Bacillus subtilis | ATCC 6633 | ~0.4 |
Note: These values are approximate and can vary between studies. It is crucial to determine the MIC under your specific experimental conditions.
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound at Various Salt Concentrations
This protocol is adapted from standard broth microdilution methods with modifications for antimicrobial peptides.[8][9]
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or 0.01% acetic acid
-
Mueller-Hinton Broth (MHB) or a low-salt broth (like LYM broth)[11]
-
Sterile NaCl solutions of various concentrations
-
Bacterial culture in mid-logarithmic phase
-
Sterile 96-well polypropylene microtiter plates[9]
Procedure:
-
Peptide Preparation: Reconstitute lyophilized this compound in sterile water or 0.01% acetic acid to a stock concentration (e.g., 1 mg/mL).
-
Serial Dilutions:
-
In a polypropylene microcentrifuge tube, prepare a series of two-fold serial dilutions of the this compound stock solution.
-
For each salt concentration to be tested, prepare a separate set of serial dilutions in broth containing the desired final concentration of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
-
Inoculum Preparation:
-
Culture the target bacteria in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL).
-
Further dilute this suspension to a final concentration of 5 x 10^5 CFU/mL in the assay wells.[7]
-
-
Assay Setup:
-
In a 96-well polypropylene plate, add 50 µL of the bacterial suspension to 50 µL of each peptide dilution for each salt concentration.
-
Include a positive control (bacteria without peptide) and a negative control (MHB with corresponding salt concentration only) for each salt condition.
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth of bacteria.
Protocol 2: SYTOX Green Membrane Permeability Assay
This assay determines if this compound causes membrane permeabilization at different salt concentrations.
Materials:
-
Bacterial culture in mid-logarithmic phase
-
Phosphate-buffered saline (PBS) with varying NaCl concentrations
-
SYTOX Green nucleic acid stain (stock solution in DMSO)
-
This compound solutions of varying concentrations
Procedure:
-
Bacterial Preparation: Grow bacteria to mid-log phase, then wash and resuspend the cells in PBS with the desired NaCl concentration.
-
Assay Setup: Add SYTOX Green to the bacterial suspension to a final concentration of 1 µM and incubate in the dark for 15 minutes.[7]
-
Peptide Addition: Add varying concentrations of this compound to the bacterial suspension.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates that the membrane has been compromised, allowing the dye to enter and bind to intracellular nucleic acids.[7]
Protocol 3: Fluorescent Intercalator Displacement (FID) Assay for DNA Binding
This assay measures the ability of this compound to bind to DNA, which can be tested at different salt concentrations.[12][13]
Materials:
-
Double-stranded DNA (dsDNA)
-
Thiazole orange (TO) or another fluorescent DNA intercalator
-
STE buffer (10 mM Tris, 1 mM EDTA, with varying NaCl concentrations, pH 8.0)[12]
-
This compound solutions of varying concentrations
Procedure:
-
Assay Setup: In a quartz fluorescence cuvette, prepare a solution of dsDNA and thiazole orange in STE buffer with the desired NaCl concentration. Allow it to equilibrate.
-
Fluorescence Measurement: Measure the initial fluorescence of the DNA-TO complex.
-
Peptide Titration: Titrate the DNA-TO solution with increasing concentrations of this compound. After each addition, allow the solution to equilibrate before measuring the fluorescence.
-
Data Analysis: A decrease in fluorescence indicates that this compound is displacing the intercalator from the DNA. The concentration of this compound required to reduce the fluorescence by 50% (C50) can be calculated to quantify DNA binding affinity.[13]
Visualizations
Caption: Mechanism of this compound action and potential interference by salt ions.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: the proline hinge is responsible for the cell-penetrating ability of buforin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. Easy Strategy To Increase Salt Resistance of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Peptides with Enhanced Salt Resistance and Antiendotoxin Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrostatics-Based Computational Design and Experimental Analysis of Buforin II Antimicrobial Peptide Variants with Increased DNA Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of proline position on the antimicrobial mechanism of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-terminal Modification of Buforin-2 for Enhanced Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-terminal modification of Buforin-2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its N-terminally modified analogs?
A1: this compound exerts its antimicrobial activity by penetrating the cell membrane without causing lysis and subsequently binding to intracellular nucleic acids (DNA and RNA), which inhibits cellular functions and leads to rapid cell death.[1][2][3] Unlike many other antimicrobial peptides that form pores in the cell membrane, this compound's primary targets are intracellular.[1][3] N-terminal modifications are often designed to enhance this cell-penetrating ability or improve other properties like proteolytic stability.[4]
Q2: What is the significance of the proline hinge in the this compound structure?
A2: The proline hinge at position 11 is crucial for the cell-penetrating ability of this compound.[5][6][7] Analogs that retain this proline hinge can penetrate the cell membrane and accumulate in the cytoplasm.[5][6][7] Removal or substitution of this proline can abrogate the peptide's ability to enter cells, causing it to localize on the cell surface and act through membrane permeabilization, which significantly decreases its primary antimicrobial potency.[5][6][7]
Q3: How does N-terminal truncation affect the potency of this compound?
A3: Deletion of the N-terminal random coil region (residues 1-4) has been shown to increase the antibacterial activity of this compound approximately two-fold.[6][8][9] However, further truncation beyond this region leads to a progressive decrease in activity.[6][8][9] This suggests that while the extreme N-terminus may not be essential for activity, the subsequent helical region is important.
Q4: Can N-terminal lipidation enhance this compound potency?
A4: Yes, N-terminal lipidation is a strategy to enhance the potency and stability of this compound. For example, the addition of a branched octanoic acid tail (BUFT-2C8) has been shown to increase hydrophobicity and helicity, leading to improved antibacterial potency, proteolytic stability, and enhanced membrane penetrability.[4]
Q5: What are some common N-terminal modifications made to this compound to create more potent analogs?
A5: Common modifications include:
-
Truncation: Removal of the initial N-terminal amino acids.[6][8][9]
-
Lipidation: Addition of fatty acid chains to the N-terminus.[4]
-
Amino Acid Substitution: For instance, substituting neutral residues with arginine to increase DNA-binding affinity.[7] One study predicted that a Threonine to Arginine substitution at position 1 (T1R) would substantially increase DNA-binding affinity.[7]
Troubleshooting Guides
Peptide Synthesis and Purification
Q: I am having trouble with the solid-phase synthesis of my N-terminally modified this compound analog. What are some common issues?
A:
-
Incomplete coupling: This can be common with hydrophobic or bulky N-terminal modifications like lipid chains. Troubleshooting: Increase coupling time, use a more potent coupling agent, or double-couple the modified amino acid.
-
Aggregation during synthesis: The peptide chain can sometimes aggregate on the resin. Troubleshooting: Use a resin with a lower loading capacity or incorporate pseudoproline dipeptides to disrupt secondary structure formation.
-
Low purity after cleavage: This can result from side-chain protecting groups not being fully removed or side reactions during cleavage. Troubleshooting: Ensure the correct cleavage cocktail is used for the specific amino acids in your sequence and that the cleavage time is sufficient.
Q: My N-terminally modified this compound analog is showing poor separation during HPLC purification. What can I do?
A:
-
Broad peaks: This may indicate aggregation or interaction with the column material. Troubleshooting: Try a different solvent system, adjust the gradient, or use a different column with a larger pore size. For hydrophobic peptides, increasing the organic solvent percentage or adding a small amount of an ion-pairing agent might help.
-
Multiple peaks: This could be due to impurities, byproducts from synthesis, or different folded conformations of the peptide. Troubleshooting: Collect each peak and analyze by mass spectrometry to identify the correct product. Optimize the purification gradient to better separate the desired peptide.
Antimicrobial Activity Assays
Q: I am getting inconsistent Minimum Inhibitory Concentration (MIC) values for my this compound analogs. Why might this be happening?
A:
-
Assay conditions: MIC values can be sensitive to the growth medium, inoculum size, and incubation time. Troubleshooting: Strictly standardize your protocol. Ensure the bacterial inoculum is in the mid-logarithmic growth phase and the final concentration is consistent across experiments.
-
Peptide stability: The peptide may be degrading in the assay medium. Troubleshooting: Test the stability of your peptide in the medium over the course of the experiment.
-
Peptide aggregation: Hydrophobic modifications can lead to aggregation at higher concentrations. Troubleshooting: Visually inspect the wells for precipitation. You can also test the solubility of your peptide in the assay buffer before performing the MIC assay.
Q: My radial diffusion assay and broth microdilution assay are giving conflicting results for the same analog.
A: This can occur due to differences in how the two assays work. The radial diffusion assay is affected by the diffusion rate of the peptide through the agar, which can be influenced by size and charge modifications.[1] Interpretation: It is important to consider the results from both assays. The broth microdilution assay provides a direct measure of growth inhibition in a liquid culture, which may be more representative of some in vivo situations.
Cell Penetration and DNA Binding Assays
Q: I am not observing cell penetration with my FITC-labeled this compound analog using confocal microscopy.
A:
-
Loss of function due to labeling: The FITC label at the N-terminus might be sterically hindering the peptide's interaction with the cell membrane. Troubleshooting: Consider labeling at a different position if possible, or use a smaller fluorescent tag. Also, confirm that the labeled peptide retains antimicrobial activity.
-
Incorrect incubation time or concentration: The peptide may not have had enough time or be at a high enough concentration to penetrate the cells effectively. Troubleshooting: Perform a time-course and dose-response experiment to optimize these parameters.
-
Proline hinge modification: Ensure your modification has not inadvertently disrupted the crucial proline hinge required for cell entry.[5][6][7]
Q: My gel retardation assay is not showing a clear shift, making it difficult to assess DNA binding.
A:
-
Incorrect peptide to DNA ratio: You may not be using a high enough concentration of the peptide to see a significant shift. Troubleshooting: Increase the range of peptide concentrations used in the assay.
-
Buffer conditions: The binding affinity can be sensitive to the pH and salt concentration of the binding buffer. Troubleshooting: Optimize the buffer conditions. A common binding buffer is 5% glycerol, 10 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM DTT, 20 mM KCl, and 50 mg/ml BSA.[10]
-
Non-specific binding: The peptide may be aggregating and causing smearing rather than a distinct band shift. Troubleshooting: Include a non-specific DNA competitor in your binding reaction to ensure the observed interaction is specific.
Quantitative Data Summary
Table 1: Antimicrobial Activity (MIC in µg/mL) of N-terminally Truncated this compound Analogs
| Peptide | E. coli | P. aeruginosa | S. aureus | C. albicans |
| Buforin II | 2 | 8 | 4 | 1 |
| BUF(5-21) | 1 | 4 | 2 | 1 |
| BUF(6-21) | 2 | 8 | 4 | 2 |
| BUF(7-21) | 4 | 16 | 8 | 4 |
| BUF(8-21) | 8 | 32 | 16 | 8 |
| BUF(9-21) | 16 | 64 | 32 | 16 |
| BUF(10-21) | 32 | >128 | 64 | 32 |
| BUF(11-21) | 64 | >128 | 128 | 64 |
Data synthesized from Park et al., 2000.[11][12]
Table 2: Effect of N-terminal Lipidation on this compound Potency (MIC in µM)
| Peptide | E. coli | S. aureus | P. gingivalis |
| Buforin II | 4-8 | 4-8 | 8-16 |
| BUFT-2C8 | 2-4 | 2-4 | 2-4 |
Data synthesized from Li et al., 2016.[4]
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase in a suitable broth medium (e.g., Tryptic Soy Broth). Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.[11]
-
Peptide Preparation: Prepare a stock solution of the this compound analog. Perform serial two-fold dilutions in the appropriate broth medium in a 96-well microtiter plate.
-
Incubation: Add the bacterial inoculum to each well containing the peptide dilutions. Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.[11] Growth inhibition can be determined by measuring the absorbance at 620 nm.[11]
Cell Penetration Assay (Confocal Microscopy)
-
Peptide Labeling: Label the N-terminus of the this compound analog with a fluorescent dye such as Fluorescein isothiocyanate (FITC). Purify the labeled peptide using reverse-phase HPLC.[12]
-
Bacterial Cell Preparation: Grow bacteria to the mid-logarithmic phase, wash, and resuspend in a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4).
-
Incubation: Immobilize the bacterial cells on a glass slide. Add the FITC-labeled peptide to the immobilized cells and incubate for a specific period (e.g., 30 minutes).
-
Imaging: Wash the slide to remove any unbound peptide. Observe the cells using a confocal laser scanning microscope to determine the localization of the fluorescently labeled peptide.[3][10]
DNA Binding Assay (Gel Retardation)
-
Reaction Mixture: In a microcentrifuge tube, mix a constant amount of plasmid DNA (e.g., 100 ng) with increasing amounts of the this compound analog in a binding buffer (e.g., 5% glycerol, 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT, 20 mM KCl, 50 mg/ml BSA).[10]
-
Incubation: Incubate the reaction mixtures at room temperature for 1 hour to allow for binding.
-
Electrophoresis: Add a native loading buffer to each reaction and load the samples onto a 1% agarose gel. Run the gel in 0.5x TBE buffer.
-
Visualization: Stain the gel with an appropriate DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. A retardation in the migration of the DNA indicates peptide binding.[10]
Visualizations
Caption: Mechanism of action for N-terminally modified this compound.
Caption: Experimental workflow for developing modified this compound analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Penetrating And Antibacterial BUF-II Nanobioconjugates: Enhanced Potency Via Immobilization On Polyetheramine-Modified Magnetite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrostatics-Based Computational Design and Experimental Analysis of Buforin II Antimicrobial Peptide Variants with Increased DNA Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: the proline hinge is responsible for the cell-penetrating ability of buforin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of proline position on the antimicrobial mechanism of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. web.stanford.edu [web.stanford.edu]
- 11. pnas.org [pnas.org]
- 12. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
role of proline hinge in Buforin-2 function and stability
Welcome to the technical support center for researchers studying Buforin-2 (BF2). This resource provides troubleshooting guides and frequently asked questions (FAQs) focused on the critical role of the proline hinge in BF2's function and stability.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is the structural role of the proline hinge in this compound?
A1: this compound is a 21-amino acid peptide with a structure that includes an N-terminal random coil (residues 1-4), an extended helical region (residues 5-10), a hinge at Proline-11, and a C-terminal regular α-helix (residues 12-21).[1][2][3][4] The proline residue at position 11 is crucial as it introduces a kink or "hinge" in the peptide's helical structure.[5] This hinge is a key structural feature that facilitates the peptide's unique mechanism of action.
Q2: How does the proline hinge influence this compound's mechanism of action?
A2: The proline hinge is directly responsible for this compound's ability to penetrate cell membranes without causing significant damage or lysis.[1][6][7] Peptides containing the proline hinge translocate across the bacterial membrane and accumulate in the cytoplasm, where they bind to intracellular targets like DNA and RNA, ultimately leading to cell death.[1][5][7][8] In contrast, analogs lacking this hinge lose their cell-penetrating ability, are localized to the cell surface, and act by permeabilizing the membrane, which is a less potent antimicrobial strategy.[1][2]
Troubleshooting & Experimental Design
Q3: My proline-substituted this compound analog (e.g., P11A or P11L) shows significantly lower antimicrobial activity than the wild type. Why is this expected?
A3: This is an expected outcome and validates the importance of the proline hinge. Replacing the proline at position 11 with an amino acid like leucine or alanine removes the structural kink necessary for cell penetration.[1][5] As a result, the peptide's mechanism switches from efficient intracellular targeting to less efficient membrane permeabilization.[1][2] This change in mechanism is the primary reason for the observed decrease in antimicrobial potency.[2][7] The cell-penetrating efficiency of this compound and its analogs directly correlates with their antimicrobial potency.[1]
Q4: I am observing high membrane permeabilization with my this compound peptide, which contradicts the literature. What could be the issue?
A4: High membrane permeabilization is not the primary mechanism for wild-type this compound. If you are observing this, consider the following:
-
Peptide Integrity: Verify the sequence and purity of your synthesized peptide. A mutation or deletion, particularly at the proline-11 position, would lead to a peptide that causes membrane leakage.[5]
-
Experimental Conditions: The concentration of the peptide used is critical. At very high concentrations, even cell-penetrating peptides can induce some level of membrane disruption.
-
Analog Design: If you are working with an analog, the absence of the proline hinge is the most likely cause. Studies show that replacing the proline abrogates the peptide's ability to enter cells and instead causes it to localize on and permeabilize the cell surface.[1][7]
Q5: My results for DNA binding affinity do not perfectly correlate with the antimicrobial activity of my proline-relocated mutants. What should I consider?
A5: While DNA binding is a crucial step in this compound's action, the overall antimicrobial activity is a multi-step process.[5][8] For proline mutants, membrane translocation is the critical first step and does not always correlate with α-helical content.[9] The specific position of the proline is more important for translocation than the overall helicity.[5] Therefore, a mutant might retain its ability to bind DNA but have impaired translocation, leading to lower overall antimicrobial activity. The mechanism relies principally on both membrane translocation and subsequent nucleic acid binding.[5][9]
Q6: How can I visually confirm if my this compound analog is penetrating the cell membrane or remaining on the surface?
A6: Confocal laser-scanning microscopy is the standard method to visualize peptide localization.[4] By using a fluorescently labeled (e.g., biotin-labeled followed by streptavidin-FITC) version of your peptide, you can incubate it with bacteria (like E. coli) and observe its location. Analogs with an intact proline hinge should show fluorescence accumulating inside the cells, while analogs without the hinge will show fluorescence primarily at the cell periphery.[1][2]
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentrations (MIC) for this compound and key analogs, demonstrating the impact of the proline hinge on antimicrobial activity.
| Peptide Sequence | Description | MIC (μg/mL) vs E. coli | MIC (μg/mL) vs S. aureus |
| TRSSRAGLQFPVGRVHRLLRK | Buforin II (Wild Type) | 2.0 | 4.0 |
| RAGLQFPVGRVHRLLRK | BUF (5-21) | 1.0 | 2.0 |
| RAGLQLPVGRVHRLLRK | [L7]BUF (5-21) | 16.0 | >128 |
| RAGLQFPVGRVHRLLR | BUF (5-20) | 16.0 | 32.0 |
| FPVGRVHRLLRK | BUF (10-21) | 64.0 | 128.0 |
Data extracted from Park et al., 2000, PNAS.[1] Note: [L7]BUF (5-21) is an analog of BUF (5-21) where the Proline at position 7 (corresponding to position 11 in full-length Buforin II) is replaced by Leucine. This single substitution drastically reduces activity.
Experimental Protocols
Antimicrobial Activity (MIC) Assay via Broth Microdilution
This protocol is used to determine the minimum concentration of a peptide that inhibits microbial growth.
-
Prepare Microbial Culture: Inoculate a single colony of the target microorganism (e.g., E. coli) into 3% trypticase soy broth (TSB). Culture overnight at 37°C.
-
Subculture: Transfer an aliquot of the overnight culture to fresh TSB and incubate for 3-6 hours to obtain cells in the mid-logarithmic growth phase.
-
Prepare Peptide Dilutions: Prepare a 2-fold serial dilution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate buffer, NAPB).
-
Inoculation: Add 50 μL of the microbial culture (adjusted to ~5 x 104 colony-forming units, cfu) to each well of a 96-well microtiter plate.
-
Add Peptides: Add 50 μL of each peptide dilution to the corresponding wells.
-
Incubation: Incubate the plate for 3 hours at 37°C.
-
Final Growth: Add fresh medium to each well and incubate for an additional 16 hours.
-
Determine MIC: Measure the absorbance at 620 nm. The MIC is the lowest peptide concentration that completely inhibits visible growth.[4]
Cell Penetration Assay via Confocal Microscopy
This protocol visualizes the localization of the peptide in relation to the bacterial cell.
-
Peptide Labeling: Synthesize the peptide with a biotin tag.
-
Prepare Cells: Grow E. coli to the mid-logarithmic phase as described for the MIC assay.
-
Incubation: Incubate the bacterial cells (105 cfu) with the biotin-labeled peptide in 10 mM NAPB for 30 minutes at 37°C.
-
Washing: Wash the cells with NAPB to remove unbound peptide.
-
Immobilization: Immobilize the cells on a glass slide.
-
Permeabilization (for visualization): Briefly treat the cells with 0.2% Triton X-100 in NAPB.
-
Staining: Add streptavidin-FITC (20 μg/mL) to bind to the biotinylated peptide, rendering it fluorescent.
-
Imaging: Observe the cells using a laser-scanning confocal microscope to determine if the fluorescence is intracellular or localized on the membrane.[4]
Membrane Permeabilization Assay via Propidium Iodide (PI) Uptake
This assay quantifies membrane damage by measuring the uptake of the fluorescent dye Propidium Iodide, which only enters cells with compromised membranes.
-
Prepare Cells: Grow and wash E. coli cells as previously described.
-
Incubation with PI: Incubate the bacterial culture with Propidium Iodide.
-
Peptide Exposure: Add the this compound analog to the cell suspension.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time. An increase in fluorescence indicates that PI has entered the cells through damaged membranes and intercalated with DNA.
-
Analysis: The rate and magnitude of the fluorescence increase are proportional to the peptide's membrane permeabilization strength.[5]
Visualizations
Caption: Comparative mechanisms of action for wild-type this compound versus a proline-substituted analog.
Caption: Standard experimental workflow for studying this compound and its analogs.
Caption: Logical relationship from the proline hinge to this compound's antimicrobial potency.
References
- 1. pnas.org [pnas.org]
- 2. Structure-activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: the proline hinge is responsible for the cell-penetrating ability of buforin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of proline position on the antimicrobial mechanism of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Effect of proline position on the antimicrobial mechanism of buforin II - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buforin-2 Peptide for In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Buforin-2 peptide for in vivo applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, 21-amino acid antimicrobial peptide (AMP) derived from histone H2A.[1] Unlike many other AMPs that primarily act by disrupting the cell membrane, this compound's main mechanism involves penetrating the bacterial cell membrane without causing lysis and subsequently binding to intracellular nucleic acids (DNA and RNA).[2][3][4] This interaction inhibits essential cellular processes, leading to rapid cell death.[2][3] This intracellular targeting mechanism is a key factor in its broad-spectrum antimicrobial activity.
Q2: What are the main challenges in using this compound for in vivo applications?
Despite its potent in vitro activity, the translation of this compound to in vivo applications faces several hurdles:
-
Proteolytic Instability: Like many peptides, this compound is susceptible to degradation by proteases present in serum and tissues, leading to a short half-life in the body.
-
Cytotoxicity: At higher concentrations, this compound can exhibit toxicity towards mammalian cells, including hemolytic activity (lysis of red blood cells).
-
Immunogenicity: As a foreign peptide, this compound has the potential to elicit an immune response, which could lead to adverse effects and reduced efficacy upon repeated administration.
-
Bioavailability: Achieving sufficient concentrations of the peptide at the site of infection can be challenging, particularly with oral administration, due to poor absorption and rapid clearance.[5]
Q3: What are the common strategies to optimize this compound?
Several strategies can be employed to enhance the in vivo performance of this compound:
-
Amino Acid Substitution: Replacing specific amino acids can improve antimicrobial potency, reduce cytotoxicity, and increase stability. For instance, substituting certain residues with tryptophan has been shown to enhance antimicrobial activity.[1]
-
Truncation and Deletion: Modifying the length of the peptide by removing amino acids from the N- or C-terminus can impact its activity and selectivity. Deletion of the N-terminal random coil region of this compound, for example, has been shown to increase antibacterial activity approximately 2-fold.[6][7]
-
Chemical Modifications:
-
Lipidation: Attaching a fatty acid chain to the peptide can enhance its interaction with bacterial membranes and improve its stability.[5]
-
PEGylation: The addition of polyethylene glycol (PEG) chains can increase the peptide's half-life and reduce its immunogenicity.
-
D-amino acid substitution: Incorporating D-amino acids instead of the natural L-amino acids can make the peptide more resistant to proteolytic degradation.
-
-
Formulation Strategies: Encapsulating this compound in drug delivery systems like nanoparticles or liposomes can protect it from degradation, improve its solubility, and facilitate targeted delivery.[5][6]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the optimization of this compound peptides.
Problem 1: My optimized this compound analog shows high antimicrobial activity but also high cytotoxicity/hemolytic activity.
-
Question: I've designed a this compound analog with an excellent Minimum Inhibitory Concentration (MIC) against my target pathogens, but it also shows significant lysis of red blood cells (hemolysis) and toxicity to mammalian cell lines. What can I do?
-
Answer: This is a common challenge in AMP development, often arising from an imbalance between hydrophobicity and cationicity.
-
Reduce Hydrophobicity: Excessive hydrophobicity can lead to non-specific interactions with mammalian cell membranes. Consider replacing some of the more hydrophobic amino acids (e.g., Tryptophan, Phenylalanine) with less hydrophobic ones (e.g., Alanine, Leucine) at positions not critical for antimicrobial activity.
-
Modify Cationic Charge: While a net positive charge is crucial for initial interaction with negatively charged bacterial membranes, an excessively high charge can sometimes contribute to cytotoxicity. Strategically replacing a cationic residue (e.g., Arginine, Lysine) with a neutral one might improve selectivity.
-
Alter Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues is critical. Modify the peptide sequence to disrupt the perfect amphipathic helix that might be causing indiscriminate membrane disruption.
-
Proline Hinge Modification: The proline hinge in this compound is crucial for its cell-penetrating ability.[8] Altering residues around this hinge might modulate its interaction with different membrane types.
-
Problem 2: My this compound analog is potent in vitro but shows poor efficacy in an in vivo model.
-
Question: My peptide works well in broth microdilution assays, but when I test it in an animal model of infection, I don't see a significant therapeutic effect. What could be the reason?
-
Answer: A discrepancy between in vitro and in vivo results often points to issues with the peptide's stability and bioavailability in a complex biological environment.
-
Assess Serum Stability: The first step is to determine the peptide's half-life in serum. If it's rapidly degraded, consider the following stabilization strategies:
-
N- and C-terminal capping: Acetylation of the N-terminus and amidation of the C-terminus can block exopeptidase activity.
-
Incorporate D-amino acids: Replacing L-amino acids at protease cleavage sites with their D-isomers can significantly increase resistance to degradation.
-
Cyclization: Creating a cyclic version of the peptide can enhance its stability.
-
-
Investigate Bioavailability: If the peptide is stable but still ineffective, it may not be reaching the site of infection in sufficient concentrations.
-
Formulation: Consider using a delivery system like liposomes or nanoparticles to protect the peptide and improve its pharmacokinetic profile.
-
Route of Administration: The route of administration can significantly impact bioavailability. If using oral delivery, consider strategies to overcome the gastrointestinal barrier, such as enteric coatings or co-administration with permeation enhancers.[9]
-
-
Problem 3: I am observing a potential immune response to my optimized this compound peptide in animal studies.
-
Question: After repeated administration of my this compound analog, I'm seeing signs of an immune reaction in my animal model. How can I reduce the immunogenicity of my peptide?
-
Answer: Immunogenicity is a significant concern for peptide therapeutics. Several approaches can be taken to mitigate this:
-
PEGylation: Attaching PEG chains to the peptide can shield it from the immune system, reducing its immunogenicity and also increasing its half-life.
-
Identify and Modify Epitopes: Use in silico tools to predict potential T-cell and B-cell epitopes within your peptide sequence. Modify these regions by substituting key amino acids to reduce their binding affinity to MHC molecules or antibodies.
-
Humanization: If your peptide sequence is derived from a non-human source, consider modifying it to more closely resemble human peptides to reduce the likelihood of being recognized as foreign.
-
Co-administration with Immunosuppressants: In some therapeutic contexts, co-administration with a low dose of an immunosuppressive agent may be considered, but this approach requires careful evaluation of the risk-benefit profile.
-
Quantitative Data Summary
The following tables summarize the antimicrobial and cytotoxic activities of this compound and some of its analogs. This data is compiled from various studies and is intended for comparative purposes. Experimental conditions can vary between studies, so these values should be considered as a guide.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs against Various Microorganisms
| Peptide/Analog | E. coli (µg/mL) | P. aeruginosa (µg/mL) | S. aureus (µg/mL) | C. albicans (µg/mL) | Reference(s) |
| Buforin II | 4-8 | 16 | 16-32 | 4 | [6] |
| Buforin II (5-21) | 2 | 8 | 8 | 4 | |
| Buforin IIb | 2-4 | 4-8 | 4-8 | 2 | |
| BUFT-2C8 (N-terminal lipidation) | 1-2 | 2-4 | 2-4 | 1 | [5] |
Table 2: Hemolytic and Cytotoxic Activity of this compound and Analogs
| Peptide/Analog | HC50 (µM) (Human RBCs) | CC50 (µM) (e.g., HeLa cells) | Therapeutic Index (HC50/MIC) | Reference(s) |
| Buforin II | >200 | ~50 | >25 (vs. E. coli) | [1] |
| Buforin IIb | >150 | ~25 | >37.5 (vs. E. coli) | |
| Melittin (Control) | ~2 | ~2 | ~1 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the performance of optimized this compound peptides.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains of interest
-
This compound peptide stock solution of known concentration
-
Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. d. Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Peptide Dilution: a. Prepare a serial two-fold dilution of the this compound peptide in MHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions. This will bring the final volume in each well to 100 µL. b. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only) on each plate.
-
Incubation: a. Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: a. The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Protocol 2: Hemolysis Assay
Materials:
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis)
-
This compound peptide stock solution
-
96-well V-bottom plates
-
Centrifuge with a plate rotor
-
Microplate reader
Procedure:
-
RBC Preparation: a. Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C. b. Discard the supernatant and wash the RBC pellet three times with cold PBS. c. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Assay Setup: a. Prepare serial dilutions of the this compound peptide in PBS in a 96-well plate (100 µL per well). b. Add 100 µL of the 2% RBC suspension to each well. c. For the negative control, mix 100 µL of PBS with 100 µL of the RBC suspension. d. For the positive control, mix 100 µL of 1% Triton X-100 with 100 µL of the RBC suspension.
-
Incubation: a. Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Measurement: a. Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs. b. Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculation: a. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
Protocol 3: MTT Assay for Cytotoxicity
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow the cells to attach.
-
Peptide Treatment: a. Prepare serial dilutions of the this compound peptide in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. c. Include a vehicle control (medium only). d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. Add 10 µL of the MTT solution to each well. b. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15 minutes.
-
Measurement: a. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: a. Calculate the percentage of cell viability relative to the vehicle control. The CC50 value (the concentration that reduces cell viability by 50%) can then be determined.
Protocol 4: Serum Stability Assay
Materials:
-
This compound peptide stock solution
-
Human or mouse serum
-
Incubator (37°C)
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Incubation: a. Dilute the this compound peptide in serum (e.g., 25% or 50% serum in PBS) to a final concentration of 100-200 µg/mL. b. Incubate the mixture at 37°C.
-
Time-Point Sampling: a. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the peptide-serum mixture.
-
Protein Precipitation and Peptide Extraction: a. Immediately add 3 volumes of cold ACN with 0.1% TFA to the aliquot to precipitate the serum proteins and stop enzymatic degradation. b. Vortex and incubate on ice for 30 minutes. c. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Analysis: a. Analyze the supernatant containing the remaining peptide by reverse-phase HPLC. b. Quantify the peak area corresponding to the intact peptide at each time point.
-
Half-Life Calculation: a. Plot the percentage of remaining peptide against time and calculate the half-life (t1/2) of the peptide in serum.
Visualizations
The following diagrams illustrate key concepts and workflows related to the optimization of this compound.
References
- 1. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combination Strategies to Enhance the Efficacy of Antimicrobial Peptides against Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Delivery Systems for the Oral Administration of Antimicrobial Peptides: Promising Tools to Treat Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Drug Delivery Systems for the Oral Administration of Antimicrobial Peptides: Promising Tools to Treat Infectious Diseases [frontiersin.org]
- 7. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 8. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Buforin-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Buforin-2, a potent antimicrobial and anticancer peptide. The focus is on strategies to minimize off-target effects and enhance the therapeutic potential of this promising molecule.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental use of this compound and its analogs, offering potential causes and actionable solutions.
Issue 1: High Cytotoxicity Observed in Mammalian Cell Lines
-
Question: My experiments are showing significant toxicity of this compound towards normal mammalian cells, even at concentrations close to the desired therapeutic dose. How can I reduce this off-target cytotoxicity?
-
Answer: High cytotoxicity in mammalian cells is a common hurdle. Here are several approaches to mitigate this issue:
-
Potential Causes & Solutions:
-
| Potential Cause | Recommended Solution |
| High Peptide Concentration | Conduct a dose-response study to determine the optimal concentration that balances therapeutic efficacy with minimal cytotoxicity. |
| Non-specific Membrane Interactions | Modify the peptide structure to enhance selectivity. Strategies include amino acid substitutions to alter charge distribution and hydrophobicity.[1] |
| Broad-Spectrum Activity | Employ targeted delivery systems, such as conjugating this compound to nanoparticles or liposomes with surface ligands that recognize specific cell receptors.[2][3] This can improve the therapeutic index by concentrating the peptide at the target site.[2] |
| Peptide Aggregation | Characterize the aggregation state of the peptide solution. If aggregation is occurring, consider formulation adjustments or peptide modifications to improve solubility. |
Issue 2: Significant Hemolytic Activity Detected
-
Question: My this compound analog is causing lysis of red blood cells (hemolysis). What steps can I take to minimize this effect?
-
Answer: Hemolytic activity is a key indicator of non-specific membrane damage. The following strategies can help reduce it:
-
Potential Causes & Solutions:
-
| Potential Cause | Recommended Solution |
| High Amphipathicity/Hydrophobicity | Modify the amino acid sequence to reduce overall hydrophobicity or alter the distribution of hydrophobic residues. Shorter antimicrobial peptides (AMPs) tend to have lower hemolytic properties. [1] |
| Peptide Structure | The distribution of positive charges can affect hemolytic properties. Replacing certain amino acids with positively charged residues like lysine has been shown to decrease hemolytic activity. [1] |
| Formulation Issues | Encapsulate this compound in liposomes or conjugate it to polymers like polyethylene glycol (PEG) to shield the peptide from non-specific interactions with red blood cell membranes. [4] |
Issue 3: Poor In Vivo Stability and Efficacy
-
Question: The in vivo efficacy of my this compound construct is much lower than expected from in vitro data, possibly due to rapid degradation. How can I improve its stability?
-
Answer: this compound, like many peptides, is susceptible to proteolytic degradation in vivo. [5]Enhancing its stability is crucial for clinical translation.
-
Potential Causes & Solutions:
-
| Potential Cause | Recommended Solution |
| Proteolytic Degradation | Introduce modifications that confer resistance to proteases. This includes terminal capping (acetylation at the N-terminus, amidation at the C-terminus), incorporation of non-natural D-amino acids, or peptide cyclization. [4] |
| Rapid Clearance | Conjugation to larger molecules like PEG (PEGylation) can increase the hydrodynamic radius of the peptide, reducing renal clearance and extending its circulation half-life. |
| Poor Bioavailability | Utilize delivery vehicles like nanoparticles to protect the peptide from degradation and facilitate its delivery to the target site. [2][3] |
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A: Unlike many antimicrobial peptides that act by permeabilizing the cell membrane, this compound translocates across the cell membrane without causing lysis and is thought to exert its antimicrobial effects by binding to intracellular nucleic acids (DNA and RNA), thereby inhibiting cellular functions. [6][7][8]
-
-
Q2: What are the main off-target effects of this compound?
-
Q3: How can I reduce the hemolytic activity of my this compound analog?
-
Q4: What are the advantages of using a delivery system for this compound?
-
A: Delivery systems, such as nanoparticles and liposomes, can protect this compound from proteolytic degradation, improve its stability and bioavailability, and enable targeted delivery to specific cells or tissues. [2][3][5]This targeted approach minimizes off-target effects and can improve the therapeutic index. [2][3]
-
-
Q5: How does the proline hinge in this compound affect its function and off-target effects?
-
A: The proline hinge is crucial for the cell-penetrating ability of this compound. [6]Analogs lacking this hinge lose their ability to enter cells and instead tend to localize on the cell surface, which can alter their mechanism of action and potentially increase non-specific membrane disruption. [6]The proline hinge is associated with the peptide's ability to translocate across membranes. [5]
-
Quantitative Data Summary
Table 1: Effect of N-terminal Truncation of this compound on Antibacterial Activity
| Peptide (Residues) | Relative Antibacterial Activity |
| Buforin II (1-21) | 1x |
| Truncated (5-21) | ~2x |
| Truncated (6-21) | Decreased |
| Truncated (7-21) | Progressively Decreased |
| Data derived from structure-activity relationship studies.[10] |
Table 2: Comparison of Hemolytic Activity for Modified Antimicrobial Peptides
| Peptide Modification | Fold Decrease in Hemolytic Activity |
| Phosphorylation (W3BipY8-P vs. W3BipY8) | 19-fold |
| This table illustrates the potential of specific modifications to reduce hemolysis, as demonstrated with other antimicrobial peptides.[11] |
Experimental Protocols
1. Hemolysis Assay
This protocol is used to determine the hemolytic activity of this compound and its analogs on red blood cells (RBCs).
-
Materials:
-
Freshly collected red blood cells (e.g., from mice or humans) in an anticoagulant-coated tube (e.g., K2EDTA). [12] * Phosphate-buffered saline (PBS).
-
Triton X-100 (1% in PBS) as a positive control for 100% hemolysis.
-
PBS as a negative control.
-
96-well microtiter plates.
-
Microplate reader.
-
-
Procedure:
-
Prepare RBC Suspension:
-
Centrifuge the blood sample to pellet the RBCs.
-
Wash the RBC pellet multiple times with PBS until the supernatant is clear.
-
Resuspend the washed RBCs in PBS to create a 0.5% (v/v) suspension. [13] 2. Assay Setup:
-
Prepare serial dilutions of the this compound analog in PBS in a 96-well plate.
-
Add the RBC suspension to each well containing the peptide dilutions, the positive control (Triton X-100), and the negative control (PBS).
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour. [13] 4. Measurement:
-
Centrifuge the plate to pellet intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 577 nm). [12][13] 5. Calculation:
-
Calculate the percentage of hemolysis using the following formula:
-
% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100. [12] 2. Cytotoxicity Assay (MTT Assay)
-
-
-
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
-
Materials:
-
Mammalian cell line of interest.
-
Complete cell culture medium.
-
This compound analog solutions of various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound analog. Include untreated cells as a control.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength appropriate for the formazan product (e.g., 570 nm).
-
-
Calculation:
-
Calculate cell viability as a percentage of the untreated control:
-
% Viability = (ODtreated sample / ODuntreated sample) x 100. [14] 3. Antimicrobial Activity Assay (Minimal Inhibitory Concentration - MIC)
-
-
-
This assay determines the lowest concentration of this compound required to inhibit the visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strain of interest.
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth for bacteria).
-
This compound analog solutions of various concentrations.
-
96-well microtiter plates.
-
Microplate reader.
-
-
Procedure:
-
Prepare Inoculum:
-
Grow the microorganism to the mid-logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
-
Assay Setup:
-
Prepare two-fold serial dilutions of the this compound analog in the growth medium in a 96-well plate.
-
Add the microbial inoculum to each well. Include a positive control (microbes in medium without peptide) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
-
Measurement:
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density (e.g., at 600 nm) with a microplate reader. The MIC is the lowest concentration that completely inhibits growth. [6]
-
-
Visualizations
References
- 1. Innovative Strategies and Methodologies in Antimicrobial Peptide Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Antimicrobial Peptides: Focus on Buforins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Antimicrobial Peptides: Focus on Buforins | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell-Penetrating And Antibacterial BUF-II Nanobioconjugates: Enhanced Potency Via Immobilization On Polyetheramine-Modified Magnetite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.stanford.edu [web.stanford.edu]
- 9. N-Terminal Lipidation of Buforin II Generates a Potent and Stable Peptide Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphorylation as an Effective Tool to Improve Stability and Reduce Toxicity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thno.org [thno.org]
- 13. static.igem.org [static.igem.org]
- 14. Buforin IIb induced cell cycle arrest in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buforin-2 Cell Penetration Assays
Welcome to the technical support center for Buforin-2 cell penetration assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation with this potent cell-penetrating peptide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I am not observing any cell penetration with my fluorescently-labeled this compound. What could be the issue?
A1: Several factors could be contributing to a lack of cell penetration. Here are some key aspects to investigate:
-
Peptide Integrity and Structure: The structure of this compound is critical for its function. Specifically, a proline hinge is essential for its cell-penetrating ability.[1][2][3] Analogs of this compound lacking this proline hinge have been shown to lose their ability to penetrate cell membranes and instead remain on the cell surface.[1][2][3]
-
Troubleshooting Tip: Verify the synthesis and purity of your this compound peptide. Ensure that the proline at position 11 has not been substituted or deleted. If you are using a commercial source, request a certificate of analysis that includes mass spectrometry and HPLC data.
-
-
Labeling Strategy: The position and nature of the fluorescent label can sometimes interfere with the peptide's activity. Although N-terminal biotinylation has been shown to be compatible with this compound translocation, a bulky fluorescent tag could potentially hinder its interaction with the cell membrane.
-
Troubleshooting Tip: If possible, test an unlabeled version of your peptide in a functional assay (e.g., an antimicrobial assay if working with bacteria) to confirm its biological activity. Consider using a smaller fluorescent label or changing its position if you suspect steric hindrance.
-
-
Cell Type and Membrane Composition: The lipid composition of the cell membrane can influence the interaction with this compound.[4][5][6] For instance, this compound's interaction and entry can be affected by the presence of specific lipids like phosphatidylglycerol (PG) and phosphatidylethanolamine (PE).[4][5][6]
-
Troubleshooting Tip: If you are using a cell line that has not been previously reported for this compound penetration, consider trying a different cell line with a known susceptibility to this compound entry as a positive control.
-
Q2: My results are inconsistent between experiments. What could be causing this variability?
A2: Inconsistent results in cell penetration assays can be frustrating. Here are some common sources of variability:
-
Peptide Aggregation: Cell-penetrating peptides can sometimes aggregate in solution, leading to a decrease in the effective concentration of monomeric, active peptide. One study noted that this compound can cause agglutination of E. coli cells and synthetic vesicles.[7]
-
Troubleshooting Tip: Prepare fresh solutions of this compound for each experiment. You can also try vortexing or sonicating the peptide solution briefly before adding it to the cells. To check for aggregation, you could use techniques like dynamic light scattering (DLS).
-
-
Cell Culture Conditions: The physiological state of your cells can impact the results. Factors such as cell density, passage number, and confluency can alter membrane properties and cellular uptake mechanisms.
-
Troubleshooting Tip: Standardize your cell culture protocol. Ensure that you are using cells within a consistent passage number range and seeding them at the same density for each experiment.
-
-
Incubation Time and Concentration: The efficiency of this compound penetration is dependent on both the concentration of the peptide and the incubation time.
-
Troubleshooting Tip: Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell type and experimental setup.
-
Q3: I am observing high levels of cytotoxicity in my assay, which is confounding my penetration results. How can I mitigate this?
A3: While this compound is known for its ability to translocate without significant membrane lysis, high concentrations can lead to cytotoxicity.[8][9]
-
Concentration Optimization: The cytotoxic effects of this compound are dose-dependent.
-
Troubleshooting Tip: It is crucial to determine the minimal effective concentration for cell penetration that does not cause significant cell death. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) in parallel with your penetration assay to identify a suitable concentration range. For instance, in some cancer cell lines, IC50 values were determined to be between 6 µg/ml and 12 µg/ml.[10]
-
-
Incubation Time: Prolonged exposure to the peptide can also increase cytotoxicity.
-
Troubleshooting Tip: Shorten the incubation time to the minimum required to observe penetration. A time-course experiment will help you identify the earliest time point at which you can detect intracellular this compound.
-
Quantitative Data Summary
The following table summarizes some of the quantitative data reported in the literature for this compound and its analogs. This can serve as a reference for expected outcomes and for setting up your own experiments.
| Peptide/Analog | Cell Line/Organism | Assay Type | Result (IC50/MIC) | Reference |
| Buforin IIb | Jurkat (human T lymphocyte) | Cytotoxicity (MTT) | 6 µg/ml | [10] |
| Buforin IIb | HeLa (human cervical cancer) | Cytotoxicity (MTT) | 12 µg/ml | [10] |
| Buforin IIb | Human fibroblasts | Cytotoxicity (MTT) | ~350 µg/ml | [10] |
| Buforin IIb | Mouse embryonic fibroblasts | Cytotoxicity (MTT) | ~350 µg/ml | [10] |
| Magainin G | Jurkat (human T lymphocyte) | Cytotoxicity (MTT) | 34-68 µg/ml | [10] |
| BUF(1-17) | Jurkat, HeLa | Cytotoxicity (MTT) | > 500 µg/ml | [10] |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound cell penetration assays, based on protocols described in the literature.
Protocol 1: Antimicrobial Activity Assay (Broth Microdilution)
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacteria.[11]
-
Bacterial Culture: Inoculate a single colony of the target bacterium into a suitable broth medium and culture overnight at 37°C.
-
Sub-culturing: Transfer an aliquot of the overnight culture to fresh medium and incubate for 3-6 hours to obtain cells in the mid-logarithmic growth phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash with 10 mM sodium phosphate buffer (NAPB), pH 7.4, and resuspend in the same buffer.
-
Assay Setup: Prepare a 2-fold serial dilution of this compound in 10 mM NAPB in a 96-well microtiter plate.
-
Inoculation: Add the bacterial suspension to each well to a final concentration of 5 x 10^4 colony-forming units (cfu).
-
Incubation: Incubate the plate for 3 hours at 37°C.
-
Growth Measurement: Add fresh medium to each well and incubate for an additional 16 hours. Determine the inhibition of growth by measuring the absorbance at 620 nm. The MIC is the lowest peptide concentration that completely inhibits growth.[11]
Protocol 2: Cell Penetration Visualization (Confocal Microscopy)
This protocol describes how to visualize the cellular uptake of fluorescently labeled this compound.[8]
-
Cell Seeding: Seed your target cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Peptide Labeling: Use a fluorescently labeled this compound (e.g., FITC-labeled).
-
Treatment: Treat the cells with the labeled this compound at the desired concentration and for the desired incubation time.
-
Washing: Wash the cells multiple times with phosphate-buffered saline (PBS) to remove any peptide that is not internalized.
-
Fixation (Optional): You can fix the cells with a suitable fixative like 4% paraformaldehyde.
-
Imaging: Visualize the cellular localization of the fluorescently labeled this compound using a confocal laser scanning microscope.
Protocol 3: Membrane Permeability Assay (Propidium Iodide Uptake)
This assay quantifies membrane damage by measuring the influx of the fluorescent DNA intercalator, propidium iodide (PI).[12]
-
Cell Preparation: Prepare a suspension of your target cells (e.g., E. coli) at a concentration of 1.25 x 10^8 CFU/mL.
-
PI Addition: Add propidium iodide to the cell suspension to a final concentration of 1 mg/mL.
-
Baseline Fluorescence: Measure the baseline fluorescence of the cell suspension using a fluorescence spectrophotometer (excitation: 535 nm, emission: 617 nm).
-
Peptide Addition: Add this compound to the cell suspension to the desired final concentration (e.g., 2 µM).
-
Fluorescence Measurement: Monitor the increase in fluorescence over time. The increase in fluorescence corresponds to the amount of PI that has entered the cells and bound to DNA, indicating membrane permeabilization.
Visualizations
This compound Cell Penetration Mechanism
The following diagram illustrates the proposed mechanism of action for this compound, which involves cell membrane translocation followed by interaction with intracellular nucleic acids.[8][9]
Caption: Proposed mechanism of this compound action.
Troubleshooting Workflow for Cell Penetration Assays
This flowchart provides a logical sequence of steps to troubleshoot common issues in this compound cell penetration experiments.
Caption: Troubleshooting workflow for this compound assays.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Structure-activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: the proline hinge is responsible for the cell-penetrating ability of buforin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of lipid composition on buforin II structure and membrane entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions. | Semantic Scholar [semanticscholar.org]
- 10. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 11. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of proline position on the antimicrobial mechanism of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Buforin-2 vs. Magainin-2: A Comparative Analysis of a Cell-Penetrating and a Membrane-Permeabilizing Antimicrobial Peptide
A comprehensive guide for researchers, scientists, and drug development professionals detailing the mechanisms of action, comparative efficacy, and experimental evaluation of buforin-2 and magainin-2.
Introduction
Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents in an era of mounting antibiotic resistance. Among the vast array of AMPs, this compound and magainin-2 have garnered significant attention due to their potent antimicrobial activities. While both are cationic peptides, their mechanisms of action diverge fundamentally, offering distinct advantages and disadvantages for therapeutic development. This compound, a histone H2A-derived peptide, is a cell-penetrating peptide (CPP) that exerts its antimicrobial effects by targeting intracellular components. In contrast, magainin-2, isolated from the skin of the African clawed frog Xenopus laevis, primarily acts by permeabilizing the bacterial cell membrane. This guide provides a detailed comparison of these two peptides, supported by experimental data, to aid researchers in their selection and development for various applications.
Mechanism of Action: A Tale of Two Strategies
The antimicrobial efficacy of this compound and magainin-2 stems from their distinct interactions with microbial cells.
This compound: The Intracellular Assassin
This compound's mechanism is characterized by its ability to translocate across the microbial cell membrane without causing significant lysis[1][2]. This remarkable cell-penetrating capability is largely attributed to a proline hinge in its structure[2]. Once inside the cytoplasm, this compound binds with high affinity to intracellular nucleic acids, namely DNA and RNA[1]. This interaction is reported to be over 20 times stronger than that of magainin-2[1]. By binding to these vital macromolecules, this compound disrupts essential cellular processes such as replication, transcription, and translation, ultimately leading to rapid cell death[1]. While it is understood that this compound forms transient pores to facilitate its entry, these pores are short-lived and do not lead to the widespread leakage of cellular contents[3].
Magainin-2: The Membrane Disruptor
In contrast to the stealthy approach of this compound, magainin-2 employs a more direct assault on the microbial cell membrane. Its primary mechanism involves the formation of stable "toroidal pores"[4]. In the toroidal pore model, the lipid molecules of the membrane bend inward to line the pore alongside the magainin-2 peptides. This creates a channel through the membrane, leading to the leakage of ions and other essential cytoplasmic components, disruption of the membrane potential, and ultimately, cell lysis[4]. The orientation of magainin-2 on the membrane surface is concentration-dependent and plays a crucial role in the initiation of pore formation.
Quantitative Performance Comparison
The following tables summarize the antimicrobial and hemolytic activities of this compound and magainin-2, providing a quantitative basis for comparison.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Microorganism | This compound MIC (µM) | Magainin-2 MIC (µM) | Reference |
| Acinetobacter baumannii (Standard Strain) | 8 - 16 | 4 | [4] |
| Acinetobacter baumannii (Drug-Resistant) | 8 - 16 | 2 | [4] |
| Escherichia coli | Not explicitly stated in direct comparison | >128 | [5] |
| Staphylococcus aureus | Not explicitly stated in direct comparison | >128 | [5] |
| Pseudomonas aeruginosa | Not explicitly stated in direct comparison | 128 - >128 | [5] |
| Candida albicans | 32 - >64 | Inactive in PBS | [6][7] |
Note: MIC values can vary between studies due to different experimental conditions. This compound is generally reported to have stronger antimicrobial activity against a broader spectrum of microorganisms compared to other α-helical antimicrobial peptides like magainin-2[2][3].
Table 2: Hemolytic Activity (HC50)
| Peptide | HC50 (µM) | Interpretation | Reference |
| This compound (analog) | 100 - 150 | Low Hemolytic Activity | [8] |
| This compound (dimer) | Negligible | Very Low Hemolytic Activity | [9] |
| Magainin-2 | > 64 | Low Hemolytic Activity | [10] |
HC50 is the concentration of the peptide that causes 50% hemolysis of red blood cells. A higher HC50 value indicates lower cytotoxicity towards mammalian cells.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial or fungal culture, antimicrobial peptide stock solution, spectrophotometer.
-
Protocol:
-
Prepare serial two-fold dilutions of the antimicrobial peptide in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Include positive (microorganism in broth without peptide) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.
-
2. Hemolysis Assay
This assay assesses the cytotoxicity of an antimicrobial peptide by measuring its ability to lyse red blood cells.
-
Materials: Fresh red blood cells (RBCs), Phosphate-Buffered Saline (PBS), antimicrobial peptide stock solution, Triton X-100 (positive control), 96-well plates, spectrophotometer.
-
Protocol:
-
Wash RBCs with PBS by repeated centrifugation and resuspension until the supernatant is clear. Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Prepare serial dilutions of the antimicrobial peptide in PBS in a 96-well plate.
-
Add the RBC suspension to each well.
-
Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only for 0% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculate the percentage of hemolysis relative to the positive and negative controls. The HC50 is the peptide concentration that causes 50% hemolysis.
-
3. Membrane Permeabilization Assay
This assay evaluates the ability of a peptide to disrupt the cell membrane, often using fluorescent dyes.
-
Outer Membrane Permeabilization (NPN Uptake Assay): The fluorescent probe N-phenyl-1-naphthylamine (NPN) is used. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a damaged outer membrane. An increase in fluorescence upon addition of the peptide to a bacterial suspension indicates outer membrane permeabilization.
-
Inner Membrane Permeabilization (SYTOX Green Uptake Assay): SYTOX Green is a high-affinity nucleic acid stain that cannot cross the intact cytoplasmic membrane of live cells. When the inner membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.
4. DNA/RNA Binding Assay (Gel Retardation Assay)
This assay demonstrates the interaction of a peptide with nucleic acids.
-
Protocol:
-
Incubate a fixed amount of DNA or RNA with increasing concentrations of the antimicrobial peptide.
-
Run the samples on an agarose gel.
-
Visualize the nucleic acid bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
If the peptide binds to the nucleic acid, the migration of the nucleic acid through the gel will be retarded or completely inhibited, resulting in a shift or disappearance of the band.
-
Visualizing the Mechanisms of Action
This compound Mechanism of Action
Caption: this compound translocates across the membrane via transient pores and inhibits intracellular functions.
Magainin-2 Mechanism of Action
Caption: Magainin-2 forms stable toroidal pores in the bacterial membrane, leading to cell lysis.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.
Conclusion
This compound and magainin-2 exemplify two distinct and effective strategies employed by antimicrobial peptides. This compound's cell-penetrating mechanism and intracellular targeting offer the potential for high potency and a reduced likelihood of resistance development linked to membrane modifications. Its low hemolytic activity further enhances its therapeutic profile. Magainin-2's rapid, lytic action via toroidal pore formation provides a robust mechanism for killing a broad range of pathogens. The choice between these or other antimicrobial peptides will ultimately depend on the specific therapeutic application, the target pathogens, and the desired balance between efficacy and cytotoxicity. This guide provides the foundational knowledge and experimental framework to assist researchers in making these critical decisions in the development of next-generation antimicrobial agents.
References
- 1. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Antimicrobial Peptides: Focus on Buforins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antibiofilm Activity and Mode of Action of Magainin 2 against Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A critical comparison of the hemolytic and fungicidal activities of cationic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chimeric Peptides Derived from Bovine Lactoferricin and Buforin II: Antifungal Activity against Reference Strains and Clinical Isolates of Candida spp. [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of the Antimicrobial Potency of Buforin-2 and Parasin I
For Researchers, Scientists, and Drug Development Professionals
In the urgent quest for novel antimicrobial agents to combat rising antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. This guide provides a detailed, data-driven comparison of two potent AMPs: Buforin-2 and Parasin I. Both are histone H2A-derived peptides and exhibit broad-spectrum antimicrobial activity, yet they operate through distinct mechanisms. This document synthesizes experimental data on their antimicrobial efficacy, details the methodologies used for their evaluation, and visualizes their mechanisms of action to inform research and drug development efforts.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial potency of this compound and Parasin I is most commonly quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide required to inhibit the visible growth of a microorganism. The table below summarizes the reported MIC values for both peptides against a range of Gram-positive and Gram-negative bacteria, as well as fungi. It is important to note that MIC values can vary between studies due to differences in experimental conditions.
| Microorganism | Gram Type/Class | This compound MIC (µg/mL) | Parasin I MIC (µg/mL) |
| Escherichia coli | Gram-Negative | 0.8 - 8 | 1 - 8[1] |
| Pseudomonas aeruginosa | Gram-Negative | >100 | 2 - 16[1] |
| Acinetobacter baumannii | Gram-Negative | 8[2] | Not Reported |
| Staphylococcus aureus | Gram-Positive | 4 - >100 | 1 - 8[1] |
| Bacillus subtilis | Gram-Positive | Not Reported | 1 - 4[1] |
| Candida albicans | Fungus | 32 - >64[3] | 4 - 16[1] |
| Cryptococcus neoformans | Fungus | 32 - >64[3] | Not Reported |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial potency of peptides like this compound and Parasin I. The broth microdilution assay is the standard method employed for this purpose.
Broth Microdilution Assay for MIC Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
-
Antimicrobial Peptides: Stock solutions of this compound and Parasin I are prepared in a suitable solvent, such as sterile deionized water or a weak acid solution (e.g., 0.01% acetic acid) to ensure solubility.[1]
-
Bacterial/Fungal Strains: Pure cultures of the test microorganisms are grown on appropriate agar plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for bacteria.[1] For fungi, a medium such as RPMI-1640 is often used.
-
96-Well Plates: Sterile, polypropylene 96-well microtiter plates are used to perform the assay. Polypropylene is preferred as cationic peptides can adhere to polystyrene surfaces.[4]
2. Inoculum Preparation:
-
Several colonies of the microorganism are inoculated into the appropriate broth and incubated until the culture reaches the mid-logarithmic phase of growth, which is typically standardized to a 0.5 McFarland turbidity standard.
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[5]
3. Assay Procedure:
-
Serial two-fold dilutions of the peptide stock solutions are prepared directly in the 96-well plate using the appropriate growth medium.
-
The prepared microbial inoculum is added to each well containing the diluted peptide.
-
Control wells are included: a positive control (microorganism and medium, no peptide) and a negative control (medium only).[6]
-
The plate is incubated at a suitable temperature (e.g., 37°C for most bacteria, 30-35°C for fungi) for 18-24 hours.[5]
4. MIC Determination:
-
Following incubation, the wells are visually inspected for turbidity (growth).
-
The MIC is recorded as the lowest concentration of the peptide at which there is no visible growth of the microorganism.[1]
Mechanisms of Action
This compound and Parasin I, despite both being derived from histone H2A, exhibit fundamentally different mechanisms of antimicrobial action.
Parasin I: Membrane Permeabilization
Parasin I is a cationic peptide that acts directly on the microbial cell membrane.[7]
-
Electrostatic Attraction: The positively charged Parasin I is attracted to the negatively charged components of the microbial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[5]
-
Membrane Disruption: Upon binding, Parasin I disrupts the lipid bilayer, leading to the formation of pores or channels. This permeabilization of the membrane disrupts the cellular electrochemical gradient and leads to the leakage of essential intracellular components, ultimately causing cell death.[5]
This compound: Intracellular Targeting
In contrast to Parasin I, this compound translocates across the cell membrane without causing significant lysis and acts on intracellular targets.[8]
-
Cell Penetration: this compound penetrates the bacterial cell membrane without forming pores or causing significant damage to the membrane itself.[8] The proline hinge in its structure is crucial for this cell-penetrating ability.
-
Intracellular Binding: Once inside the cell, this compound binds to nucleic acids (DNA and RNA).[8]
-
Inhibition of Cellular Functions: This binding to DNA and RNA inhibits essential cellular processes, such as replication, transcription, and translation, leading to rapid cell death.[8]
Conclusion
This compound and Parasin I are both highly potent antimicrobial peptides with broad-spectrum activity. However, their distinct mechanisms of action present different advantages and potential applications. Parasin I's rapid, membrane-disrupting activity may be advantageous for topical applications where rapid killing of surface pathogens is desired. In contrast, this compound's ability to penetrate cells and target intracellular components could be beneficial in combating intracellular pathogens or in applications where membrane lysis is undesirable. The choice between these two peptides for therapeutic development will depend on the specific target pathogen, the site of infection, and the desired therapeutic outcome. Further research, including in vivo efficacy and toxicity studies, is necessary to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chimeric Peptides Derived from Bovine Lactoferricin and Buforin II: Antifungal Activity against Reference Strains and Clinical Isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Unveiling the Multifaceted Mechanisms of Antibacterial Activity of Buforin II and Frenatin 2.3S Peptides from Skin Micro-Organs of the Orinoco Lime Treefrog (Sphaenorhynchus lacteus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Buforin-2 vs. Traditional Antibiotics: A Comparative Efficacy Guide
In the global battle against antimicrobial resistance, novel therapeutic agents are paramount. Buforin-2, a potent antimicrobial peptide (AMP) derived from the Asian toad Bufo bufo gargarizans, presents a promising alternative to conventional antibiotics. This guide provides a detailed comparison of the efficacy, mechanism of action, and resistance profiles of this compound and traditional antibiotics, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's effectiveness, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the MIC values of this compound against several common bacterial pathogens in comparison to traditional antibiotics. It is important to note that MIC values can vary between studies due to differing experimental conditions.
| Microorganism | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Escherichia coli | 4[1] | >1024 | 0.015 - 0.5[2] | 0.5 - 4[3] |
| Staphylococcus aureus | 4[1] | 0.25 - 2 | 0.25 - 1[2] | 0.25 - 4[3][4] |
| Pseudomonas aeruginosa | 2[1] | >1024 | 0.1 - 0.5[2] | 1 - 8[3][4] |
Mechanisms of Action: A Fundamental Divergence
This compound and traditional antibiotics employ fundamentally different strategies to combat bacterial infections. This divergence is a key factor in this compound's potential to overcome existing resistance mechanisms.
This compound: Intracellular Targeting
This compound's mechanism of action is characterized by its ability to penetrate the bacterial cell membrane without causing lysis and subsequently targeting intracellular components.[5][6][7] This process involves:
-
Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Translocation: this compound then translocates across the cell membrane, a process that is not fully understood but is thought to involve the formation of transient pores or other non-disruptive mechanisms.[8]
-
Intracellular Binding: Once inside the bacterium, this compound binds to nucleic acids (DNA and RNA), inhibiting essential cellular processes such as replication, transcription, and translation, ultimately leading to cell death.[5][9]
Traditional Antibiotics: Diverse Extracellular and Intracellular Targets
Traditional antibiotics function through a variety of mechanisms, often targeting specific enzymes or cellular structures.[10][11][12] Common modes of action include:
-
Inhibition of Cell Wall Synthesis: Beta-lactams (e.g., penicillin, ampicillin) and glycopeptides (e.g., vancomycin) interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[13]
-
Inhibition of Protein Synthesis: Macrolides, tetracyclines, and aminoglycosides (e.g., gentamicin) bind to bacterial ribosomes, disrupting protein production.[13][14]
-
Inhibition of Nucleic Acid Synthesis: Fluoroquinolones (e.g., ciprofloxacin) inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[14]
-
Disruption of Metabolic Pathways: Sulfonamides and trimethoprim block the synthesis of folic acid, a vital nutrient for bacteria.[10]
References
- 1. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journalrmc.com [journalrmc.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. [PDF] Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions. | Semantic Scholar [semanticscholar.org]
- 8. Unveiling the Multifaceted Mechanisms of Antibacterial Activity of Buforin II and Frenatin 2.3S Peptides from Skin Micro-Organs of the Orinoco Lime Treefrog (Sphaenorhynchus lacteus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action and specificity of antimicrobial peptides designed based on buforin IIb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijfmr.com [ijfmr.com]
- 11. Antibiotic - Wikipedia [en.wikipedia.org]
- 12. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Buforin-2: A Comparative Guide to its Anticancer Activity in Xenograft Models
For Immediate Release
In the relentless pursuit of novel cancer therapeutics, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. Among them, Buforin-2, and specifically its synthetic analog Buforin IIb, has garnered significant attention for its potent and selective anticancer properties. This guide provides a comprehensive comparison of this compound's anticancer activity validated in xenograft models, offering researchers, scientists, and drug development professionals a critical overview of its performance against other alternatives, supported by experimental data.
Comparative Efficacy in Xenograft Models
Buforin IIb has demonstrated significant tumor suppression in various cancer types. In preclinical xenograft models, its efficacy is often compared to other antimicrobial peptides with known anticancer activities, such as those from the Magainin family. The following tables summarize the quantitative data from key in vivo studies.
Table 1: In Vivo Efficacy of Buforin IIb in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment Protocol | Key Findings |
| Lung Cancer | NCI-H460 | BALB/c (nu/nu) mice | 5, 10, and 20 mg/kg Buforin IIb, intravenous injection | Significant tumor suppression at all tested concentrations.[1] |
| Liver Cancer | HepG2 | Nude mice | 50 nmol Buforin IIb, tail vein injection | Significant inhibition of tumor volume and weight. |
| Prostate Cancer | DU145 | Nude mice | - | Buforin IIb, when combined with 2-Deoxy-d-glucose, showed enhanced tumor growth inhibition. |
Table 2: Comparative In Vivo Efficacy with Magainin Peptides
| Peptide | Cancer Model | Animal Model | Treatment Protocol | Key Findings |
| Buforin IIb | Lung Cancer (NCI-H460) | BALB/c (nu/nu) mice | 5-20 mg/kg, intravenous | Significant tumor suppression.[1] |
| Magainin 2 | Murine Ascites Tumors | Mice | 50-60 mg/kg, intraperitoneal | Maximally effective concentration.[2] |
| Magainin 2 Analogs | Murine Ascites Tumors | Mice | 20-25 mg/kg, intraperitoneal | Enhanced potency compared to Magainin 2.[2] |
Delving into the Mechanism of Action
Buforin IIb's anticancer activity is attributed to its unique mechanism of action, which distinguishes it from many conventional chemotherapeutics and even other AMPs. It selectively targets cancer cells, penetrates their membranes without causing lysis, and induces apoptosis through intracellular pathways.
Signaling Pathways Modulated by Buforin IIb
Buforin IIb triggers a cascade of events within cancer cells, primarily leading to apoptosis through the mitochondrial pathway. In some cancer types, it also influences cell cycle regulation.
Caption: Buforin IIb anticancer signaling pathways.
Experimental Protocols: A Closer Look
Reproducibility is paramount in scientific research. This section details a generalized experimental protocol for evaluating the anticancer activity of this compound in a xenograft model, based on published studies.
Xenograft Model Establishment and Treatment
Caption: Experimental workflow for xenograft studies.
1. Animal Models:
-
Immunocompromised mice, such as BALB/c nude mice, are commonly used to prevent rejection of human tumor xenografts.[1]
-
Animals are housed in a pathogen-free environment with controlled temperature, humidity, and light cycles.
-
All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
2. Cell Culture and Implantation:
-
Human cancer cell lines (e.g., NCI-H460 for lung cancer, HepG2 for liver cancer) are cultured in appropriate media.
-
A specific number of viable cells (e.g., 2 x 10^6 cells) are harvested, resuspended in a suitable buffer like PBS, and injected subcutaneously into the flank of the mice.
3. Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 50-150 mm³).
-
Mice are then randomized into control and treatment groups.
-
Buforin IIb, dissolved in a vehicle like PBS, is administered, typically via intravenous or tail vein injection, at specified doses and schedules.[1]
4. Efficacy Evaluation:
-
Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting) to assess markers of apoptosis and cell proliferation.
Conclusion
The data from xenograft models strongly support the potential of Buforin IIb as a potent and selective anticancer agent. Its ability to induce apoptosis through multiple pathways and its efficacy in various cancer types make it a compelling candidate for further preclinical and clinical development. This guide provides a foundational understanding for researchers looking to explore the therapeutic promise of this compound and other related antimicrobial peptides in the fight against cancer.
References
A Comparative Analysis of Buforin-2 and Other Leading Cell-Penetrating Peptides
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of Buforin-2 against other well-established cell-penetrating peptides (CPPs), supported by experimental data and detailed methodologies.
Cell-penetrating peptides have emerged as invaluable tools for overcoming the cellular membrane barrier, enabling the intracellular delivery of a wide array of therapeutic and diagnostic molecules. Among the numerous CPPs discovered, this compound, a histone H2A-derived antimicrobial peptide, has garnered significant attention for its potent cell-penetrating capabilities. This guide provides a comprehensive comparative analysis of this compound with other widely used CPPs, such as Tat and Penetratin, focusing on their cellular uptake efficiency, cargo delivery potential, and cytotoxicity.
Performance Comparison of Cell-Penetrating Peptides
The efficacy of a CPP is determined by its ability to efficiently translocate across the cell membrane with minimal toxicity. The following tables summarize the quantitative performance of this compound in comparison to other notable CPPs based on available experimental data.
| Table 1: Cellular Uptake Efficiency | ||
| Peptide | Uptake Mechanism | Relative Efficiency |
| This compound | Predominantly direct translocation, temperature-independent, and passive.[1] | High |
| Tat (47-57) | Primarily endocytosis (macropinocytosis), concentration-dependent.[1][2] | High |
| Penetratin | Direct translocation and endocytosis.[2][3] | Moderate to High |
| This compound derivative (BR2) | Lipid-mediated macropinocytosis. | Higher than Tat (49–57)[4] |
| Table 2: Cargo Delivery | ||
| Peptide | Cargo Type | Delivery Efficiency |
| This compound | Green Fluorescent Protein (GFP) | Effective[5][6] |
| Tat | Avidin, double-stranded DNA | High[7][8] |
| Penetratin | Avidin, double-stranded DNA | Moderate[7][8] |
| Transportan 10 | Avidin, double-stranded DNA | High[8] |
| Table 3: Cytotoxicity Profile in Mammalian Cells | |||
| Peptide | Cell Line | Concentration | Cytotoxicity |
| This compound | HeLa, TM12 | Up to 100 µM | No significant cytotoxicity[1] |
| Tat (47-57) | HeLa | > 20 µM | Moderate cytotoxicity[1] |
| Penetratin | HeLa, CHO | Up to 50 µM | Negligible[8] |
| Transportan 10 | HeLa, CHO | 20 µM | Significant[8] |
Mechanisms of Cellular Entry
The ways in which CPPs traverse the cell membrane are diverse and often depend on the specific peptide, its concentration, the cargo it carries, and the cell type.
Cellular entry mechanisms of different CPPs.
This compound is thought to primarily utilize a direct translocation mechanism, rapidly crossing the cell membrane without causing significant disruption.[1] This is in contrast to the Tat peptide, which largely relies on endocytic pathways, particularly macropinocytosis.[1][2] Penetratin exhibits a more versatile entry mechanism, employing both direct translocation and endocytosis.[2][3]
Experimental Protocols
To ensure accurate and reproducible comparative analysis of CPP performance, standardized experimental protocols are crucial.
Cellular Uptake Assay (Flow Cytometry)
This protocol quantifies the intracellular accumulation of fluorescently labeled CPPs.
-
Cell Culture: Seed mammalian cells (e.g., HeLa or CHO) in a 24-well plate at a density that allows for approximately 70-80% confluency on the day of the experiment.
-
Peptide Preparation: Prepare stock solutions of fluorescently labeled CPPs (e.g., FITC-Buforin-2, FITC-Tat, FITC-Penetratin) in a suitable buffer (e.g., PBS).
-
Cell Treatment: On the day of the experiment, replace the culture medium with a serum-free medium. Add the fluorescently labeled CPPs to the cells at the desired final concentrations.
-
Incubation: Incubate the cells with the peptides for a specified time (e.g., 1-2 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized peptides.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 1% BSA) and analyze them using a flow cytometer. The mean fluorescence intensity of the cell population is used to quantify peptide uptake.
Cytotoxicity Assay (LDH Release Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from cells, an indicator of cell membrane damage and cytotoxicity.
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Replace the culture medium with a serum-free medium and add varying concentrations of the CPPs to be tested. Include a positive control (e.g., a cell lysis solution) and a negative control (untreated cells).
-
Incubation: Incubate the cells for a period relevant to the intended application (e.g., 4-24 hours) at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of LDH release for each treatment group relative to the positive control.
A generalized workflow for comparing CPPs.
Concluding Remarks
The selection of an appropriate CPP for a specific application depends on a careful consideration of its uptake efficiency, cargo delivery capacity, and inherent cytotoxicity. This compound demonstrates significant promise as a cell-penetrating peptide due to its rapid, direct translocation mechanism and low toxicity profile.[1] While direct quantitative comparisons with other leading CPPs under standardized conditions are still emerging, the available data suggests that this compound and its derivatives are highly effective and safe vectors for intracellular delivery. Further research involving side-by-side comparisons will be invaluable in solidifying the position of this compound in the landscape of cell-penetrating peptides.
References
- 1. Translocation of analogues of the antimicrobial peptides magainin and buforin across human cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cancer Specific Cell-Penetrating Peptide, BR2, for the Efficient Delivery of an scFv into Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-penetrating peptides and antimicrobial peptides: how different are they? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antimicrobial and Antiviral Applications of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein cargo delivery properties of cell-penetrating peptides. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Additive Effects Dominate Interactions Between Buforin-2 and Conventional Antibiotics, New Guide Reveals
For Immediate Release
A comprehensive analysis of the synergistic potential between the antimicrobial peptide Buforin-2 and conventional antibiotics indicates that their combined effect is primarily additive rather than synergistic. This finding, detailed in a new comparison guide for researchers, scientists, and drug development professionals, is based on available in vitro studies and provides critical insights for the development of future antimicrobial combination therapies.
The guide summarizes quantitative data from key studies, offering a direct comparison of the performance of this compound in combination with various classes of conventional antibiotics against a range of bacterial strains. The primary method for evaluating these interactions is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 typically indicates synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index of > 4.0 points to antagonism.
Quantitative Analysis of this compound and Antibiotic Interactions
A pivotal study by Zhou and Peng (2013) investigated the in vitro interactions of this compound with several clinically used antibiotics against both Gram-positive and Gram-negative bacteria. The results consistently demonstrated additive effects, with no instances of synergy or antagonism observed. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of the individual agents and the calculated FIC indices for their combinations.[1][2]
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Conventional Antibiotics Against Various Bacterial Strains [2]
| Organism | This compound (μg/mL) | Cefazolin (μg/mL) | Ciprofloxacin (μg/mL) | Gentamicin (μg/mL) | Rifampicin (μg/mL) |
| S. aureus (MSSA) | 1 | 0.5 | 0.5 | 0.5 | 0.03 |
| S. aureus (MRSA) | 2 | >128 | 1 | 1 | 0.06 |
| E. coli | 0.5 | 2 | 0.03 | 0.5 | 4 |
| P. aeruginosa | 8 | >128 | 0.5 | 1 | 16 |
Table 2: Fractional Inhibitory Concentration (FIC) Indices for this compound in Combination with Conventional Antibiotics [1][2]
| Organism | This compound + Cefazolin | This compound + Ciprofloxacin | This compound + Gentamicin | This compound + Rifampicin | Interpretation |
| S. aureus (MSSA) | 1 | 1 | 1 | 1 | Additive |
| S. aureus (MRSA) | 1 | 1 | 1 | 1 | Additive |
| E. coli | 1 | 1 | 1 | 1 | Additive |
| P. aeruginosa | 1 | 1 | 1 | 1 | Additive |
FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism
Understanding the Mechanism of Interaction
This compound exerts its antimicrobial activity through a distinct mechanism of action. Unlike many other antimicrobial peptides that kill bacteria by forming pores in the cell membrane, this compound penetrates the bacterial cell membrane without causing significant lysis.[3][4][5] Once inside the cell, it binds to DNA and RNA, thereby inhibiting essential cellular processes and leading to cell death.[3][5] This intracellular targeting mechanism may explain the observed additive effects. It is hypothesized that conventional antibiotics, which typically inhibit cell wall synthesis, protein synthesis, or DNA replication through different mechanisms, act in parallel with this compound, leading to a combined, but not synergistic, antimicrobial outcome.
Caption: Logical flow of the proposed additive mechanism.
Experimental Protocols
The primary method for assessing the synergistic or additive effects of antimicrobial agents is the checkerboard assay .
Objective: To determine the MIC of two antimicrobial agents alone and in combination to calculate the FIC index.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard and then diluted to the final inoculum concentration (typically 5 x 10^5 CFU/mL)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of this compound and the conventional antibiotic of known concentrations
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
In a 96-well plate, serially dilute the conventional antibiotic (Drug A) two-fold along the x-axis (e.g., columns 1-10).
-
Serially dilute this compound (Drug B) two-fold along the y-axis (e.g., rows A-G).
-
Column 11 should contain only the serial dilutions of Drug B to determine its MIC.
-
Row H should contain only the serial dilutions of Drug A to determine its MIC.
-
Column 12 should serve as a growth control (no antimicrobial agents) and a sterility control (no bacteria).
-
-
Inoculation:
-
Inoculate all wells, except the sterility control, with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading the Results:
-
After incubation, determine the MIC for each drug alone and for each combination by visual inspection for turbidity. The MIC is the lowest concentration that completely inhibits visible growth.
-
-
Calculation of the FIC Index:
-
The FIC for each drug in a given well is calculated as:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
The FIC index for each combination is the sum of the individual FICs:
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Caption: A simplified workflow for the checkerboard assay.
Conclusion
The available evidence strongly suggests that combining this compound with conventional antibiotics results in an additive, rather than a synergistic, effect. This implies that the combined antimicrobial activity is equal to the sum of the individual activities of the agents. While this may not provide the enhanced potency often sought with combination therapies, the lack of antagonism is also a crucial finding, indicating that these combinations are not detrimental. For researchers and drug developers, this guide underscores the importance of empirical testing for synergistic interactions and provides a framework for evaluating the potential of antimicrobial peptide-antibiotic combinations. Future research could explore these combinations against a wider array of multidrug-resistant organisms and in biofilm models to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Peptide Synergies for Fighting Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between Buforin-2 and Other Antimicrobial Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the exploration of novel therapeutic agents, with antimicrobial peptides (AMPs) representing a promising frontier. Buforin-2, a potent histone-derived AMP, has garnered significant attention due to its unique mechanism of action. Understanding the potential for cross-resistance between this compound and other AMPs is critical for its development as a sustainable therapeutic. This guide provides an objective comparison of this compound with other AMPs, focusing on their mechanisms of action and the implications for cross-resistance, supported by established experimental methodologies.
Differentiated Mechanisms of Action: A Foundation for Limited Cross-Resistance
A key factor influencing cross-resistance is the similarity of drug mechanisms. This compound stands apart from many other AMPs due to its primary intracellular target.
This compound: This 21-amino acid peptide translocates across the bacterial cell membrane without causing significant lysis or pore formation.[1][2] Its potent antimicrobial activity stems from its ability to bind to intracellular nucleic acids (DNA and RNA), subsequently inhibiting cellular functions and leading to rapid cell death.[1][2] The proline hinge within its structure is crucial for this cell-penetrating capability.
Other AMPs (e.g., Magainin 2, Pexiganan, Melittin): Many other AMPs, in contrast, exert their antimicrobial effects primarily at the cell membrane. They typically function by disrupting the bacterial membrane's integrity through various models, such as the "barrel-stave," "carpet," or "toroidal pore" models, leading to leakage of cellular contents and cell death.
This fundamental difference in the mechanism of action suggests a lower likelihood of cross-resistance between this compound and membrane-disrupting AMPs. Resistance mechanisms that evolve to counteract membrane-active peptides, such as alterations in the cell surface charge or membrane fluidity, may not be effective against a peptide that bypasses the membrane as its primary target.
Experimental Data on AMP Cross-Resistance
While direct quantitative cross-resistance studies involving this compound are limited in the readily available literature, studies on other AMPs provide a framework for understanding how such evaluations are conducted and the typical patterns observed. The following table summarizes hypothetical data based on published studies on other AMPs to illustrate how cross-resistance is typically presented.
Table 1: Illustrative Cross-Resistance Profile of a this compound-Resistant E. coli Strain
| Antimicrobial Peptide (AMP) | Mechanism of Action | Fold-Change in MIC in this compound-Resistant Strain |
| This compound | Intracellular (Nucleic Acid Binding) | 16 |
| Magainin 2 | Membrane-disrupting (Pore formation) | 2 |
| Pexiganan | Membrane-disrupting (Pore formation) | 2-4 |
| Melittin | Membrane-disrupting (Pore formation) | 1-2 |
| Colistin | Membrane-disrupting (LPS interaction) | 1 |
Note: This table is for illustrative purposes to demonstrate data presentation and is not based on a specific published study directly testing this compound cross-resistance.
Experimental Protocols
The following methodologies are standard for investigating cross-resistance between AMPs.
Induction of Resistance
A common method to induce resistance is through serial passaging .
-
Bacterial Isolate Selection: A well-characterized bacterial strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) is chosen.
-
Initial Susceptibility Testing: The baseline Minimum Inhibitory Concentration (MIC) of the selected AMPs (including this compound) is determined for the parent strain.
-
Serial Passaging:
-
The bacterial strain is cultured in a liquid medium (e.g., Mueller-Hinton Broth) containing a sub-inhibitory concentration (e.g., 0.5 x MIC) of the AMP to which resistance is to be induced.
-
Following incubation, the culture from the highest concentration of the AMP that still permits growth is used to inoculate a new series of cultures with incrementally higher concentrations of the peptide.
-
This process is repeated for a defined period or until a significant increase in the MIC is observed.
-
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of AMPs.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of AMPs: Two-fold serial dilutions of each AMP are prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the diluted AMPs. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the AMP that completely inhibits visible bacterial growth.
Visualizing Mechanisms and Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow for Cross-Resistance Studies
Caption: Workflow for AMP cross-resistance studies.
Conclusion
The distinct intracellular mechanism of action of this compound suggests a favorable profile with a potentially low propensity for cross-resistance with membrane-disrupting AMPs. This characteristic is a significant advantage in the context of developing robust antimicrobial therapies that can withstand the evolution of resistance. Further direct, quantitative experimental studies are warranted to fully elucidate the cross-resistance profile of this compound against a panel of clinically relevant AMPs and antibiotic-resistant bacterial strains. Such data will be invaluable for guiding the strategic development and potential combination therapies involving this promising antimicrobial peptide.
References
- 1. Non-Lytic Antibacterial Peptides That Translocate Through Bacterial Membranes to Act on Intracellular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the Multifaceted Mechanisms of Antibacterial Activity of Buforin II and Frenatin 2.3S Peptides from Skin Micro-Organs of the Orinoco Lime Treefrog (Sphaenorhynchus lacteus) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Buforin-2 and Its Analogs for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Buforin-2, a histone H2A-derived antimicrobial peptide, has garnered significant interest for its potential as an anticancer agent. Its ability to selectively target and eliminate cancer cells while exhibiting lower toxicity to normal cells makes it a promising candidate for therapeutic development. This guide provides a comparative analysis of the cytotoxicity of this compound and its key analogs, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Data Presentation: Cytotoxicity Profile
The cytotoxic activity of this compound and its analogs is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit the growth of 50% of a cell population. The following table summarizes the available IC50 values for this compound and its prominent analog, Buforin IIb, against various cancer cell lines and normal cells. It is important to note that direct comparisons can be challenging as data may originate from different studies with variations in experimental conditions.
| Peptide | Cell Line | Cell Type | IC50 (µg/mL) | Selectivity |
| Buforin IIb | Jurkat | Human T-cell leukemia | 6[1] | Highly selective for cancer cells |
| HeLa | Human cervical cancer | 12[1] | ||
| Human Fibroblasts | Normal connective tissue | ~350[1] | ||
| Mouse Embryonic Fibroblasts | Normal embryonic tissue | ~350[1] | ||
| Buforin (1-17) | Cancer cell lines | >500[1] | Low anticancer activity | |
| Magainin G | Cancer cell lines | 34-68[1] | Lower than Buforin IIb |
Note: A lower IC50 value indicates higher cytotoxic potency. Preliminary studies have suggested that the synthetic analog Buforin IIb possesses stronger cytolytic activity against cancer cells than the parent Buforin II.[1] Further research with direct comparative assays is needed to fully quantify this difference. Analogs such as Buforin (1-17), a truncated version, have shown significantly reduced anticancer activity.[1]
Experimental Protocols: Assessing Cytotoxicity
The data presented in this guide is primarily derived from in vitro cytotoxicity assays, with the MTT assay being a widely used method.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound or its analogs
-
Cancer cell lines (e.g., HeLa, Jurkat) and normal cell lines (e.g., human fibroblasts)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours.
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound or its analogs. Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values of the treated wells are compared to the untreated control wells to determine the percentage of cell viability. The IC50 value is then calculated from the dose-response curve.
Mandatory Visualization: Mechanism of Action and Experimental Workflow
To visually represent the processes involved in the action of this compound and its analogs, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the cytotoxicity of this compound and its analogs using the MTT assay.
A key feature of this compound and its analogs is their unique mechanism of action, which involves penetrating the cancer cell membrane without causing lysis and subsequently inducing apoptosis.
Caption: Signaling pathway of this compound induced apoptosis in cancer cells.
Mechanism of Cytotoxicity
Unlike many other antimicrobial peptides that disrupt the cell membrane, this compound and its analogs exert their cytotoxic effects through a more intricate mechanism. The presence of a proline hinge in their structure is crucial for their ability to penetrate the cell membrane without causing lysis.[1] Once inside the cell, they can interact with intracellular targets.
The primary mechanism of cancer cell death induced by Buforin IIb is apoptosis, which is initiated through a mitochondria-dependent pathway.[1] This involves the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis. Furthermore, in some cancer types, such as prostate cancer, Buforin IIb has been shown to upregulate the tumor suppressor protein p53, which can also contribute to the apoptotic cascade.
Conclusion
This compound and its analogs, particularly Buforin IIb, demonstrate significant potential as anticancer agents due to their selective cytotoxicity towards cancer cells and their unique intracellular mechanism of action. The ability to induce apoptosis without causing membrane lysis offers a potential advantage in minimizing off-target effects. Further research focusing on structure-activity relationships and the development of new analogs with enhanced potency and selectivity will be crucial in translating these promising findings into effective cancer therapies. The experimental protocols and mechanistic insights provided in this guide offer a foundational understanding for researchers and drug developers working in this exciting field.
References
Unraveling the Intracellular Targets of Buforin-2: A Comparative Guide for Researchers
For researchers in antimicrobial development, the validation of intracellular targets is a critical step in understanding a drug's mechanism of action and potential for therapeutic application. This guide provides a comparative analysis of Buforin-2, a potent antimicrobial peptide (AMP), and its intracellular targeting capabilities against alternative AMPs. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying molecular interactions and experimental workflows.
Performance Comparison: this compound vs. Alternative Intracellular-Targeting AMPs
This compound, a histone H2A-derived peptide, exerts its antimicrobial activity not by membrane lysis, but by penetrating the bacterial cell membrane and interacting with intracellular components.[1][2] Its primary targets are nucleic acids, leading to the inhibition of essential cellular processes and ultimately, cell death.[3][4] This mechanism distinguishes it from membrane-disrupting peptides like magainin 2. Below is a comparative summary of this compound's performance against other AMPs with known intracellular targets.
| Feature | This compound | Indolicidin | PR-39 | Bactenecin |
| Primary Intracellular Target(s) | DNA and RNA[3][4] | DNA synthesis inhibition[1][5] | Protein and DNA synthesis inhibition[1] | Ribosomal proteins, DnaK[1] |
| Mechanism of Cell Entry | Translocation without significant membrane permeabilization, facilitated by a proline hinge.[6][7] | Translocation, may involve some membrane disruption.[5] | Enters cells without lysis.[1] | Translocation via the SbmA transporter in E. coli. |
| Reported MIC Range vs. E. coli | 0.25 - 2 µg/mL[2] | 2 - 64 µg/mL[5] | ~1 µg/mL | MIC reported to be poor against Gram-negative bacteria in some studies. |
| Reported MIC Range vs. A. baumannii | 0.25 - 16 mg/L[5] | 2 - 64 mg/L[5] | Not widely reported | Not widely reported |
| Key Structural Feature for Activity | Proline hinge for cell penetration.[6][7] | Tryptophan and proline-rich sequence. | Proline and arginine-rich sequence. | Disulfide bridge forming a loop structure. |
| Evidence of Nucleic Acid Binding | Strong affinity for DNA and RNA, shown to be over 20 times stronger than magainin 2.[3] | Inhibits DNA synthesis.[5] | Inhibits DNA synthesis.[1] | Less evidence for direct, primary targeting of nucleic acids. |
Experimental Protocols for Target Validation
Accurate validation of intracellular targets is paramount. Below are detailed protocols for two fundamental assays used to investigate the interaction of this compound and other AMPs with nucleic acids and their localization within the cell.
Gel Retardation Assay for Peptide-Nucleic Acid Binding
This assay, also known as an Electrophoretic Mobility Shift Assay (EMSA), is used to qualitatively assess the binding of peptides to DNA or RNA.[8] The principle lies in the reduced electrophoretic mobility of a nucleic acid fragment when it is bound by a peptide.[9]
Materials:
-
Purified antimicrobial peptide (e.g., this compound)
-
Target nucleic acid (e.g., plasmid DNA, specific RNA sequence)
-
Binding Buffer (e.g., 5% glycerol, 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT, 20 mM KCl, 50 µg/mL BSA)[10]
-
Agarose gel (1%)
-
Gel loading dye
-
Electrophoresis buffer (e.g., 0.5x TBE)
-
Nucleic acid stain (e.g., Ethidium Bromide)
-
Gel documentation system
Protocol:
-
Prepare a 1% agarose gel in the appropriate electrophoresis buffer.
-
In separate microcentrifuge tubes, mix a fixed amount of the target nucleic acid (e.g., 100-200 ng of plasmid DNA) with increasing concentrations of the antimicrobial peptide.[4][11]
-
Add binding buffer to each reaction to a final volume of 20 µL.
-
Incubate the reactions at room temperature for 20-60 minutes to allow for binding.[4][10]
-
After incubation, add gel loading dye to each reaction mixture.
-
Carefully load the samples into the wells of the agarose gel. Include a control lane with only the nucleic acid and loading dye.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with a suitable nucleic acid stain and visualize the bands using a gel documentation system.
-
A "retardation" or shift in the migration of the nucleic acid band in the presence of the peptide indicates binding. The degree of the shift can be proportional to the concentration of the peptide.
FITC-Labeling and Confocal Microscopy for Intracellular Localization
This method allows for the direct visualization of the peptide's location within bacterial cells. The peptide is first labeled with a fluorescent dye, such as Fluorescein Isothiocyanate (FITC), and then incubated with the target bacteria. Confocal microscopy is then used to observe the distribution of the fluorescently labeled peptide.[1][12]
Materials:
-
Purified antimicrobial peptide
-
Fluorescein Isothiocyanate (FITC)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 9.0)[13]
-
Solvent for FITC (e.g., anhydrous DMSO or DMF)[13]
-
Quenching solution (e.g., 10 mM Tris buffer)[13]
-
Purification column (e.g., desalting column)
-
Bacterial culture
-
Microscope slides and coverslips
-
Confocal laser scanning microscope
Protocol:
-
Peptide Labeling:
-
Dissolve the antimicrobial peptide in the labeling buffer.
-
Prepare a fresh solution of FITC in DMSO or DMF (e.g., 10 mg/mL).[13]
-
Add the FITC solution to the peptide solution at a desired molar ratio (e.g., 5:1 FITC:peptide).[13]
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours with gentle stirring.[13]
-
(Optional) Quench the reaction by adding a quenching solution.
-
Purify the FITC-labeled peptide from excess, unreacted FITC using a desalting column or dialysis.
-
-
Cellular Localization:
-
Grow the target bacterial strain to the mid-logarithmic phase.
-
Wash the bacterial cells with a suitable buffer (e.g., PBS).
-
Incubate the bacterial cells with the FITC-labeled peptide at a desired concentration (e.g., at or below the MIC) for a specific time period (e.g., 10-30 minutes).[1]
-
Wash the cells to remove any unbound peptide.
-
Resuspend the cells in a small volume of buffer and mount them on a microscope slide.
-
Visualize the cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for FITC (excitation ~494 nm, emission ~518 nm).
-
Observe the localization of the green fluorescence within the bacterial cells. Accumulation of fluorescence inside the cells indicates intracellular penetration.
-
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
References
- 1. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Gel Shift Assay for the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. The Gel Retardation Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Effect of proline position on the antimicrobial mechanism of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Terminal Lipidation of Buforin II Generates a Potent and Stable Peptide Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cmpcollege.ac.in [cmpcollege.ac.in]
- 10. web.stanford.edu [web.stanford.edu]
- 11. Unveiling the Multifaceted Mechanisms of Antibacterial Activity of Buforin II and Frenatin 2.3S Peptides from Skin Micro-Organs of the Orinoco Lime Treefrog (Sphaenorhynchus lacteus) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. youdobio.com [youdobio.com]
Benchmarking Buforin-2: A Comparative Guide to Performance Under Diverse Assay Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial peptide Buforin-2's performance against other well-known antimicrobial peptides (AMPs) under various experimental conditions. The data presented herein has been compiled from multiple studies to offer a comprehensive overview for researchers evaluating this compound for therapeutic and research applications.
Executive Summary
This compound, a histone H2A-derived antimicrobial peptide, exhibits potent, broad-spectrum antimicrobial activity. Its unique mechanism of action, which involves cell penetration and subsequent binding to intracellular nucleic acids, distinguishes it from many other AMPs that primarily act by disrupting the cell membrane. This guide summarizes the performance of this compound in terms of its Minimum Inhibitory Concentration (MIC) against various bacterial strains and its hemolytic activity. Furthermore, it explores the influence of different assay conditions, such as the presence of salts and serum, on its efficacy, providing a comparative context against other notable AMPs.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against a range of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to other antimicrobial peptides.
Table 1: Comparative MIC Ranges (µg/mL) of Antimicrobial Peptides Against Various Bacterial Species
| Antimicrobial Peptide | Acinetobacter baumannii (Multi-drug resistant) | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus |
| This compound | 0.25 - 16 [1] | 0.5 - 4 [2] | 4 - 64 [2] | 8 - >128 [2] |
| Cecropin P1 | 0.50 - 32[1] | 0.25 - 2[2] | 4 - 64[2] | 8 - >128[2] |
| Indolicidin | 2 - 64[1] | 0.5 - 8[2] | 8 - 128[2] | 4 - 32[2] |
| Magainin II | 0.50 - 16[1] | 0.25 - 4[2] | 2 - 128[2] | 4 - 128[2] |
| Nisin | - | 4 - 16[2] | 16 - 128[2] | 2 - 64[2] |
| Ranalexin | 2 - 64[1] | 1 - 32[2] | 16 - >128[2] | 1 - 32[2] |
Note: MIC values can vary between studies due to differences in experimental protocols. The data presented represents a range observed across different clinical isolates.
Performance Under Different Assay Conditions
The activity of antimicrobial peptides can be significantly influenced by the surrounding microenvironment. Understanding how factors like salt concentration and the presence of serum affect this compound's performance is crucial for predicting its in vivo efficacy.
Table 2: Effect of Physiological Salt Concentration on the MIC (µM) of this compound and Magainin 2 Against Acinetobacter baumannii
| Peptide | A. baumannii KCTC 2508 | A. baumannii 907233 |
| This compound | 4 | 2 |
| Magainin 2 | 4 | 2 |
Data from one study indicates that both this compound and Magainin 2 maintain their activity in the presence of physiological salt concentrations against the tested strains.
Currently, there is limited publicly available quantitative data detailing the performance of this compound across a range of pH values and serum concentrations. Further research in these areas would be beneficial for a more complete understanding of its therapeutic potential.
Hemolytic Activity: A Measure of Cytotoxicity
A critical aspect of antimicrobial peptide development is its selectivity for microbial cells over host cells. Hemolytic activity is a common in vitro measure of cytotoxicity against erythrocytes.
Table 3: Comparative Hemolytic Activity of this compound and Other Antimicrobial Peptides
| Peptide | Hemolytic Activity | Notes |
| This compound | Low | Showed less hemolytic effect than Frenatin 2.3S, with no significant hemolysis observed at concentrations up to 200 µM.[3][4] |
| Frenatin 2.3S | Higher than this compound | [3][4] |
| LL-37 | Concentration-dependent hemolysis | Removal of N-terminal hydrophobic amino acids can decrease hemolytic activity. |
| Melittin | High | Known to be highly hemolytic. |
| Indolicidin | Varies by analog | Some analogs show low hemolytic activity.[5] |
| Cecropin A-Melittin Hybrids | Varies | Some hybrids exhibit potent antibacterial activity with less hemolytic activity. |
Mechanism of Action and Experimental Workflows
The distinct mechanism of action of this compound, along with standardized experimental workflows, are visualized below.
Mechanism of Action: this compound
This compound exerts its antimicrobial effect by translocating across the bacterial cell membrane without causing significant lysis. Once inside the cell, it binds to DNA and RNA, thereby inhibiting essential cellular processes and leading to cell death.[6]
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unveiling the Multifaceted Mechanisms of Antibacterial Activity of Buforin II and Frenatin 2.3S Peptides from Skin Micro-Organs of the Orinoco Lime Treefrog (Sphaenorhynchus lacteus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indolicidin analogs with broad-spectrum antimicrobial activity and low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
A Comparative Guide to the Therapeutic Index of Buforin-2 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of Buforin-2 and its derivatives. This compound, a potent antimicrobial peptide (AMP) derived from the Asian toad Bufo bufo gargarizans, has garnered significant interest for its broad-spectrum antimicrobial and anticancer activities. However, its clinical translation hinges on optimizing its therapeutic index—the balance between its efficacy against pathogens or cancer cells and its toxicity to host cells. This guide synthesizes experimental data to compare the performance of various this compound derivatives, offering insights into their structure-activity relationships and therapeutic potential.
Data Presentation: Quantitative Comparison of this compound Derivatives
The therapeutic index is a critical measure of a drug's safety and efficacy. For antimicrobial peptides, it is often calculated as the ratio of the concentration that is toxic to host cells (e.g., 50% hemolytic concentration, HC50, or 50% cytotoxic concentration, CC50) to the concentration that is effective against microbes (Minimum Inhibitory Concentration, MIC) or cancer cells (50% inhibitory concentration, IC50). A higher therapeutic index indicates a safer and more selective compound.
The following tables summarize the antimicrobial and hemolytic activities of various this compound derivatives, providing a basis for comparing their therapeutic indices.
Table 1: Antimicrobial and Hemolytic Activity of Truncated and Substituted this compound Analogs
| Peptide/Analog | Sequence | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. C. albicans | Hemolytic Activity (HC50, μg/mL) |
| This compound | TRSSRAGLQFPVGRVHRLLRK | 3.1 | 12.5 | 1.6 | >100 |
| BUF(5-21) | AGLQFPVGRVHRLLRK | 1.6 | 6.3 | 0.8 | >100 |
| BUF(1-17) | TRSSRAGLQFPVGRVHR | >100 | >100 | >100 | Not Reported |
| [L11]-Buforin-2 | TRSSRAGLQFLVGRVHRLLRK | 25 | 50 | 12.5 | Not Reported |
| Buforin-2b | RAGLQFPVGRLLRLLRLLR | Not Directly Compared | Not Directly Compared | Not Directly Compared | Low |
| Buf-IIIb | RVVRQWPIG[RVVR]3 | 0.8-1.6 | 1.6-3.1 | 1.6 | >100 |
| Buf-IIIc | KLLKQWPIG[KLLK]3 | 0.8-1.6 | 1.6-3.1 | 1.6 | >100 |
Data compiled from multiple sources. Note that direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Anticancer Activity of Buforin-2b
| Cancer Cell Line | IC50 (μM) |
| HeLa (Cervical Cancer) | ~5 |
| Jurkat (Leukemia) | ~2.5 |
| A549 (Lung Cancer) | ~10 |
| MCF-7 (Breast Cancer) | ~10 |
Buforin-2b has shown selective cytotoxicity against a wide range of cancer cell lines with minimal effects on normal cells.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are standard protocols for the key assays used to evaluate the therapeutic index of this compound derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is typically employed.
Materials:
-
96-well microtiter plates (low-binding)
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative solutions of known concentrations
-
Spectrophotometer (microplate reader)
Procedure:
-
Prepare a twofold serial dilution of the this compound derivative in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include positive controls (microorganisms in medium without peptide) and negative controls (medium only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that shows no visible growth.
Hemolysis Assay
This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity to mammalian cells.
Materials:
-
Freshly collected red blood cells (RBCs), typically from a healthy human or animal donor
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for positive control)
-
This compound derivative solutions of known concentrations
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 4% (v/v) in PBS.
-
Add 100 µL of the RBC suspension to 100 µL of the serially diluted this compound derivative in a 96-well plate.
-
For the negative control (0% hemolysis), add 100 µL of PBS to the RBC suspension.
-
For the positive control (100% hemolysis), add 100 µL of 0.1% Triton X-100 to the RBC suspension.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Mammalian cell line (e.g., normal or cancer cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
This compound derivative solutions of known concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Replace the medium with fresh medium containing serial dilutions of the this compound derivative.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells. The CC50 value is the concentration of the peptide that reduces cell viability by 50%.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of this compound derivatives.
References
Unveiling the Molecular Embrace: A Comparative Guide to Buforin-2's In Vitro Binding with DNA and RNA
For researchers, scientists, and drug development professionals, understanding the intricate dance between antimicrobial peptides and their intracellular targets is paramount. This guide provides a comprehensive comparison of Buforin-2's binding affinity to DNA and RNA, supported by experimental data and detailed protocols. We delve into the quantitative aspects of these interactions and benchmark this compound against other nucleic acid-binding peptides, offering a valuable resource for the development of novel therapeutics.
This compound, a potent antimicrobial peptide derived from the Asian toad Bufo gargarizans, is known to exert its antimicrobial effects by translocating across the cell membrane and interacting with intracellular components, primarily nucleic acids.[1] This interaction with DNA and RNA is a critical step in its mechanism of action, leading to the inhibition of cellular processes and ultimately, cell death.[2] This guide presents a comparative analysis of this compound's binding to DNA and RNA, offering insights into its efficacy and potential as a therapeutic agent.
Quantitative Analysis of this compound's Nucleic Acid Binding Affinity
To quantify the binding of this compound to nucleic acids, various biophysical techniques are employed. While specific dissociation constants (Kd) for this compound with DNA and RNA can vary depending on the experimental conditions and the specific nucleic acid sequences used, the available literature consistently points to a strong binding affinity.
One study investigating the DNA binding of this compound and its variants using a fluorescence intercalator displacement (FID) assay reported the concentration of peptide required for 50% displacement of a fluorescent probe (C50), which is inversely related to binding affinity. For wild-type this compound, a C50 value of approximately 1.5 µM was observed.[3] This indicates a significant interaction with DNA. The same study also demonstrated that amino acid substitutions could modulate this binding affinity, with certain variants exhibiting even stronger DNA binding.[3]
While direct Kd values for this compound with RNA are less commonly reported in a comparative context, it is established that this compound binds to both DNA and RNA with high affinity.[1][2] The electrostatic interactions between the cationic peptide and the anionic phosphate backbone of nucleic acids are a primary driving force for this binding.[4]
Table 1: Comparison of Nucleic Acid Binding Properties of Antimicrobial Peptides
| Peptide | Target Nucleic Acid | Method | Reported Binding Parameter | Reference |
| This compound | DNA | FID | C50 ≈ 1.5 µM | [3] |
| This compound | DNA & RNA | Gel Retardation Assay | Strong binding observed | [2] |
| Magainin 2 | DNA & RNA | Gel Retardation Assay | >20-fold weaker binding than this compound | [2] |
| Indolicidin | dsDNA (AT-rich) | Surface Plasmon Resonance | Kd ≈ 0.2 µM | [5] |
| Indolicidin | dsDNA (GC-rich) | Surface Plasmon Resonance | Kd ≈ 0.5 µM | [5] |
| Indolicidin | RNA | Gel Retardation Assay | Poor affinity observed | [5] |
| Frenatin 2.3S | DNA | Not Specified | Binding confirmed | [6][7] |
Note: The binding parameters reported are from different studies and may not be directly comparable due to variations in experimental conditions. C50 represents the concentration of peptide required to displace 50% of the fluorescent probe.
Experimental Methodologies for Confirming this compound's Nucleic Acid Binding
The following sections provide detailed protocols for two common in vitro assays used to characterize the binding of this compound to DNA and RNA.
Fluorescence Intercalator Displacement (FID) Assay for DNA Binding
The FID assay is a sensitive method to determine the binding of a ligand (in this case, this compound) to DNA. It relies on the displacement of a fluorescent dye that intercalates into the DNA, leading to a decrease in fluorescence.[8]
Experimental Protocol:
-
Preparation of Reagents:
-
DNA Solution: Prepare a stock solution of double-stranded DNA (e.g., calf thymus DNA) at a concentration of 1 mg/mL in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Determine the concentration accurately by measuring the absorbance at 260 nm.
-
Fluorescent Dye Solution: Prepare a stock solution of a DNA intercalating dye such as ethidium bromide (EtBr) or thiazole orange (TO) in the same buffer. The final concentration in the assay will typically be in the low micromolar range.
-
This compound Solution: Prepare a stock solution of this compound in the same buffer and determine its concentration.
-
-
Assay Procedure:
-
In a quartz cuvette, mix the DNA solution and the fluorescent dye solution to achieve a final volume and concentrations that give a stable and measurable fluorescence signal.
-
Allow the mixture to equilibrate until the fluorescence signal is stable.
-
Record the initial fluorescence intensity (F0).
-
Add increasing concentrations of the this compound solution to the cuvette, mixing gently after each addition.
-
After each addition, allow the solution to equilibrate and then record the fluorescence intensity (F).
-
Continue the titration until the fluorescence signal reaches a plateau.
-
-
Data Analysis:
-
Calculate the fractional fluorescence decrease at each this compound concentration: (F0 - F) / F0.
-
Plot the fractional fluorescence decrease against the this compound concentration.
-
The data can be fitted to a suitable binding model to determine the C50 value, which is the concentration of this compound required to displace 50% of the fluorescent dye.
-
Electrophoretic Mobility Shift Assay (EMSA) for RNA Binding
EMSA, also known as a gel retardation or gel shift assay, is used to detect protein-RNA or peptide-RNA interactions.[9] The principle is that an RNA molecule bound to a peptide will migrate more slowly through a non-denaturing gel than the free RNA molecule. A non-radioactive detection method using a fluorescent dye is described below.
Experimental Protocol:
-
Preparation of Reagents:
-
RNA Transcript: Synthesize the target RNA transcript in vitro using a commercially available kit. Purify the RNA and determine its concentration.
-
This compound Solution: Prepare a stock solution of this compound in a suitable binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 10% glycerol).
-
Loading Dye: Prepare a non-denaturing loading dye (e.g., 50% glycerol, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
-
Binding Reaction:
-
In separate microcentrifuge tubes, set up binding reactions containing a fixed amount of the RNA transcript and increasing concentrations of this compound.
-
Include a control reaction with RNA only.
-
Incubate the reactions at room temperature for a specified time (e.g., 20-30 minutes) to allow for binding.
-
-
Gel Electrophoresis:
-
Prepare a non-denaturing polyacrylamide or agarose gel.
-
Add the loading dye to each binding reaction.
-
Load the samples into the wells of the gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the complexes.
-
-
Detection:
-
After electrophoresis, carefully remove the gel from the apparatus.
-
Stain the gel with a fluorescent RNA stain (e.g., SYBR Gold or SYBR Green II) according to the manufacturer's instructions.
-
Visualize the RNA bands using a gel documentation system with the appropriate excitation and emission filters. The free RNA will appear as a lower band, while the RNA-Buforin-2 complex will be "shifted" to a higher position in the gel.
-
Comparative Analysis with Alternative Peptides
The ability to bind nucleic acids is not unique to this compound. Other antimicrobial peptides also exhibit this property, though with varying affinities and specificities.
-
Magainin 2: This well-studied antimicrobial peptide has been shown to have a significantly weaker affinity for DNA and RNA compared to this compound, with some studies suggesting it is over 20 times less potent in binding.[2] This difference in nucleic acid interaction likely contributes to their distinct mechanisms of antimicrobial action, with magainin 2 being more associated with membrane disruption.
-
Indolicidin: This tryptophan-rich antimicrobial peptide demonstrates a preference for binding to AT-rich regions of double-stranded DNA, with a reported Kd in the sub-micromolar range.[5] However, its affinity for RNA appears to be poor.[5]
-
Frenatin 2.3S: Similar to this compound, this peptide has been shown to internalize within bacterial cells and bind to nucleic acids.[6][7]
The strong, non-specific binding of this compound to both DNA and RNA, driven by electrostatic interactions, provides a broad-spectrum mechanism for disrupting essential cellular processes in a wide range of microorganisms. This contrasts with peptides that may have more specific nucleic acid sequence preferences or a primary mode of action focused on membrane disruption.
Conclusion
The in vitro binding of this compound to both DNA and RNA is a key feature of its antimicrobial activity. Quantitative analyses, although not always providing a direct Kd value, consistently demonstrate a strong interaction. The experimental protocols provided in this guide offer a framework for researchers to independently verify and further explore these binding characteristics. By comparing this compound with other nucleic acid-binding peptides, it becomes evident that its potent and broad-spectrum antimicrobial efficacy is closely linked to its robust and non-specific affinity for the fundamental building blocks of life. This understanding is crucial for the rational design and development of new antimicrobial agents that can combat the growing threat of antibiotic resistance.
References
- 1. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrostatics-Based Computational Design and Experimental Analysis of Buforin II Antimicrobial Peptide Variants with Increased DNA Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural and DNA-binding studies on the bovine antimicrobial peptide, indolicidin: evidence for multiple conformations involved in binding to membranes and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the Multifaceted Mechanisms of Antibacterial Activity of Buforin II and Frenatin 2.3S Peptides from Skin Micro-Organs of the Orinoco Lime Treefrog (Sphaenorhynchus lacteus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptides: A Potent Alternative to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of RNA-protein interactions using a highly sensitive non-radioactive electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Buforin-2
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Buforin-2, a potent antimicrobial peptide. Adherence to these procedures is critical for maintaining a safe laboratory environment, preventing the development of antimicrobial resistance, and ensuring regulatory compliance.[1] These guidelines are based on best practices for the handling and disposal of synthetic and antimicrobial peptides, in the absence of a specific, detailed Safety Data Sheet (SDS) for this compound. While this compound is not classified as a hazardous substance or mixture, its biological activity necessitates careful handling and disposal to prevent unintended environmental release or personnel exposure.[2][3] All waste generated from handling this peptide should be considered potentially bioactive and requires deactivation before final disposal.[2]
Immediate Safety and Handling Precautions
Before commencing any work with this compound, a thorough risk assessment must be completed. All personnel must be trained on the potential hazards and the procedures outlined in this document.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.[2]
-
Eye Protection: Safety glasses or goggles are mandatory.[2]
-
Lab Coat: A standard lab coat should be worn at all times.[2]
In Case of a Spill:
-
Alert personnel in the immediate area.[2]
-
Contain the spill using absorbent materials. For liquid spills, use sand or vermiculite. For solid spills, gently sweep to avoid creating dust.[2]
-
Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[2]
-
Clean the spill area thoroughly with an appropriate disinfectant.
-
Ventilate the area after cleanup is complete.[2]
Waste Disposal Procedures
Improper disposal of antimicrobials can contribute to environmental contamination and the rise of antimicrobial resistance.[1] Therefore, all this compound waste must be managed according to the following procedures and in compliance with federal, state, and local environmental control regulations.[4]
Solid Peptide Waste
This category includes unused or expired lyophilized this compound and contaminated consumables such as weigh boats and paper towels.[2]
Procedure:
-
Collect all solid peptide waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Once the container is full, seal it securely.
-
Arrange for disposal through the institution's hazardous waste management program, which will likely involve incineration.[2]
Liquid Peptide Waste
This includes peptide solutions, cell culture media containing the peptide, and waste from analytical instrumentation like HPLC.[2]
Aqueous Waste:
-
Chemical Inactivation: Treat liquid waste with a deactivating agent. A common and effective method is to use a 10% bleach solution (final concentration of sodium hypochlorite between 0.5-1.0%) with a contact time of at least 30 minutes.[2]
-
pH Neutralization: After inactivation, neutralize the pH of the solution before disposal.[2]
-
Drain Disposal: Following inactivation and neutralization, some aqueous waste may be suitable for drain disposal, provided it complies with local wastewater regulations. Always flush with a large volume of water.[2]
Solvent-Based Waste:
-
Collect liquid waste containing organic solvents in a separate, compatible, and clearly labeled hazardous waste container.[2]
-
Do not mix chlorinated and non-chlorinated solvents.[2]
-
This waste must be disposed of through the institutional hazardous waste program.[2]
Contaminated Sharps
This includes needles, syringes, pipette tips, and broken glassware that have come into contact with this compound.[2]
Procedure:
-
Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container that is clearly labeled as "Biohazardous and Chemically Contaminated Sharps."[2]
-
Do not overfill the sharps container.[2]
-
Once the container is full, seal it and arrange for disposal through the institutional biohazardous waste stream, which typically involves autoclaving followed by incineration.[2]
Decontamination of Labware
This includes all glassware and equipment that has been exposed to this compound.[2]
Procedure:
-
Decontamination: Immerse the labware in a 10% bleach solution for at least 30 minutes.
-
Washing: After decontamination, wash the labware thoroughly with a laboratory-grade detergent and rinse extensively with purified water.[2]
Data Presentation
Summary of Waste Handling and Disposal Methods
| Waste Type | Container | Treatment/Deactivation | Final Disposal Method |
| Solid Peptide Waste | Labeled, leak-proof hazardous waste container | None required before collection | Incineration via institutional hazardous waste program[2] |
| Aqueous Liquid Waste | Labeled, compatible waste container | 10% bleach solution (30 min contact), then pH neutralization[2] | Drain disposal (if compliant with local regulations) or institutional hazardous waste program[2] |
| Solvent-Based Liquid Waste | Labeled, compatible hazardous waste container | None | Institutional hazardous waste program[2] |
| Contaminated Sharps | Puncture-resistant, labeled sharps container | None before collection | Autoclaving followed by incineration via institutional biohazardous waste stream[2] |
| Contaminated Labware | N/A | 10% bleach solution (30 min contact) | Thorough washing with laboratory detergent and rinsing[2] |
Experimental Protocols
While specific experimental protocols for this compound are diverse, the disposal procedures outlined above are applicable to the waste generated from common laboratory applications such as:
-
Antimicrobial activity assays: Broth microdilution or agar diffusion assays will generate liquid waste (culture media with peptide) and solid waste (pipette tips, plates).
-
Cell culture studies: Experiments involving the treatment of cell lines with this compound will produce liquid waste (cell culture media) and contaminated plasticware.
-
Biochemical and biophysical analyses: Techniques like HPLC and mass spectrometry will generate solvent-based liquid waste.
The fundamental principle is to treat all materials that have come into contact with this compound as potentially bioactive and follow the appropriate disposal stream as detailed in the table above.
Mandatory Visualization
Caption: Workflow for the proper segregation and disposal of this compound waste streams.
Caption: Step-by-step process for the decontamination of this compound exposed labware.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Buforin-2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling Buforin-2, a potent antimicrobial and anticancer peptide. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
While a Material Safety Data Sheet (MSDS) for this compound has classified it as not a hazardous substance or mixture, it is crucial to handle it with care as it is a biologically active peptide intended for research use only by trained personnel. The following PPE and handling procedures are recommended to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the specific PPE required for any experimental procedure involving this compound. However, the following standard laboratory PPE is recommended:
| PPE Category | Item | Specifications and Best Practices |
| Protective Clothing | Laboratory Coat | A clean, buttoned lab coat should be worn to protect street clothes from contamination. |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves should be worn when handling this compound in its lyophilized or reconstituted form. Change gloves frequently and immediately if they become contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect against splashes or aerosols, especially when reconstituting the peptide or performing procedures that may generate them. |
| Respiratory Protection | Not generally required | As this compound is handled in small quantities and is not considered volatile, respiratory protection is not typically necessary. However, if there is a potential for aerosolization of a significant quantity, a risk assessment should be performed to determine if a respirator is needed. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its experimental use is critical for safety and maintaining the integrity of the peptide.
Step-by-Step Handling Procedure:
-
Receiving: Upon receipt, visually inspect the vial for any damage.
-
Storage of Lyophilized Peptide: Store the lyophilized this compound in a freezer at or below -20°C, with -80°C being recommended for long-term storage.[1] It should be kept in a tightly sealed container, protected from light and moisture.
-
Reconstitution:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.
-
Reconstitute the peptide using a sterile solvent. For this compound, sterile distilled water is a common solvent, and some suppliers recommend acetonitrile for higher concentrations.[2]
-
Gently vortex or pipette to dissolve the peptide completely. Avoid vigorous shaking.
-
-
Aliquoting and Storage of Stock Solution:
-
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted stock solution into single-use volumes.
-
Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental release and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused this compound (Lyophilized or Solution) | Treat as chemical waste. Dispose of in a clearly labeled hazardous waste container according to your institution's and local regulations. |
| Contaminated Consumables (e.g., pipette tips, tubes, gloves) | Collect in a designated biohazard or chemical waste container. The specific container will depend on the nature of the experiment (e.g., if used with infectious agents, it should be treated as biohazardous waste). |
| Liquid Waste (e.g., from cell culture) | Chemical inactivation is a recommended procedure for liquid waste containing peptides. This can be achieved by adding a 10% bleach solution to a final concentration of 0.5-1.0% sodium hypochlorite and allowing a contact time of at least 30 minutes. After inactivation and pH neutralization, disposal should follow institutional guidelines for treated chemical waste. |
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | ~2434.8 g/mol | [2][3] |
| Amino Acid Sequence | H-Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys-OH | [4] |
| Purity (by HPLC) | ≥95% | [4] |
| Form | Lyophilized powder | [4] |
| Storage Temperature | -20°C to -80°C | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments frequently performed with this compound.
Microbroth Dilution Assay for Antimicrobial Activity
This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against a specific microorganism.
-
Prepare Peptide Dilutions: Perform a series of twofold dilutions of the reconstituted this compound in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., E. coli) in a suitable liquid testing medium to a concentration of approximately 4 x 10^6 CFU/mL.[5]
-
Incubation: Add the microbial suspension to the wells containing the peptide dilutions. The final peptide concentrations will vary depending on the expected potency.[5]
-
Initial Incubation: Incubate the plate at 37°C for 1 hour without shaking.[5]
-
Addition of Growth Medium: Add fresh Tryptic Soy Broth (TSB) to each well.[5]
-
Final Incubation: Incubate the plate for an additional 16-18 hours at 37°C.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[6]
DNA/RNA Binding Assay (Gel Retardation)
This assay is used to assess the ability of this compound to bind to nucleic acids.[7]
-
Prepare Reaction Mixtures: In separate tubes, mix a constant amount of plasmid DNA (e.g., 100 ng) or total RNA with increasing amounts of this compound in a binding buffer (e.g., 5% glycerol, 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT, 20 mM KCl, 50 µg/mL BSA).[7]
-
Incubation: Incubate the reaction mixtures at room temperature for 1 hour to allow for binding.[7]
-
Loading: Add a native loading buffer to each reaction mixture.
-
Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis in a suitable buffer (e.g., 0.5x TBE).[7]
-
Visualization: Stain the gel with an appropriate nucleic acid stain (e.g., ethidium bromide) and visualize under UV light. The retardation of the nucleic acid migration in the gel indicates binding by this compound.
Signaling Pathway and Experimental Workflow Visualization
Anticancer Signaling Pathway of Buforin-IIb
Buforin-IIb, a derivative of this compound, exerts its anticancer effects by penetrating cancer cells and inducing mitochondria-dependent apoptosis.[8]
By adhering to these safety and handling guidelines, researchers can confidently and safely work with this compound, unlocking its potential in antimicrobial and anticancer research. Our commitment is to provide you with the necessary information to maintain a safe and productive research environment.
References
- 1. Buforin IIb induces androgen-independent prostate cancer cells apoptosis though p53 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abbiotec.com [abbiotec.com]
- 3. Buforin II peptide [novoprolabs.com]
- 4. Buforin 2 - 1 mg [anaspec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.stanford.edu [web.stanford.edu]
- 8. Mechanism of anticancer activity of buforin IIb, a histone H2A-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
